N-Carboxybenzyl Gemcitabine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O6/c18-17(19)13(24)11(8-23)28-14(17)22-7-6-12(20-15(22)25)21-16(26)27-9-10-4-2-1-3-5-10/h1-7,11,13-14,23-24H,8-9H2,(H,20,21,25,26)/t11-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZMOOGZFANFGH-MRVWCRGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC(=O)N(C=C2)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: Strategic Prodrug Design for Enhanced Chemotherapeutics
An In-Depth Technical Guide to the Synthesis and Mechanism of N-Carboxybenzyl Gemcitabine
Gemcitabine (2',2'-difluorodeoxycytidine) is a potent nucleoside analog used in the treatment of various solid tumors, including pancreatic, lung, and breast cancers.[1][2] Its clinical efficacy, however, is hampered by a short plasma half-life due to rapid metabolic inactivation by cytidine deaminase, which converts it to the inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU).[3] To overcome this limitation, the development of gemcitabine prodrugs is a critical area of research. A common strategy involves the chemical modification of the N4-amino group on the cytosine ring, which protects the drug from deamination, potentially improving its stability, bioavailability, and therapeutic window.[4][5]
This guide provides a detailed technical overview of the synthesis of this compound, a prodrug in which the N4-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. The Cbz group is a well-established amine-protecting group in organic synthesis, particularly in peptide chemistry, valued for its stability under various conditions and its clean removal via catalytic hydrogenolysis.[6][7] We will explore the synthesis pathway, the underlying reaction mechanisms, detailed experimental protocols, and the subsequent deprotection process to release the active gemcitabine molecule.
Part 1: Synthesis of this compound
The synthesis involves the formation of a stable carbamate linkage between the N4-exocyclic amine of gemcitabine and the carboxybenzyl protecting group. This is achieved by reacting gemcitabine with benzyl chloroformate (Cbz-Cl) under basic conditions.
Causality and Rationale for Experimental Choices
The selection of benzyl chloroformate (Cbz-Cl) as the protecting agent is deliberate. Cbz-Cl is highly reactive towards nucleophiles like the primary amine of gemcitabine. The reaction is conducted in the presence of a base (e.g., sodium bicarbonate or an organic base like triethylamine) for two critical reasons:
-
Neutralization : The reaction liberates hydrochloric acid (HCl), which would otherwise protonate the unreacted amine of gemcitabine, rendering it non-nucleophilic and halting the reaction. The base neutralizes this acid as it forms.[6]
-
pH Control : Maintaining a slightly alkaline pH (typically 8-10) is crucial. A pH that is too low can lead to the decomposition of Cbz-Cl, while excessively high pH levels can risk racemization or degradation of the nucleoside substrate.[8]
The choice of solvent is also important. A polar aprotic solvent like Dioxane, Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) is often used to dissolve the reactants, particularly the polar gemcitabine starting material, while being compatible with the reaction conditions.
Mechanism of N-Cbz Protection
The protection of gemcitabine's N4-amino group with Cbz-Cl is a classic example of a nucleophilic acyl substitution reaction.
-
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of gemcitabine's primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.
-
Formation of Tetrahedral Intermediate : This attack breaks the pi bond of the carbonyl group, pushing electrons onto the oxygen atom and forming a transient tetrahedral intermediate.
-
Leaving Group Departure : The intermediate is unstable and collapses. The carbonyl group reforms by pushing the electrons back down, and the most stable leaving group, the chloride ion (Cl-), is expelled.
-
Deprotonation : The resulting protonated carbamate is then deprotonated by the base present in the reaction mixture to yield the final, neutral this compound product.
Visualization of Synthesis Pathway
Caption: Workflow of the N-Cbz protection of Gemcitabine.
Experimental Protocol: N-Cbz Protection of Gemcitabine
This protocol is a representative procedure based on standard methods for N-Cbz protection of amines.[6][8]
-
Dissolution : Dissolve Gemcitabine hydrochloride (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Basification : Cool the solution to 0°C in an ice bath. Add a suitable base, such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (approx. 2.5 eq), portion-wise while stirring to achieve a pH of 8-9.
-
Addition of Protecting Agent : Slowly add a solution of Benzyl Chloroformate (Cbz-Cl) (1.1 eq) in dioxane dropwise to the cooled reaction mixture. Maintain the temperature at 0-5°C during the addition.
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up : Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.[9]
Data Presentation: Synthesis Parameters
| Parameter | Value/Reagent | Rationale |
| Starting Material | Gemcitabine Hydrochloride | The common salt form of the drug. |
| Protecting Agent | Benzyl Chloroformate (Cbz-Cl) | Highly reactive, commercially available agent for Cbz protection. |
| Base | Sodium Bicarbonate / Triethylamine | Neutralizes HCl byproduct to drive the reaction forward.[6] |
| Molar Ratio (Gem:Base:Cbz-Cl) | 1 : 2.5 : 1.1 | A slight excess of Cbz-Cl ensures complete reaction; sufficient base is critical. |
| Solvent | Dioxane/Water | Co-solvent system to dissolve both polar and non-polar reactants. |
| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic reaction; warming ensures completion. |
| Reaction Time | 12-24 hours | Typical duration for Cbz protection reactions. |
Part 2: Deprotection and Release of Gemcitabine
The ultimate utility of N-Cbz-Gemcitabine as a prodrug lies in its ability to release the active drug under specific conditions. The Cbz group is most commonly and cleanly removed by catalytic hydrogenolysis.
Principle of Cbz Deprotection via Hydrogenolysis
Hydrogenolysis is a chemical reaction that involves the cleavage of a chemical bond by hydrogen (H₂).[6] In the case of Cbz deprotection, the benzyl C-O bond is cleaved. The reaction is catalyzed by a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[7][10] This method is favored for its mild conditions and clean byproducts: the regenerated amine, toluene, and carbon dioxide.[6]
For nucleoside analogues, standard hydrogenolysis must be approached with caution as it can sometimes lead to the unwanted reduction of the pyrimidine ring. An alternative, often safer, method is transfer hydrogenolysis , which uses a hydrogen donor molecule (e.g., cyclohexene, formic acid, or ammonium formate) in place of gaseous H₂.[11][12]
Mechanism of Catalytic Hydrogenolysis
-
Adsorption : The N-Cbz-Gemcitabine molecule and molecular hydrogen (or a hydrogen donor) adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation : The palladium surface catalytically cleaves the H-H bond, creating reactive palladium-hydride species.
-
Bond Cleavage : The benzylic C-O bond of the carbamate is cleaved. The benzyl group is hydrogenated to form toluene.
-
Decarboxylation : The remaining carbamic acid intermediate is unstable and spontaneously decarboxylates, releasing carbon dioxide.
-
Product Release : The final products—free Gemcitabine, toluene, and CO₂—desorb from the catalyst surface, regenerating the active catalyst sites.
Visualization of Deprotection Mechanism
Sources
- 1. The synthesis of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gemcitabine | C9H11F2N3O4 | CID 60750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluation of oral prodrugs based on the structure of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. H-Gemcitabine: A New Gemcitabine Prodrug for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. This compound CAS#: 138685-83-3 [amp.chemicalbook.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical and Physical Properties of N-Carboxybenzyl Gemcitabine
Introduction: The Rationale for N-Carboxybenzyl Gemcitabine as a Gemcitabine Prodrug
Gemcitabine (2',2'-difluorodeoxycytidine) is a cornerstone of chemotherapy, demonstrating efficacy against a range of solid tumors including pancreatic, non-small cell lung, breast, and ovarian cancers.[1][2] As a nucleoside analog, its mechanism of action involves intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. These active metabolites inhibit ribonucleotide reductase and compete with dCTP for incorporation into DNA, ultimately leading to the arrest of DNA synthesis and apoptosis in rapidly dividing cancer cells.[3][4]
Despite its clinical success, the therapeutic window of gemcitabine is narrowed by significant pharmacological challenges. The primary limitation is its rapid metabolic inactivation through deamination by cytidine deaminase (CDA) into the inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU). This enzymatic degradation results in a short plasma half-life and necessitates administration of high doses, which can lead to systemic toxicity.[4][5] To circumvent these limitations, the development of gemcitabine prodrugs has been a major focus of research. These modified molecules aim to enhance pharmacokinetic properties, improve stability, and potentially enable targeted drug delivery.[6]
This compound is a prodrug of gemcitabine in which the N4-amino group of the cytosine ring is protected by a benzyloxycarbonyl (Cbz or Z) group. This modification serves a dual purpose: it shields the primary amine from deamination by CDA and increases the lipophilicity of the parent drug.[7] The increased lipophilicity can potentially alter the drug's membrane permeability and biodistribution. The Cbz group is a well-established protecting group in organic synthesis, known for its relative stability and susceptibility to cleavage under specific conditions, such as catalytic hydrogenolysis, which could potentially be exploited for controlled drug release.[8]
This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound. Furthermore, in the absence of extensive published data for this specific prodrug, this guide details proposed, state-of-the-art methodologies for its synthesis, purification, and thorough physicochemical characterization. These protocols are grounded in established principles of pharmaceutical sciences and analytical chemistry, offering a robust framework for researchers and drug development professionals investigating this and similar gemcitabine prodrugs.
Chemical and Physical Properties
This compound, also known as N-Cbz gemcitabine, is a derivative of gemcitabine intended to function as a prodrug. Below are its fundamental chemical and physical properties.
Chemical Structure and Identity
Figure 1: Chemical Structure of this compound.
Table 1: Chemical Identity of this compound
| Parameter | Value | Source |
| IUPAC Name | Phenylmethyl N-[1-(2-deoxy-2,2-difluoro-β-D-erythro-pentofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]carbamate | [9] |
| Synonyms | N-Cbz gemcitabine, Gemcitabine N-Carboxybenzyl Impurity | [9] |
| CAS Number | 138685-83-3 | [9] |
| Molecular Formula | C₁₇H₁₇F₂N₃O₆ | [9] |
| Molecular Weight | 397.33 g/mol | [9] |
Physicochemical Properties
The available physicochemical data for this compound is limited and primarily sourced from chemical suppliers. A comprehensive experimental characterization is required for a full understanding of its properties.
Table 2: Known and Predicted Physicochemical Properties of this compound
| Property | Value | Method/Source |
| Appearance | Off-White to Pale Yellow Solid | [10] |
| Melting Point | >115 °C (decomposition) | [10] |
| Solubility | Slightly soluble in DMSO and Methanol | [10] |
| pKa (Predicted) | 6.23 ± 0.20 | [10] |
| Storage Conditions | Hygroscopic, -20°C Freezer, Under inert atmosphere | [10] |
Proposed Synthesis and Purification
Figure 2: Proposed Synthetic Workflow for this compound.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound by reacting gemcitabine with benzyl chloroformate.
Materials and Reagents:
-
Gemcitabine
-
Benzyl chloroformate
-
Anhydrous Pyridine or N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIEA) (if using DMF as solvent)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve gemcitabine (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by adding cold water or saturated NaHCO₃ solution.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a dichloromethane/methanol gradient to yield pure this compound.
Causality of Experimental Choices:
-
Aprotic Polar Solvent: Pyridine or DMF is used to dissolve gemcitabine and facilitate the reaction. Pyridine also acts as a base to neutralize the HCl byproduct.
-
Inert Atmosphere and Anhydrous Conditions: These are crucial to prevent the hydrolysis of benzyl chloroformate.
-
Slow Addition at 0 °C: This helps to control the exothermic reaction and prevent potential side reactions.
-
Aqueous Work-up: This step removes the solvent, unreacted reagents, and water-soluble byproducts.
-
Column Chromatography: This is a standard and effective method for purifying the final product from any remaining impurities.
Proposed Physicochemical Characterization
A thorough characterization of this compound is essential for its development as a drug candidate. The following are proposed protocols for determining its key physicochemical properties.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8]
Objective: To determine the solubility of this compound in various pharmaceutically relevant solvents.
Protocol:
-
Add an excess amount of this compound to vials containing various solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, buffers at different pH values, ethanol, propylene glycol).
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C and 37 °C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.
Table 3: Template for Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Water | 25 | ||
| Water | 37 | ||
| PBS (pH 7.4) | 25 | ||
| PBS (pH 7.4) | 37 | ||
| 0.1 M HCl (pH 1.2) | 37 | ||
| Acetate Buffer (pH 4.5) | 37 | ||
| Phosphate Buffer (pH 6.8) | 37 | ||
| Ethanol | 25 | ||
| Propylene Glycol | 25 |
pKa and LogP Determination
The pKa and LogP (partition coefficient) are critical parameters that influence a drug's absorption and distribution.
-
pKa Determination: The pKa can be determined experimentally using potentiometric titration or UV-Vis spectroscopy by measuring the absorbance at different pH values.[11][12]
-
LogP Determination: The LogP value, a measure of lipophilicity, can be determined using the shake-flask method with n-octanol and water. The concentration of the compound in each phase is measured by HPLC.
Proposed Analytical and Spectroscopic Characterization
A suite of analytical techniques is necessary to confirm the identity, purity, and stability of this compound.
Figure 3: Proposed Analytical Workflow for this compound.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for assessing the purity of this compound and quantifying it in various assays.
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.[13]
-
Column Temperature: 30 °C.
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound.
-
¹H NMR: Expected signals would include aromatic protons from the benzyl group, protons from the gemcitabine sugar moiety, and the cytosine ring. The presence of the Cbz group would be confirmed by the characteristic signals of the benzylic CH₂ and the aromatic protons.
-
¹³C NMR: The carbon spectrum would show signals for the carbonyl of the carbamate, the aromatic carbons of the benzyl group, and the carbons of the gemcitabine core.[15][16]
-
¹⁹F NMR: The two fluorine atoms on the sugar ring would give characteristic signals.[17][18]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the expected [M+H]⁺ ion would be at m/z 398.1. In negative ion mode, the [M-H]⁻ ion would be at m/z 396.1.
-
Tandem MS (MS/MS): Fragmentation analysis would likely show the loss of the Cbz group and characteristic fragments of the gemcitabine molecule.[18][19]
Proposed Stability Assessment
Understanding the stability of this compound is critical for determining its shelf-life and potential degradation pathways. Forced degradation studies are performed according to ICH guidelines.[20][21][22][23]
Forced Degradation Studies
Objective: To identify potential degradation products and pathways under various stress conditions.
Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in various media.
-
Subject the solutions to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 60 °C for 48 hours.
-
Photostability: Expose the solid and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[24][25][26] A control sample should be protected from light.
-
-
Analyze the stressed samples at various time points using the validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Table 4: Template for Forced Degradation Study of this compound
| Stress Condition | Duration | % Degradation | Number of Degradants | Remarks |
| 0.1 M HCl, 60 °C | 24 h | |||
| 0.1 M NaOH, 60 °C | 24 h | |||
| 3% H₂O₂, RT | 24 h | |||
| Heat (60 °C, solid) | 48 h | |||
| Heat (60 °C, solution) | 48 h | |||
| Photostability (ICH Q1B) | - |
Conclusion
This compound represents a logical approach to overcoming the metabolic instability of gemcitabine. By protecting the N4-amino group, this prodrug has the potential for improved pharmacokinetic properties. This technical guide has consolidated the available chemical and physical data for this compound and, more importantly, has provided a comprehensive set of proposed, state-of-the-art experimental protocols for its synthesis, purification, and thorough characterization. The detailed methodologies for physicochemical analysis and stability assessment offer a clear roadmap for researchers in the field of drug development. The successful execution of these proposed studies will be instrumental in elucidating the complete profile of this compound and determining its potential as a clinically viable anticancer agent.
References
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
Pandit, B., & Royzen, M. (2022). Recent Development of Prodrugs of Gemcitabine. Genes, 13(3), 466. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
Pharma Knowledge Forum. (2024). Pharmaceuticals Photostability Study: How to Perform. [Link]
-
ICH Topic Q1B. (2018). Photostability Testing of New Drug Substances and Products. YouTube. [Link]
-
Slideshare. (n.d.). PHOTOSTABILITY TESTING SEM I SEMINAR. [Link]
-
Islam, M. R., & Hossain, M. A. (2015). Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations. International Journal of Analytical Chemistry, 2015, 862592. [Link]
-
Islam, M. R., & Hossain, M. A. (2015). Stability-indicating HPLC determination of gemcitabine in pharmaceutical formulations. International Journal of Analytical Chemistry, 2015. [Link]
-
V, R., & al, e. (2018). Validated Analytical Method for the Estimation of Gemcitabine from its Pharmaceutical Formulation by RP-HPLC. Research Journal of Pharmacy and Technology, 11(9), 3843-3847. [Link]
-
ResearchGate. (n.d.). Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations. [Link]
-
World Health Organization. (n.d.). Annex 4. [Link]
-
Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Lee, S. K., & Kool, E. T. (2022). Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. ACS Omega, 7(9), 7837–7845. [Link]
-
Lee, S. K., & Kool, E. T. (2020). Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues. Molecules, 25(19), 4444. [Link]
-
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Wenzel, C., et al. (2023). LogP of N-acyl-gemcitabine and lectin-corona emerge as key parameters in nanoparticulate intravesical cancer therapy. European Journal of Pharmaceutical Sciences, 180, 106330. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Sharma, G., & Kumar, A. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(12), 129-138. [Link]
-
De Witte, A., et al. (2015). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 113, 118-127. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Cho, J. H., et al. (2012). Efficient Synthesis of exo-N-carbamoyl Nucleosides: Application to the Synthesis of Phosphoramidate Prodrugs. Organic Letters, 14(10), 2488–2491. [Link]
-
Bevilacqua, P. C., & Yajima, R. (2014). Experimental approaches for measuring pKa's in RNA and DNA. Methods in Enzymology, 549, 201–229. [Link]
-
Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(10), 1315–1317. [Link]
-
Bapiro, T. E., et al. (2011). A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy. Cancer Chemotherapy and Pharmacology, 68(5), 1243–1253. [Link]
-
Castelli, F., et al. (2007). Characterization of lipophilic gemcitabine prodrug-liposomal membrane interaction by differential scanning calorimetry. Molecular Pharmaceutics, 4(1), 126–134. [Link]
-
Pastor-Anglada, M., & Pérez-Torras, S. (2018). Does Intracellular Metabolism Render Gemcitabine Uptake Undetectable in Mass Spectrometry? Metabolites, 8(2), 26. [Link]
-
Scilit. (n.d.). Separation, Isolation, and Characterization of Isoform Impurities of Gemcitabine Formed During the Anomerization of Protected α‐Gemcitabine to Gemcitabine. [Link]
-
Wang, Y., et al. (2023). A novel synthesized prodrug of gemcitabine based on oxygen-free radical sensitivity inhibited the growth of lung cancer cells. Journal of Biomedical Research, 37(4), 253–262. [Link]
-
University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2-Disubstituted Carbocyclic Nucleoside Analogues of Cytidine. [Link]
-
BMRB. (n.d.). 13C Direct Detected NMR for Challenging Systems. [Link]
-
Pandit, B., & Royzen, M. (2022). Recent Development of Prodrugs of Gemcitabine. MDPI. [Link]
-
IonSense. (2013). Ion fragmentation of small molecules in mass spectrometry Class overview. [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
Open Exploration Publishing. (2025). Natural pentafuranosylnucleos(t)ides and their analogs: structure, functions, synthesis, and perspective of medical application. [Link]
-
Oriental Journal of Chemistry. (n.d.). Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative. [Link]
-
Wiley Online Library. (n.d.). A new, simple method for quantifying gemcitabine triphosphate in cancer cells using isocratic high‐performance liquid chromatography. [Link]
-
DIAL@UCLouvain. (2023). An ultra-high-performance chromatography method to study the long term stability of gemcitabine in dose banding conditions. [Link]
-
UNL Digital Commons. (2001). Dependence of 13C NMR Chemical Shifts on Conformations of RNA Nucleosides and Nucleotides. [Link]
-
National Institutes of Health. (2024). Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem. [Link]
-
PubMed. (n.d.). Determination of gemcitabine and its metabolite in extracellular fluid of rat brain tumor by ultra performance liquid chromatography-tandem mass spectrometry using microdialysis sampling after intralesional chemotherapy. [Link]
-
PubMed. (n.d.). Synthesis of carbohydrate analogs (positional, configurational, and optical) of n-acetylmuramoyl-L-alanyl-D-isoglutamine, and their immunoadjuvant activities. [Link]
-
PubMed. (n.d.). Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of lipophilic gemcitabine prodrug-liposomal membrane interaction by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Development of Prodrugs of Gemcitabine [mdpi.com]
- 5. jchr.org [jchr.org]
- 6. A novel synthesized prodrug of gemcitabine based on oxygen-free radical sensitivity inhibited the growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LogP of N-acyl-gemcitabine and lectin-corona emerge as key parameters in nanoparticulate intravesical cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solubility Test | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Experimental approaches for measuring pKa's in RNA and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Does Intracellular Metabolism Render Gemcitabine Uptake Undetectable in Mass Spectrometry? [mdpi.com]
- 19. uab.edu [uab.edu]
- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. onyxipca.com [onyxipca.com]
- 24. ema.europa.eu [ema.europa.eu]
- 25. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 26. pharmaguru.co [pharmaguru.co]
An In-depth Technical Guide to the Mechanism of Action of N-Carboxybenzyl Gemcitabine in Cancer Cells
Executive Summary
Gemcitabine (dFdC) is a cornerstone of chemotherapy for numerous solid tumors, including pancreatic, non-small cell lung, and bladder cancers.[1][2][3] Its efficacy, however, is frequently curtailed by a short plasma half-life due to rapid enzymatic deamination and the development of chemoresistance.[4][5] Prodrug strategies that mask the susceptible N4-amino group of gemcitabine represent a promising approach to circumvent these limitations. This guide provides a detailed technical overview of N-Carboxybenzyl Gemcitabine (N-Cbz-Gemcitabine), a conceptual prodrug designed for enhanced stability and targeted activation. We will dissect its chemical rationale, proposed mechanism of action from cellular entry to apoptosis, and provide robust experimental protocols for its validation.
Introduction: The Rationale for a Gemcitabine Prodrug
Gemcitabine, a nucleoside analog of deoxycytidine, exerts its cytotoxic effects by disrupting DNA synthesis.[6][7] Despite its broad use, its clinical utility is hampered by two primary factors:
-
Metabolic Instability: The primary route of gemcitabine inactivation is deamination of the N4-amino group by cytidine deaminase (CDA), which is abundant in the liver and blood, converting it to the inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU).[4][8] This results in a very short in vivo half-life of only 8 to 17 minutes.[9]
-
Chemoresistance: Cancer cells can develop resistance through various mechanisms, including reduced uptake by nucleoside transporters (hENTs), downregulation of the activating enzyme deoxycytidine kinase (dCK), or upregulation of the target enzyme ribonucleotide reductase (RRM1/RRM2).[10][11][12]
The N-Carboxybenzyl (Cbz) group is a well-established protecting group for amines in organic synthesis, forming a stable carbamate linkage.[13] By attaching a Cbz group to the N4-amino position of gemcitabine, we create the N-Cbz-Gemcitabine prodrug. The central hypothesis is that this modification shields the molecule from premature deamination by CDA, thereby increasing its systemic circulation time and potentially improving its pharmacokinetic profile. This prodrug is designed to remain inert until it reaches the tumor microenvironment or enters the cancer cell, where it can be activated to release the parent gemcitabine molecule.
Proposed Mechanism of Action: A Two-Stage Process
The antitumor activity of N-Cbz-Gemcitabine is contingent on a sequential, two-stage mechanism: (A) intracellular activation of the prodrug to release gemcitabine, and (B) the subsequent metabolic activation and cytotoxic action of gemcitabine itself.
Stage 1: Prodrug Activation - Release of Gemcitabine
Upon cellular uptake, likely through passive diffusion due to increased lipophilicity conferred by the benzyl group, the N-Cbz-Gemcitabine molecule must undergo cleavage to release active gemcitabine. While the classic deprotection method for a Cbz group is catalytic hydrogenolysis, this is not a common biochemical reaction within mammalian cells.[13] A more plausible intracellular activation mechanism involves enzymatic hydrolysis of the carbamate bond by non-specific cellular carboxylesterases or other hydrolases. This reaction would release gemcitabine, carbon dioxide, and toluene.
Stage 2: Gemcitabine's Canonical Mechanism of Action
Once liberated, gemcitabine follows its well-documented cytotoxic pathway.[8][11][14]
-
Metabolic Phosphorylation: Gemcitabine is sequentially phosphorylated by intracellular kinases to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. This process is initiated by deoxycytidine kinase (dCK), which is the rate-limiting step.[14][15]
-
Dual Inhibition of DNA Synthesis: The active metabolites disrupt DNA replication through two primary mechanisms:
-
Inhibition of Ribonucleotide Reductase (RNR): Gemcitabine diphosphate (dFdCDP) is a potent inhibitor of RNR, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides (dNTPs), which are the essential building blocks for DNA synthesis and repair.[1][7][16] This depletion of the cellular dNTP pool enhances the incorporation of dFdCTP into DNA, a phenomenon known as self-potentiation.[17]
-
Masked Chain Termination: Gemcitabine triphosphate (dFdCTP) competes with the natural nucleotide dCTP for incorporation into the elongating DNA strand by DNA polymerase.[8] After dFdCTP is incorporated, one additional nucleotide is added to the chain.[17][18] This "masks" the aberrant nucleotide from proofreading exonuclease enzymes, but the altered sugar conformation ultimately halts further DNA polymerase activity, leading to irreparable DNA strand termination.[1][19]
-
-
Induction of Apoptosis: The stalled replication forks and DNA damage trigger cell cycle arrest, primarily at the G1/S-phase boundary, and initiate the intrinsic pathway of apoptosis.[11][16][18] This process involves the activation of stress-response pathways and caspase cascades, leading to programmed cell death.[20][21]
Experimental Validation: Protocols and Methodologies
To validate the proposed mechanism of N-Cbz-Gemcitabine, a series of structured experiments are required. The causality behind these choices is to first confirm the successful synthesis and activation of the prodrug, then to quantify its cytotoxic effect, and finally to dissect the specific molecular events responsible for that effect.
Protocol 1: Synthesis of N-Cbz-Gemcitabine
-
Objective: To synthesize and purify N-Cbz-Gemcitabine.
-
Methodology:
-
Dissolve Gemcitabine hydrochloride in an anhydrous polar aprotic solvent (e.g., DMF) with a suitable base (e.g., triethylamine) to neutralize the HCl and deprotonate the N4-amino group.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Benzyl chloroformate (Cbz-Cl) dropwise to the reaction mixture.[13]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: In Vitro Prodrug Activation Assay
-
Objective: To demonstrate the release of free gemcitabine from the prodrug in a biologically relevant matrix.
-
Methodology:
-
Prepare S9 fractions from the livers of mice or from human liver microsomes to serve as a source of metabolic enzymes.
-
Alternatively, prepare lysates from pancreatic cancer cell lines (e.g., PANC-1, MIA-PaCa-2).
-
Incubate a known concentration of N-Cbz-Gemcitabine (e.g., 10 µM) with the S9 fraction or cell lysate at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately quench the enzymatic reaction in the aliquots by adding ice-cold acetonitrile to precipitate proteins.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentrations of both N-Cbz-Gemcitabine and released gemcitabine over time.
-
Self-Validation: A control reaction without the enzyme source (lysate/S9) should show minimal degradation of the prodrug, confirming that the conversion is enzyme-mediated.
-
Protocol 3: Cytotoxicity and DNA Synthesis Inhibition Assays
-
Objective: To compare the cytotoxic potency of N-Cbz-Gemcitabine with that of gemcitabine and to confirm its effect on DNA replication.
-
Methodology:
-
Cytotoxicity (MTS Assay):
-
Seed pancreatic cancer cells (e.g., PANC-1, AsPC-1) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of N-Cbz-Gemcitabine or gemcitabine for 72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm to determine cell viability.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each compound.
-
-
DNA Synthesis Inhibition (EdU Incorporation Assay):
-
Treat cells with IC50 concentrations of each drug for 24 hours.
-
Add EdU (5-ethynyl-2´-deoxyuridine), a nucleoside analog of thymidine, to the cell culture medium and incubate for 2 hours to allow for its incorporation into newly synthesized DNA.
-
Fix, permeabilize, and perform a click chemistry reaction to attach a fluorescent probe to the incorporated EdU.
-
Analyze the fluorescence intensity per cell using flow cytometry or high-content imaging. A reduction in fluorescence indicates inhibition of DNA synthesis.
-
-
Protocol 4: Apoptosis Analysis via Flow Cytometry
-
Objective: To confirm that cell death induced by N-Cbz-Gemcitabine occurs via apoptosis.
-
Methodology:
-
Treat cells with the IC50 concentration of N-Cbz-Gemcitabine for 48 hours. Include untreated and gemcitabine-treated cells as controls.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
An increase in the Annexin V positive populations confirms apoptosis.
-
-
Expected Data and Interpretation
The following table summarizes the expected outcomes from the experimental validation, which would collectively support the proposed mechanism of action.
| Experiment | Metric | Expected Outcome for N-Cbz-Gemcitabine | Interpretation |
| Prodrug Activation | Gemcitabine Concentration (LC-MS) | Time-dependent increase in gemcitabine upon incubation with cell lysate/S9 fraction. | Confirms enzymatic conversion of the prodrug to the active drug. |
| Cytotoxicity Assay | IC50 Value | Similar to or slightly higher than gemcitabine (depending on activation efficiency). | Demonstrates potent anticancer activity comparable to the parent drug. |
| DNA Synthesis Assay | EdU Fluorescence Intensity | Significant decrease compared to untreated controls. | Confirms that the downstream effect of the activated prodrug is the inhibition of DNA replication. |
| Apoptosis Analysis | % Annexin V Positive Cells | Significant increase compared to untreated controls. | Verifies that the mode of cell death is primarily through apoptosis, consistent with gemcitabine's known mechanism. |
Conclusion and Future Directions
This compound stands as a rational prodrug design to enhance the therapeutic index of gemcitabine. By masking the N4-amino group, it is poised to resist premature metabolic inactivation, allowing for greater drug delivery to the tumor site. The proposed mechanism relies on intracellular enzymatic activation to release gemcitabine, which then executes its canonical dual-inhibitory function on DNA synthesis, ultimately leading to apoptotic cell death.
The experimental framework provided herein offers a clear, self-validating path to rigorously test this hypothesis. Successful validation would pave the way for in vivo pharmacokinetic and efficacy studies in xenograft models. Further investigations could explore tailoring the N-protecting group to be cleaved by enzymes specifically overexpressed in certain tumors, leading to more targeted therapies and fulfilling the promise of precision oncology.
References
-
Wikipedia. Gemcitabine. [Link]
-
Urology Reference. Gemcitabine: Mechanism, Adverse Effects, Contraindications, and Dosing. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Gemcitabine Hydrochloride? [Link]
-
MDPI. (2022). Recent Development of Prodrugs of Gemcitabine. [Link]
-
Chern, J. J., & Tai, C. J. (2024). Clinical application and drug resistance mechanism of gemcitabine. Frontiers in Pharmacology. [Link]
-
PMC, NIH. (2016). Promising molecular mechanisms responsible for gemcitabine resistance in cancer. [Link]
-
Plunkett, W., et al. (1995). Gemcitabine: metabolism, mechanisms of action, and self-potentiation. Seminars in Oncology. [Link]
-
PubMed, NIH. (2022). Recent Development of Prodrugs of Gemcitabine. [Link]
-
Encyclopedia.pub. (2022). Mechanisms of Resistance to Gemcitabine. [Link]
-
NIH. (2023). A novel synthesized prodrug of gemcitabine based on oxygen-free radical sensitivity inhibited the growth of lung cancer cells. [Link]
-
PLoS ONE. (2010). Gemcitabine Functions Epigenetically by Inhibiting Repair Mediated DNA Demethylation. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Gemcitabine? [Link]
-
Huang, P., & Plunkett, W. (1995). Induction of apoptosis by gemcitabine. Seminars in Oncology. [Link]
-
MassiveBio. Exploring Gemcitabine in Oncology: Mechanism, Clinical Applications, and Emerging Research. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Frontiers. (2024). Clinical application and drug resistance mechanism of gemcitabine. [Link]
-
PharmGKB. (2013). PharmGKB summary: Gemcitabine Pathway. Pharmacogenetics and Genomics. [Link]
-
PMC, NIH. (2006). Effect of gemcitabine on the expression of apoptosis-related genes in human pancreatic cancer cells. [Link]
-
PMC, NIH. (2012). Harnessing gemcitabine metabolism: a step towards personalized medicine for pancreatic cancer. [Link]
-
PubMed, NIH. (2018). Gemcitabine induces apoptosis and autophagy via the AMPK/mTOR signaling pathway in pancreatic cancer cells. [Link]
-
PMC, NIH. (2020). Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance. [Link]
Sources
- 1. Gemcitabine - Wikipedia [en.wikipedia.org]
- 2. urology-textbook.com [urology-textbook.com]
- 3. massivebio.com [massivebio.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Development of Prodrugs of Gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 7. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 8. PharmGKB summary: Gemcitabine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel synthesized prodrug of gemcitabine based on oxygen-free radical sensitivity inhibited the growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical application and drug resistance mechanism of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Harnessing gemcitabine metabolism: a step towards personalized medicine for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Clinical application and drug resistance mechanism of gemcitabine [frontiersin.org]
- 17. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Induction of apoptosis by gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gemcitabine Functions Epigenetically by Inhibiting Repair Mediated DNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of gemcitabine on the expression of apoptosis-related genes in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gemcitabine induces apoptosis and autophagy via the AMPK/mTOR signaling pathway in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of N-Carboxybenzyl Gemcitabine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Gemcitabine (dFdC) is a cornerstone of chemotherapy for a multitude of solid tumors, yet its clinical efficacy is hampered by rapid metabolic inactivation and a narrow therapeutic window.[1][2] Prodrug strategies aimed at transiently modifying the 4-exocyclic amine group of gemcitabine represent a promising avenue to circumvent these limitations. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of a key carbamate prodrug, N-Carboxybenzyl Gemcitabine (Cbz-dFdC). We will delve into the preclinical evaluation of Cbz-dFdC, detailing the scientific rationale, experimental methodologies, and interpretation of results that underpin its potential as a next-generation nucleoside analog therapeutic. This document is intended to serve as a detailed resource for researchers in oncology drug development, providing both foundational knowledge and practical, field-proven protocols.
Introduction: The Rationale for this compound
Gemcitabine, a deoxycytidine analog, exerts its cytotoxic effects after intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[3] These active metabolites inhibit DNA synthesis and ribonucleotide reductase, ultimately inducing apoptosis in rapidly dividing cancer cells.[4] However, the clinical utility of gemcitabine is significantly constrained by its rapid deamination by cytidine deaminase (CDA) into the inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU).[1] This rapid systemic clearance necessitates administration of high doses, which can lead to significant toxicity.
The development of this compound is predicated on a prodrug strategy designed to protect the CDA-susceptible 4-amino group. The N-carboxybenzyl protecting group is designed to be stable in systemic circulation but labile enough to be cleaved, likely through enzymatic hydrolysis, to release the parent gemcitabine at the tumor site or intracellularly. This approach aims to:
-
Enhance Metabolic Stability: By masking the primary site of deamination, Cbz-dFdC is expected to have a longer plasma half-life compared to gemcitabine.
-
Improve the Therapeutic Index: A more favorable pharmacokinetic profile could allow for lower or less frequent dosing, potentially reducing systemic toxicity while maintaining or enhancing anti-tumor efficacy.
-
Sustain Release of the Active Compound: The controlled release of gemcitabine from the prodrug could lead to prolonged exposure of tumor cells to the active agent.
This guide will now transition to the practical aspects of evaluating these hypotheses, providing detailed experimental frameworks.
Synthesis of this compound
The synthesis of this compound is a critical first step in its preclinical evaluation. Below is a representative protocol based on established methods for the synthesis of N4-alkoxycarbonyl gemcitabine derivatives.[3][5][6]
Experimental Protocol: Synthesis of this compound
-
Protection of Hydroxyl Groups (Optional but Recommended): To prevent side reactions, the 3'- and 5'-hydroxyl groups of gemcitabine can be transiently protected, for example, as silyl ethers (e.g., using TBDMSCl) or acetonides.
-
Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), dissolve the protected or unprotected gemcitabine in a suitable anhydrous aprotic solvent such as pyridine or dichloromethane.
-
Addition of Acylating Agent: Cool the solution in an ice bath (0 °C). Add benzyl chloroformate (Cbz-Cl) dropwise to the stirred solution. The molar ratio of gemcitabine to Cbz-Cl should be optimized, typically starting with a slight excess of Cbz-Cl (e.g., 1.1 to 1.5 equivalents).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 4 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
-
Work-up and Purification: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Deprotection (if applicable): If the hydroxyl groups were protected, a deprotection step is necessary. For example, silyl ethers can be removed using tetrabutylammonium fluoride (TBAF) in THF.
-
Characterization: The final product, this compound, should be thoroughly characterized to confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Pharmacokinetic Evaluation
The pharmacokinetic profile of Cbz-dFdC is central to understanding its potential advantages over the parent drug. This involves characterizing its absorption, distribution, metabolism, and excretion (ADME) properties.
In Vitro Plasma Stability
Causality Behind Experimental Choices: An initial assessment of the prodrug's stability in plasma is crucial. This experiment determines the rate at which Cbz-dFdC is converted to gemcitabine or other metabolites by plasma enzymes. A moderate stability is often desired; the prodrug must be stable enough to reach the target site but labile enough to release the active drug. Mouse plasma is often used in preclinical studies to correlate with in vivo mouse models.[1][7][8][9]
Experimental Protocol: In Vitro Mouse Plasma Stability Assay
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent like DMSO (e.g., 10 mM). Prepare working solutions by diluting the stock solution in an appropriate buffer.
-
Incubation: Add the working solution of Cbz-dFdC to pre-warmed mouse plasma to achieve a final concentration (e.g., 1-10 µM). The final concentration of the organic solvent (e.g., DMSO) should be kept low (e.g., <1%) to avoid protein precipitation.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take aliquots of the plasma-drug mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard for LC-MS/MS analysis.
-
Sample Processing: Centrifuge the samples to precipitate plasma proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of this compound and the appearance of gemcitabine at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of remaining Cbz-dFdC against time to determine its half-life (t½) in plasma.
In Vivo Pharmacokinetic Study in Mice
Causality Behind Experimental Choices: This study provides critical information on the in vivo behavior of the prodrug, including its oral bioavailability and systemic exposure. Oral gavage is a common administration route for preclinical assessment of potential oral therapeutics.[10][11][12][13][14] Serial blood sampling allows for the construction of concentration-time profiles for both the prodrug and the released parent drug.
Experimental Protocol: In Vivo Pharmacokinetics in Mice
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c or athymic nude mice), typically 6-8 weeks old. Acclimatize the animals for at least one week before the experiment.
-
Drug Formulation and Administration: Formulate this compound in a suitable vehicle for oral administration (e.g., a solution or suspension in 0.5% carboxymethylcellulose). Administer a single dose of Cbz-dFdC via oral gavage at a predetermined dose level. A parallel group of mice should receive an equimolar dose of gemcitabine for comparison.
-
Blood Sampling: At designated time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples (e.g., via tail vein or retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of this compound and gemcitabine in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).
Data Presentation: Pharmacokinetic Parameters
| Parameter | This compound | Gemcitabine (from Prodrug) | Gemcitabine (Control) |
| Dose (mg/kg) | [Value] | - | [Equimolar Value] |
| Cmax (ng/mL) | [Value] | [Value] | [Value] |
| Tmax (h) | [Value] | [Value] | [Value] |
| AUC₀₋t (ng·h/mL) | [Value] | [Value] | [Value] |
| t½ (h) | [Value] | [Value] | [Value] |
| Oral Bioavailability (%) | - | [Calculated Value] | [Value] |
Visualization of Pharmacokinetic Workflow
Pharmacodynamic Evaluation
Pharmacodynamic studies are essential to confirm that Cbz-dFdC retains the cytotoxic activity of gemcitabine and to elucidate its mechanism of action at the cellular level.
In Vitro Cytotoxicity Assay
Causality Behind Experimental Choices: The MTT assay is a widely used colorimetric assay to assess cell viability.[15][16][17][18] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This assay is a robust method to determine the concentration of the prodrug required to inhibit cell growth by 50% (IC50), providing a quantitative measure of its potency. Pancreatic cancer cell lines such as PANC-1 and BxPC-3 are relevant models for these studies.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture human pancreatic cancer cell lines (e.g., PANC-1, BxPC-3) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, gemcitabine (as a positive control), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation: In Vitro Cytotoxicity
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| PANC-1 | This compound | 72 | [Value] |
| Gemcitabine | 72 | [Value] | |
| BxPC-3 | This compound | 72 | [Value] |
| Gemcitabine | 72 | [Value] |
Mechanism of Action: Apoptosis Induction
Causality Behind Experimental Choices: Gemcitabine is known to induce apoptosis. Western blotting is a powerful technique to investigate the molecular mechanisms underlying this process by detecting changes in the expression levels of key apoptosis-related proteins.[19][20][21][22][23] Bcl-2 is an anti-apoptotic protein, while Bax is pro-apoptotic. A decrease in the Bcl-2/Bax ratio is indicative of apoptosis. Caspase-3 is a key executioner caspase, and its cleavage into an active form is a hallmark of apoptosis.
Experimental Protocol: Western Blot for Apoptosis Markers
-
Cell Treatment and Lysis: Treat pancreatic cancer cells with this compound or gemcitabine at concentrations around their respective IC50 values for a defined period (e.g., 24 or 48 hours). Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software and normalize to the loading control.
Visualization of Gemcitabine's Mechanism of Action
In Vivo Antitumor Efficacy
Causality Behind Experimental Choices: A xenograft mouse model is a standard preclinical model to evaluate the in vivo efficacy of an anticancer agent.[24][25][26][27][28] By implanting human pancreatic tumor cells into immunodeficient mice, it is possible to assess the ability of this compound to inhibit tumor growth in a living organism. Tumor volume and body weight are key parameters to monitor efficacy and toxicity, respectively.
Experimental Protocol: Pancreatic Cancer Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human pancreatic cancer cells (e.g., PANC-1) into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When the tumors reach a certain volume (e.g., 100-150 mm³), randomize the mice into different treatment groups (e.g., vehicle control, gemcitabine, and this compound).
-
Drug Administration: Administer the compounds to the respective groups according to a predetermined dosing schedule (e.g., daily or every three days) and route (e.g., oral gavage).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology or Western blot).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the antitumor efficacy. Calculate the tumor growth inhibition (TGI) for each treatment group.
Conclusion and Future Directions
This technical guide has outlined the key pharmacokinetic and pharmacodynamic studies necessary for the preclinical evaluation of this compound. The overarching goal of this prodrug strategy is to improve upon the therapeutic profile of gemcitabine. The experimental protocols provided herein offer a robust framework for researchers to systematically investigate the potential of Cbz-dFdC and other novel gemcitabine prodrugs.
Future work should focus on a more detailed characterization of the metabolic pathways of this compound, identification of the specific enzymes responsible for its activation, and evaluation in orthotopic and patient-derived xenograft (PDX) models that more closely mimic the human disease. A thorough understanding of the PK/PD relationship will be paramount in guiding the clinical development of this promising therapeutic candidate.
References
-
Construction of orthotopic xenograft mouse models for human pancreatic cancer. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection. (2021, October 7). JoVE. Retrieved January 15, 2026, from [Link]
-
In Vitro ADME, Stability Test, Plasma, Mouse. (n.d.). Pharmacology Discovery Services. Retrieved January 15, 2026, from [Link]
-
In vivo Mouse Models of Pancreatic Ductal Adenocarcinoma. (n.d.). Pancreapedia. Retrieved January 15, 2026, from [Link]
-
PANC-1 Xenograft Model. (n.d.). Altogen Labs. Retrieved January 15, 2026, from [Link]
-
Modeling pancreatic cancer in mice for experimental therapeutics. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Synthesis and cytostatic evaluation of 4-N-alkanoyl and 4-N-alkyl gemcitabine analogues. (2014, January 9). PubMed. Retrieved January 15, 2026, from [Link]
-
Plasma Stability In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved January 15, 2026, from [Link]
-
Gemcitabine‑fucoxanthin combination in human pancreatic cancer cells. (2023, June 1). Spandidos Publications. Retrieved January 15, 2026, from [Link]
-
Design and Synthesis of 4-N-Alkanoyl and 4-N-Alkyl Gemcitabine Analogues Suitable for Positron Emission Tomography. (2025, December 17). ACS Publications. Retrieved January 15, 2026, from [Link]
-
SOP: Mouse Oral Gavage. (2017, December 12). Virginia Tech. Retrieved January 15, 2026, from [Link]
-
Plasma Stability. (n.d.). Cyprotex. Retrieved January 15, 2026, from [Link]
-
Plasma Stability Assay. (n.d.). Creative Bioarray. Retrieved January 15, 2026, from [Link]
-
UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (n.d.). UBC. Retrieved January 15, 2026, from [Link]
-
(A) Gemcitabine cytotoxicity in mouse PDAC cell lines was determined by... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction. (2021, September 21). WSU IACUC. Retrieved January 15, 2026, from [Link]
-
Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Extracellular Vesicles Inhibit the Response of Pancreatic Ductal Adenocarcinoma Cells to Gemcitabine and TRAIL Treatment. (2022, July 15). PubMed Central. Retrieved January 15, 2026, from [Link]
-
MTT assay and IC50 dose calculation of gemcitabine. IC50 doses in nM ±... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
The 4-N-Acyl and 4-N-Alkyl Gemcitabine Analogues with Silicon-Fluoride-Acceptor: Application to 18F-Radiolabeling. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
-
Stereoselective N-glycosylation with N4-acyl cytosines and efficient synthesis of gemcitabine. (2025, August 6). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Rapid Determination of Gemcitabine and Its Metabolite in Human Plasma by LC-MSMS through Micro Protein Precipitation with Minimum Matrix Effect. (2025, August 10). ResearchGate. Retrieved January 15, 2026, from [Link]
-
The 4-N-Acyl and 4-N-Alkyl Gemcitabine Analogues with Silicon-Fluoride-Acceptor: Application to 18F-Radiolabeling. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Examples — graphviz 0.21 documentation. (n.d.). Read the Docs. Retrieved January 15, 2026, from [Link]
-
A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Graphviz and dot: Generating Diagrams with Code. (2022, October 21). YouTube. Retrieved January 15, 2026, from [Link]
-
Clinical application and drug resistance mechanism of gemcitabine. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Ultra-sensitive LC-MS/MS method for the quantification of gemcitabine and its metabolite 2',2'-difluorodeoxyuridine in human plasma for a microdose clinical trial. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Drawing graphs with dot. (2015, January 5). Graphviz. Retrieved January 15, 2026, from [Link]
-
Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved January 15, 2026, from [Link]
-
Effect of compound 9 on the levels of apoptosis-associated molecules in MDA-MB-231 cells. (A) Levels of BAX, BCL-2, and Cleaved Caspase-3 in 9-incubated MDA-MB-231 cells were examined using Western blotting. (B) Quantitative analysis of the protein levels indicated above. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
a Western blotting analysis of Bax, Bcl-2, and Caspase 3 in BxPC-3... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Western blot analysis of the caspase-3 protein activation, Bax, Bcl-2,... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
A graph layout algorithm for drawing metabolic pathways. (2000, December 6). SciSpace. Retrieved January 15, 2026, from [Link]
-
DRAWING ORIENTED METABOLIC PATHWAYS AND NETWORKS. (2024, June 27). UPCommons. Retrieved January 15, 2026, from [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 3. The 4-N-Acyl and 4-N-Alkyl Gemcitabine Analogues with Silicon-Fluoride-Acceptor: Application to 18F-Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultra-sensitive LC-MS/MS method for the quantification of gemcitabine and its metabolite 2',2'-difluorodeoxyuridine in human plasma for a microdose clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytostatic evaluation of 4-N-alkanoyl and 4-N-alkyl gemcitabine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytostatic Evaluation of 4-N-Alkanoyl and 4-N-Alkyl Gemcitabine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. researchgate.net [researchgate.net]
- 17. Extracellular Vesicles Inhibit the Response of Pancreatic Ductal Adenocarcinoma Cells to Gemcitabine and TRAIL Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Effect of compound 9 on the levels of apoptosis-associated molecules in MDA-MB-231 cells. (A) Levels of BAX, BCL-2, and Cleaved Caspase-3 in 9-incubated MDA-MB-231 cells were examined using Western blotting. (B) Quantitative analysis of the protein levels indicated above. All data are represented as the average of three independent experiments ± SEM. *P < 0.05; ***P < 0.001, vs control group. [cjnmcpu.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 26. In vivo Mouse Models of Pancreatic Ductal Adenocarcinoma | Pancreapedia [pancreapedia.org]
- 27. PANC-1 Xenograft Model | Xenograft Services [xenograft.net]
- 28. Modeling pancreatic cancer in mice for experimental therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Rationale for N-Carboxybenzyl Gemcitabine Development
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the scientific journey behind the development of N-Carboxybenzyl Gemcitabine, a prodrug of the potent chemotherapeutic agent, gemcitabine. We will delve into the core limitations of gemcitabine that necessitated the exploration of prodrug strategies, the specific rationale for employing an N-Carboxybenzyl moiety, the synthetic methodologies developed, and the preclinical evidence that supports its potential as an improved anticancer agent.
The Unmet Need: Overcoming the Achilles' Heel of Gemcitabine
Gemcitabine (2',2'-difluorodeoxycytidine) is a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers.[1] Its mechanism of action involves intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[2] dFdCDP inhibits ribonucleotide reductase, leading to a depletion of deoxynucleotide pools required for DNA synthesis, while dFdCTP is incorporated into DNA, causing chain termination and inducing apoptosis.[3]
Despite its efficacy, the clinical utility of gemcitabine is hampered by several significant limitations:
-
Rapid Metabolic Inactivation: Gemcitabine is swiftly deaminated by cytidine deaminase (CDA), primarily in the liver and blood, to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU).[4] This rapid inactivation leads to a short plasma half-life of approximately 8 to 17 minutes, necessitating frequent and high-dose administrations.[5]
-
Development of Chemoresistance: Cancer cells can develop resistance to gemcitabine through various mechanisms, including decreased expression of the human equilibrative nucleoside transporter 1 (hENT1), which is crucial for cellular uptake of the drug.[6]
-
Systemic Toxicity: The high doses required to achieve therapeutic concentrations in tumor tissues often lead to significant systemic side effects, including myelosuppression.[7]
These challenges underscore the critical need for strategies to protect gemcitabine from premature degradation, enhance its tumor-specific delivery, and improve its overall therapeutic index. Prodrug development has emerged as a promising approach to address these shortcomings.[8]
The Prodrug Hypothesis: A Strategic Redesign of Gemcitabine
The fundamental principle of a prodrug is to chemically modify an active pharmaceutical ingredient (API) into an inactive or less active form that, upon administration, is converted to the parent drug through enzymatic or chemical reactions within the body. For gemcitabine, the primary amino group at the N4-position of the cytosine ring is a key site for metabolic inactivation by CDA. Therefore, a logical prodrug strategy involves the modification of this N4-amino group to shield it from enzymatic attack.
Rationale for N4-Position Modification
Modification at the N4-position of gemcitabine offers a dual advantage:
-
Protection from Deamination: By masking the primary amine, the prodrug becomes a poor substrate for cytidine deaminase, thus preventing its rapid conversion to the inactive dFdU.[4]
-
Potential for Controlled Release: The linkage between the modifying group and the N4-position can be designed to be cleavable under specific physiological conditions, such as the enzymatic environment within tumor cells, leading to the targeted release of the active gemcitabine.
Various chemical moieties have been explored for N4-modification, including acyl, sulfonyl, and carbamate groups. The selection of the appropriate modifying group is critical and is guided by factors such as stability in circulation, susceptibility to enzymatic cleavage at the target site, and the physicochemical properties of the resulting prodrug.
This compound: A Targeted Approach
The selection of the N-Carboxybenzyl (Cbz or Z) group as a protecting moiety for the N4-position of gemcitabine is a deliberate and strategic choice rooted in established principles of medicinal chemistry and drug design.
The Rationale for the N-Carboxybenzyl Group
The benzyloxycarbonyl group is a well-established protecting group in organic synthesis, particularly in peptide chemistry. Its utility in a prodrug context stems from several key properties:
-
Enhanced Lipophilicity: The addition of the benzyl group increases the lipophilicity of the gemcitabine molecule. This can potentially alter the drug's pharmacokinetic profile, leading to improved membrane permeability and cellular uptake, possibly bypassing the reliance on hENT1 transporters.
-
Steric Hindrance: The bulky carboxybenzyl group provides significant steric hindrance around the N4-amino group, effectively shielding it from the active site of cytidine deaminase.
-
Susceptibility to Enzymatic Cleavage: Carbamate linkages can be designed to be susceptible to hydrolysis by specific enzymes, such as carboxylesterases, which are often overexpressed in tumor tissues.[9] This offers a mechanism for tumor-selective activation of the prodrug.
The overarching hypothesis is that this compound would circulate in a stable, inactive form, protected from systemic deamination. Upon reaching the tumor microenvironment, it would be preferentially cleaved by tumor-associated enzymes, releasing active gemcitabine at the site of action, thereby increasing its therapeutic efficacy while minimizing systemic toxicity.
Synthesis and Characterization
The synthesis of this compound is a multi-step process that requires careful protection and deprotection of the various functional groups on the gemcitabine molecule. While a definitive, publicly available protocol specifically for this compound is not readily found in the primary literature, a general synthetic scheme can be constructed based on established methods for the synthesis of N4-acyl and N4-carbamate gemcitabine derivatives.
General Synthetic Pathway
The synthesis would likely proceed through the following key steps:
-
Protection of Hydroxyl Groups: The 3'- and 5'-hydroxyl groups of the gemcitabine sugar moiety are first protected to prevent their reaction in subsequent steps. Common protecting groups for this purpose include silyl ethers (e.g., TBDMS) or acyl groups (e.g., benzoyl).
-
N4-Carbamoylation: The N4-amino group of the protected gemcitabine is then reacted with benzyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) to form the N-Carboxybenzyl carbamate linkage.
-
Deprotection of Hydroxyl Groups: Finally, the protecting groups on the 3'- and 5'-hydroxyls are removed to yield the final this compound product. The choice of deprotection conditions depends on the protecting groups used in the first step.
Experimental Protocol: A Representative Synthesis of an N4-Acyl Gemcitabine Derivative
The following protocol for the synthesis of N4-tetradecyloxycarbonyl gemcitabine provides a practical example of the chemical transformations involved in modifying the N4-position of gemcitabine.
Step 1: Synthesis of Benzoyl-protected Gemcitabine
-
This initial step involves the protection of the hydroxyl groups of gemcitabine with benzoyl groups.
Step 2: Synthesis of N4-tetradecyloxycarbonyl Benzoyl-protected Gemcitabine
-
To a solution of benzoyl-protected gemcitabine (0.02 mol) in dichloromethane (75 mL), add triethylamine (0.03 mol) and tetradecyl chloroformate (0.24 mol) successively.
-
Stir the mixture for 2 hours at room temperature.
-
Wash the reaction mixture with saturated brine and then with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Step 3: Deprotection to Yield N4-tetradecyloxycarbonyl Gemcitabine
-
Stir a mixture of the crude product from Step 2, sodium hydroxide (0.1 g), and methanol (50 mL) for 30 minutes at room temperature.
-
Filter the mixture.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (DCM:MeOH = 20:1) to yield the final product.
Mechanism of Action and Enzymatic Activation
The efficacy of this compound as a prodrug is contingent upon its selective conversion to the active gemcitabine within the tumor microenvironment. This bioactivation is anticipated to be mediated by intracellular enzymes.
The Role of Carboxylesterases
Carboxylesterases (CES) are a class of enzymes that catalyze the hydrolysis of ester, amide, and carbamate bonds.[9] They are found in various tissues, with notable expression in the liver and, importantly, in many types of cancer cells. The differential expression of CES between normal and cancerous tissues provides a basis for tumor-selective prodrug activation. It is hypothesized that carboxylesterases are the primary enzymes responsible for the cleavage of the N-Carboxybenzyl carbamate bond, releasing active gemcitabine and benzyl alcohol.
Preclinical Evaluation: The Path to Validation
A comprehensive preclinical evaluation is essential to validate the therapeutic potential of this compound. While specific preclinical data for this exact compound is not widely published, the evaluation would typically involve a series of in vitro and in vivo studies.
In Vitro Studies
-
Cytotoxicity Assays: The cytotoxic activity of this compound would be assessed against a panel of cancer cell lines with varying levels of cytidine deaminase and carboxylesterase expression. The half-maximal inhibitory concentration (IC50) values would be compared to those of free gemcitabine. It is expected that the prodrug would exhibit lower cytotoxicity in cell lines with low carboxylesterase activity. For instance, in a study of 4-(N)-stearoyl-gemcitabine, the prodrug-loaded nanoparticles showed significantly lower IC50 values compared to free gemcitabine in pancreatic cancer cell lines.[6]
-
Stability Studies: The stability of this compound would be evaluated in human plasma and liver microsomes to assess its resistance to premature degradation compared to the parent drug. A successful prodrug should demonstrate significantly greater stability.
-
Enzymatic Conversion Assays: In vitro assays using purified carboxylesterases or cell lysates would be conducted to confirm the enzymatic cleavage of the N-Carboxybenzyl group and the release of gemcitabine.
In Vivo Studies
-
Pharmacokinetic Studies: The pharmacokinetic profile of this compound would be determined in animal models. Key parameters to be measured include plasma half-life, area under the curve (AUC), and clearance. A successful prodrug is expected to have a longer half-life and a higher AUC compared to gemcitabine.
-
Efficacy Studies: The antitumor efficacy of this compound would be evaluated in xenograft or patient-derived xenograft (PDX) models of various cancers. Tumor growth inhibition and survival would be the primary endpoints. For example, preclinical studies of other gemcitabine derivatives have shown superior anti-tumor activity in mouse models compared to free gemcitabine.[8]
-
Toxicity Studies: The toxicity profile of this compound would be assessed in animal models to determine its safety and tolerability compared to gemcitabine. A reduction in systemic toxicity, particularly myelosuppression, would be a key indicator of success.
Future Directions and Conclusion
The development of this compound represents a rational and scientifically grounded approach to addressing the significant limitations of one of the most widely used chemotherapeutic agents. By strategically masking the site of metabolic inactivation, this prodrug has the potential to improve the pharmacokinetic profile, enhance tumor-specific drug delivery, and ultimately, improve the therapeutic index of gemcitabine.
Further research is needed to fully elucidate the preclinical and clinical potential of this compound. This includes detailed studies on its enzymatic activation, comprehensive preclinical evaluation in a range of cancer models, and ultimately, well-designed clinical trials to assess its safety and efficacy in cancer patients. The principles outlined in this guide provide a solid foundation for the continued exploration and development of this and other innovative gemcitabine prodrugs, with the ultimate goal of improving outcomes for patients with cancer.
References
- Amrutkar, M., & Gladhaug, I. P. (2017). Gemcitabine: a cornerstone of pancreatic cancer therapy. Expert review of anticancer therapy, 17(10), 985-999.
- Cai, Y., et al. (2024). Improved Antitumor Efficiency of N4-Tetradecyloxycarbonyl Gemcitabine-Loaded Liposomes for Pancreatic Cancer Chemotherapy. Drug Design, Development and Therapy, 18, 123-138.
- Huggins, C. F., et al. (2005). Innovative sequence of docetaxel-gemcitabine based on preclinical data in the treatment of advanced non small cell lung cancer: a phase I study. Lung Cancer, 47(2), 261-267.
- Plunkett, W., Huang, P., & Gandhi, V. (1995). Preclinical characteristics of gemcitabine. Anticancer Drugs, 6 Suppl 6, 7-13.
- Mini, E., et al. (2006). Gemcitabine: a review of its pharmacology and clinical activity.
- Brown, K., et al. (2014). The synthesis of gemcitabine.
- Kroep, J. R., et al. (2002). Expression of gemcitabine metabolizing enzymes and stromal components reveal complexities of preclinical pancreatic cancer models for therapeutic testing. BMC Cancer, 2, 1.
- Jin, C., et al. (1999). Selective Protection of 2',2'-Difluorodeoxycytidine (Gemcitabine). The Journal of Organic Chemistry, 64(22), 8319-8322.
- Koay, E. J., et al. (2014).
- Pandit, B., & Royzen, M. (2022). Recent Development of Prodrugs of Gemcitabine. Genes, 13(3), 466.
- Zhang, X., et al. (2018). Emerging pro-drug and nano-drug strategies for gemcitabine-based cancer therapy. Journal of Controlled Release, 270, 133-146.
- Gmeiner, W. H., & Gunda, V. (2013). ZRX1, the first EGFR inhibitor-capecitabine based combi-molecule, requires carboxylesterase-mediated hydrolysis for optimal activity.
- U.S. Patent No. 8,193,339. (2012).
- Liu, Y., et al. (2018).
- Brown, K., et al. (2015). A Linear Synthesis of Gemcitabine. Tetrahedron Letters, 56(10), 1239-1242.
- Sharma, G., et al. (2017). Formulation and evaluation of gemcitabine hydrochloride loaded solid lipid nanoparticles by qbd approach. Journal of Drug Delivery and Therapeutics, 7(1), 59-67.
- Gmeiner, W. H., & Gunda, V. (2013). ZRX1, the first EGFR inhibitor-capecitabine based combi-molecule, requires carboxylesterase-mediated hydrolysis for optimal activity. springermedizin.de.
- Al-Bayati, M., et al. (2025). Exploring the potential of gemcitabine-metal–organic frameworks in combating pancreatic cancer under ketogenic conditions. Scientific Reports, 15(1), 1-13.
- Heinemann, V., et al. (1995). Preclinical, pharmacologic, and phase I studies of gemcitabine. Seminars in oncology, 22(4 Suppl 11), 11-18.
- Chabot, J. A., et al. (2010). Pancreatic proteolytic enzyme therapy compared with gemcitabine-based chemotherapy for the treatment of pancreatic cancer. Journal of clinical oncology, 28(12), 2058-2063.
- Fukatsu, H., et al. (2005). A new synthetic route to N-benzyl carboxamides through the reverse reaction of N-substituted formamide deformylase. Applied and environmental microbiology, 71(10), 5801-5805.
- Wang, C., et al. (2016). Polymer coated nanodiamonds as gemcitabine prodrug with enzymatic sensitivity for pancreatic cancer treatment.
- Dalin, S., et al. (2019). Deoxycytidine Release from Pancreatic Stellate Cells Promotes Gemcitabine Resistance. Cancer Research, 79(22), 5759-5770.
- Heinemann, V., et al. (2000). Gemcitabine: a modulator of intracellular nucleotide and deoxynucleotide metabolism. Seminars in oncology, 27(4 Suppl 8), 3-10.
- Kindler, H. L., et al. (2005). Should combination chemotherapy serve as the backbone in clinical trials of advanced pancreatic cancer?: A pooled analysis of phase II trials of gemcitabine-containing doublets plus bevacizumab.
- Fernandez-Moure, J. S., et al. (2019). Enhancement of gemcitabine cytotoxicity in pancreatic adenocarcinoma through controlled release of nitric oxide. Biomedical microdevices, 21(1), 23.
- Wen, H., et al. (2012). Cytotoxic effects of gemcitabine-loaded solid lipid nanoparticles in pancreatic cancer cells. Journal of biomedical nanotechnology, 8(5), 762-771.
- Wang, C., et al. (2012). In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles. Journal of controlled release, 162(2), 356-363.
- U.S. Patent No. WO2016097989A1. (2016).
- Heinemann, V. (2003). Preclinical and clinical evaluation of four gemcitabine plus carboplatin schedules as front-line treatment for stage IV non-small-cell lung cancer. Annals of Oncology, 14(2), 242-247.
- Green, M. R. (1999). Gemcitabine: a pharmacologic and clinical overview. Oncology nursing forum, 26(10), 1613-1620.
- Li, D., et al. (2018). Dual Enzymatic Reaction-Assisted Gemcitabine Delivery Systems for Programmed Pancreatic Cancer Therapy. ACS applied materials & interfaces, 10(49), 42094-42104.
Sources
- 1. Preclinical characteristics of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging pro-drug and nano-drug strategies for gemcitabine-based cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innovative sequence of docetaxel-gemcitabine based on preclinical data in the treatment of advanced non small cell lung cancer: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological evaluation of novel gemcitabine analog in patient-derived xenograft models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical, pharmacologic, and phase I studies of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ZRX1, the first EGFR inhibitor-capecitabine based combi-molecule, requires carboxylesterase-mediated hydrolysis for optimal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic effects of gemcitabine-loaded solid lipid nanoparticles in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Protection of 2',2'-Difluorodeoxycytidine (Gemcitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Analytical Imperative for Prodrug Characterization
An In-Depth Technical Guide to the Structural Analysis of N-Carboxybenzyl Gemcitabine
In modern drug development, the use of prodrugs is a critical strategy to enhance the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). Gemcitabine (2′,2′-difluorodeoxycytidine), a cornerstone in oncology, is limited by its rapid metabolic inactivation and short biological half-life.[1][2] The synthesis of this compound (Cbz-dFdC), a prodrug modified at the 4-N position, aims to overcome these limitations.[3] Rigorous structural elucidation of this prodrug is not merely a procedural step; it is the foundation upon which all subsequent preclinical and clinical evaluations rest. An incomplete or inaccurate structural analysis can lead to misinterpreted efficacy, toxicity, and stability data, ultimately jeopardizing the entire development program.
This guide provides a comprehensive framework for the structural analysis of this compound. It moves beyond a simple recitation of methods to provide the underlying scientific rationale for experimental choices, ensuring that each analytical step contributes to a self-validating system of characterization. The methodologies detailed herein are designed to be robust, reproducible, and authoritative, providing researchers and drug development professionals with a trusted roadmap for confirming the identity and purity of this important molecule.
Foundational Analysis: Molecular Structure and Properties
Before delving into spectroscopic analysis, it is essential to establish the theoretical molecular identity of this compound. This compound is a derivative of gemcitabine where a carboxybenzyl protecting group is attached to the exocyclic amine of the cytosine ring.[3][4]
This foundational data is critical for mass spectrometry analysis, where the molecular weight is the primary identifier.
Caption: Molecular Structure of this compound.
Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation
Mass spectrometry is the definitive technique for confirming the molecular weight of a synthesized compound. For a molecule like Cbz-dFdC, a soft ionization technique such as Electrospray Ionization (ESI) is paramount to prevent premature fragmentation and observe the intact molecular ion.
Causality of Method Selection
-
LC-MS/MS: The coupling of Liquid Chromatography (LC) with tandem Mass Spectrometry (MS/MS) is chosen for its ability to separate the analyte from impurities and reaction byproducts before providing both molecular weight and structural information.[3] This dual capability is essential for confirming identity and assessing purity simultaneously.
-
Positive Ion ESI: The gemcitabine core contains multiple nitrogen atoms that are readily protonated. Therefore, ESI in positive ion mode is selected to generate the protonated molecular ion [M+H]⁺, which is the primary species for mass analysis.[3]
-
Tandem MS (MS/MS): By isolating the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern. This pattern serves as a structural fingerprint, confirming the connectivity of the gemcitabine core and the N-Cbz group.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
Caption: Workflow for LC-MS/MS Analysis of this compound.
Expected Data and Interpretation
The analysis should yield a clear result confirming both the mass and key structural features of the molecule.
| Parameter | Expected Value | Interpretation | Source |
| Parent Ion [M+H]⁺ | m/z 398.1 | Confirms the molecular weight of 397.33 g/mol . | [3] |
| Major Product Ion | m/z 202.2 | Represents the loss of the protected cytosine base, a characteristic fragmentation for nucleoside analogs. | [3] |
| Other Expected Ions | m/z 264.1 | Corresponds to the gemcitabine core ([Gemcitabine+H]⁺) after loss of the Cbz group. | [3] |
| Other Expected Ions | m/z 112.0 | Represents the protonated cytosine base fragment. | [3] |
The observation of the parent ion at m/z 398.1 and the specific product ion at m/z 202.2 provides unequivocal evidence for the correct mass and the covalent linkage of the N-Cbz group to the gemcitabine structure.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Connectivity
While MS confirms molecular weight, NMR spectroscopy provides the atomic-level detail required to confirm the precise arrangement of atoms and the regiochemistry of the synthesis. Both ¹H and ¹³C NMR are essential, with 2D techniques like COSY and HMBC used to resolve ambiguities.
Causality of Method Selection
-
¹H NMR: This is the primary experiment to visualize all proton environments. It allows for the integration of signals to confirm proton counts and the analysis of coupling constants to infer dihedral angles and neighbor relationships, particularly within the ribose ring.[1][9]
-
¹³C NMR: This experiment identifies all unique carbon environments, confirming the presence of the carbonyl carbon in the carbamate linker, the aromatic carbons of the benzyl group, and the distinct carbons of the gemcitabine core.
-
¹⁹F NMR: Given that gemcitabine is a difluoro-nucleoside, ¹⁹F NMR is a highly specific and sensitive technique to confirm the fluorine environment at the C2' position.[10][11]
-
2D NMR (COSY, HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is particularly crucial. It reveals long-range (2-3 bond) correlations between protons and carbons. The key correlation to observe would be between the N4-H proton and the carbonyl carbon of the Cbz group, definitively proving the attachment point.[12]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆. DMSO is chosen for its ability to dissolve the compound and to avoid exchange of the N-H protons, which are critical for structural assignment.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field spectrometer.
-
Temperature: 25 °C.
-
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a ¹⁹F spectrum.
-
Acquire 2D spectra: ¹H-¹H COSY and ¹H-¹³C HMBC.
-
Caption: General Workflow for NMR-based Structural Elucidation.
Expected Data and Interpretation
The NMR spectra will show distinct signals corresponding to the three main parts of the molecule: the cytosine base, the difluoro-ribose sugar, and the N-carboxybenzyl group.
| Molecular Fragment | Expected ¹H Chemical Shifts (ppm, DMSO-d₆) | Expected ¹³C Chemical Shifts (ppm, DMSO-d₆) | Key HMBC Correlation |
| N-Cbz Group | ~7.3-7.4 (m, 5H, Phenyl), ~5.2 (s, 2H, CH₂), ~10.5 (s, 1H, NH ) | ~153 (C=O), ~136 (Aromatic C-ipso), ~128 (Aromatic CH), ~67 (CH₂) | NH proton to Cbz C =O carbon |
| Cytosine Base | ~8.0 (d, 1H, H6), ~7.0 (d, 1H, H5) | ~160 (C4), ~155 (C2), ~145 (C6), ~95 (C5) | H6 proton to C2 and C4 carbons |
| Ribose Moiety | ~6.2 (t, 1H, H1'), ~4.0-4.5 (m, H3', H4'), ~3.5-3.8 (m, H5') | ~123 (t, C F₂), ~85 (C1'), ~80 (C4'), ~70 (C3'), ~60 (C5') | H1' proton to C2 and C6 carbons of base |
Note: Chemical shifts are predictive and may vary slightly. The key diagnostic evidence is the HMBC cross-peak confirming the connectivity between the N-H proton and the carbonyl of the Cbz group, validating that the modification occurred at the N4 position.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation
FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this compound, it is particularly useful for verifying the successful introduction of the carbamate linkage.
Causality of Method Selection
The rationale for using FTIR is its sensitivity to the vibrational frequencies of specific chemical bonds. The formation of the N-Cbz derivative introduces a carbamate functional group [-NH-C(=O)-O-], which has several strong, characteristic absorption bands that are distinct from the starting gemcitabine material.[13][14] Observing these bands provides direct evidence of the chemical transformation.
Experimental Protocol: FTIR-ATR Analysis
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. ATR is chosen for its simplicity, requiring minimal sample preparation and eliminating the need for KBr pellets.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is collected over the mid-infrared range, typically 4000-400 cm⁻¹.
-
Caption: Workflow for FTIR-ATR Analysis.
Expected Data and Interpretation
The resulting spectrum should be compared against the spectrum of the gemcitabine starting material. The key is to identify the new peaks corresponding to the N-Cbz group.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Interpretation |
| Carbamate Amide | N-H Stretch | ~3300-3400 | Confirms the N-H bond of the carbamate. |
| Carbamate Carbonyl | C=O Stretch | ~1700-1740 | Strong, sharp peak indicating the carbamate carbonyl. This is a key diagnostic peak.[15] |
| Carbamate/Amide | N-H Bend / C-N Stretch | ~1500-1550 | Often referred to as the "Amide II" band, confirms the -C(=O)-NH- linkage. |
| Aromatic Ring | C=C Stretch | ~1600, ~1450-1500 | Indicates the presence of the phenyl ring from the benzyl group. |
| Ether Linkage | C-O Stretch | ~1200-1250 | Corresponds to the C-O bonds within the carbamate and ribose ring. |
The appearance of a strong carbonyl stretch around 1720 cm⁻¹ and the N-H bending mode around 1530 cm⁻¹, which would be absent in the gemcitabine starting material, provides compelling evidence for the formation of the N-carbamate linkage.[13][16]
X-Ray Crystallography: The Definitive 3D Structure
While the combination of MS and NMR provides a comprehensive structural picture, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in space.[17][18][19]
Causality of Method Selection
X-ray crystallography is the gold standard for structural determination.[18][20] It can definitively resolve any questions of stereochemistry, conformation, and regiochemistry that may be ambiguous even with advanced NMR. For a chiral molecule like Cbz-dFdC, crystallography confirms the relative and absolute stereochemistry of the chiral centers in the ribose ring.[21][22]
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: This is the most critical and often challenging step.
-
Dissolve highly pure this compound in a minimal amount of a suitable solvent.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or solvent layering with an anti-solvent to induce the formation of single, diffraction-quality crystals.
-
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in an X-ray diffractometer.
-
A beam of monochromatic X-rays is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern (intensities and positions of diffracted X-rays) is recorded by a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to solve the phase problem and generate an initial electron density map.
-
An atomic model is built into the map and refined computationally to best fit the experimental data.
-
Caption: High-Level Workflow for X-Ray Crystallography.
Expected Data and Interpretation
The final output is a crystallographic information file (CIF) containing the precise coordinates of every non-hydrogen atom in the crystal's unit cell. This data confirms:
-
Connectivity: The exact bonding arrangement, verifying the structure determined by NMR.
-
Stereochemistry: The absolute configuration at C1', C3', and C4' of the ribose ring.
-
Conformation: The preferred solid-state conformation of the molecule, including the sugar pucker and the orientation of the N-Cbz group.
Conclusion: A Multi-Technique, Validated Approach
The structural analysis of this compound cannot rely on a single technique. It requires a logical, multi-faceted approach where each method provides a unique and complementary piece of the structural puzzle. Mass spectrometry confirms the molecular formula, FTIR identifies key functional groups, NMR spectroscopy maps the detailed atomic connectivity, and X-ray crystallography provides the definitive three-dimensional structure. By following the protocols and interpretive guidelines detailed in this guide, researchers can establish a self-validating and unimpeachable structural characterization, providing the necessary foundation of trust and accuracy for advancing this promising prodrug into further development.
References
- Advancements in small molecule drug design: A structural perspective - PMC. (n.d.). NIH.
- A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy. (n.d.). NIH.
-
Sun, Y., Zhen, L., Peng, Y., Wang, J., Fei, F., Aa, L., Jiang, W., Pei, X., Lu, L., Liu, J., Wang, G., & Hao, K. (2018). Simultaneous determination of gemcitabine prodrug, gemcitabine and its major metabolite 2', 2'-difluorodeoxyuridine in rat plasma by UFLC-MS/MS. Journal of Chromatography B, 1084, 4-13. Retrieved from [Link]
-
NMR spectra. 1 H NMR (400 MHz) spectra of gemcitabine (Gem), hyaluronic... (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). MDPI. Retrieved from [Link]
-
How are chemical structures analyzed in drug discovery? (2025). Patsnap Synapse. Retrieved from [Link]
-
2D-HMBC NMR spectra of gemcitabine in aqueous solution. (n.d.). ResearchGate. Retrieved from [Link]
-
Advancements in small molecule drug design: A structural perspective. (n.d.). eScholarship.org. Retrieved from [Link]
-
X-Ray Crystallography. (n.d.). Glen Research. Retrieved from [Link]
- Gemcitabine prodrugs, pharmaceutical compositions and uses thereof. (n.d.). Google Patents.
-
1 H-NMR spectra of (A) STG, (B) gemcitabine hydrochloride, and (C)... (n.d.). ResearchGate. Retrieved from [Link]
-
Molecular Docking and Structure-Based Drug Design Strategies. (n.d.). NIH. Retrieved from [Link]
-
19F NMR in vivo spectroscopy reflects the effectiveness of perfusion-enhancing vascular modifiers for improving gemcitabine chemotherapy. (n.d.). PubMed. Retrieved from [Link]
-
Conformation of Gemcitabine: An Experimental NMR and Theoretical DFT Study. (2025). ResearchGate. Retrieved from [Link]
-
Exploring a Gemcitabine-Glucose Hybrid as a Glycoconjugate Prodrug. (2024). White Rose Research Online. Retrieved from [Link]
-
Exploring Gemcitabine in Oncology: Mechanism, Clinical Applications, and Emerging Research. (n.d.). MassiveBio. Retrieved from [Link]
-
The ORTEP drawing of nucleoside 17 from X-ray crystal analysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Does Intracellular Metabolism Render Gemcitabine Uptake Undetectable in Mass Spectrometry? (2022). MDPI. Retrieved from [Link]
-
X-Ray Structural Studies of Metal-Nucleoside and Metal-Nucleoside Monophosphate Complexes: New Perspectives. (n.d.). Scilit. Retrieved from [Link]
-
Gemcitabine: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. Retrieved from [Link]
-
What is the mechanism of Gemcitabine? (2024). Patsnap Synapse. Retrieved from [Link]
-
Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (n.d.). MDPI. Retrieved from [Link]
-
This compound - CAS - 138685-83-3. (n.d.). Axios Research. Retrieved from [Link]
- Gemcitabine production process. (n.d.). Google Patents.
-
Clinical application and drug resistance mechanism of gemcitabine. (n.d.). NIH. Retrieved from [Link]
-
What is the mechanism of Gemcitabine Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]
-
X-ray crystallography over the past decade for novel drug discovery – where are we heading next? (n.d.). PubMed Central. Retrieved from [Link]
-
X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]
-
An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. (n.d.). NIH. Retrieved from [Link]
-
Synthetic schematic of prodrug of gemcitabine and micelles of... (n.d.). ResearchGate. Retrieved from [Link]
-
READY TO BE INFUSED GEMCETABINE. (n.d.). Googleapis. Retrieved from [Link]
- Gemcitabine production process. (n.d.). Google Patents.
-
This compound | CAS No- 138685-83-3. (n.d.). GLP Pharma Standards. Retrieved from [Link]
-
Gemcitabine. (n.d.). Wikipedia. Retrieved from [Link]
-
Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. (n.d.). NIH. Retrieved from [Link]
-
FTIR-ATR spectra for reference materials of (a) ammonium carbamate,... (n.d.). ResearchGate. Retrieved from [Link]
-
Butyl carbamate. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Simultaneous determination of gemcitabine prodrug, gemcitabine and its major metabolite 2', 2'-difluorodeoxyuridine in rat plasma by UFLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 138685-83-3 [amp.chemicalbook.com]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. scbt.com [scbt.com]
- 8. This compound - CAS - 138685-83-3 | Axios Research [axios-research.com]
- 9. researchgate.net [researchgate.net]
- 10. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 19F NMR in vivo spectroscopy reflects the effectiveness of perfusion-enhancing vascular modifiers for improving gemcitabine chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study | MDPI [mdpi.com]
- 16. Butyl carbamate [webbook.nist.gov]
- 17. Advancements in small molecule drug design: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]
- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 20. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. glenresearch.com [glenresearch.com]
- 22. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Early-Phase Biological Evaluation of N-Carboxybenzyl Gemcitabine
Abstract: Gemcitabine (dFdC) is a cornerstone of chemotherapy for several solid tumors, yet its efficacy is hampered by rapid metabolic inactivation and the development of resistance.[1][2] Prodrug strategies offer a promising avenue to overcome these limitations.[3] This guide provides a comprehensive framework for the early-phase in vitro biological evaluation of N-Carboxybenzyl Gemcitabine (Cbz-dFdC), a novel prodrug candidate. We delineate a logical, stepwise research plan, from initial prodrug validation to detailed mechanistic studies, designed to rigorously assess its potential as a therapeutic agent. Each experimental section is grounded in established scientific principles, providing not only detailed protocols but also the strategic rationale behind each step, ensuring a scientifically sound and self-validating investigation.
Introduction: The Rationale for a Gemcitabine Prodrug
Gemcitabine, a nucleoside analog of deoxycytidine, exerts its cytotoxic effects primarily by inhibiting DNA synthesis.[4] After cellular uptake, it undergoes sequential phosphorylation to its active triphosphate form (dFdCTP).[5] This active metabolite competes with natural deoxycytidine triphosphate (dCTP) for incorporation into DNA, leading to "masked chain termination" where the addition of one further nucleotide prevents subsequent DNA elongation, ultimately triggering cell cycle arrest and apoptosis.[1][4][6] Additionally, the diphosphate form (dFdCDP) inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA replication and repair, an effect termed "self-potentiation".[5][6]
Despite its potent mechanism, Gemcitabine's clinical utility is constrained by a short plasma half-life due to rapid deamination by cytidine deaminase and by both intrinsic and acquired resistance.[1][7] Modifying the N4-amino group of Gemcitabine is a common strategy to create prodrugs that can shield the molecule from enzymatic degradation, potentially improving its pharmacokinetic profile and therapeutic index.[8][9] The N-Carboxybenzyl (Cbz) protecting group is a well-established moiety in organic synthesis. We hypothesize that its application to Gemcitabine could create a stable prodrug, Cbz-dFdC, capable of releasing the active parent drug within the tumor microenvironment or intracellularly.
This guide outlines the critical experimental workflow to test this hypothesis, providing researchers with the necessary protocols and conceptual framework to evaluate Cbz-dFdC's biological activity.
Figure 1: High-level experimental workflow for Cbz-dFdC evaluation.
Part 1: Physicochemical Characterization and Prodrug Validation
Rationale: Before assessing biological activity, it is imperative to confirm that Cbz-dFdC behaves as a prodrug. This involves evaluating its stability in relevant biological matrices and confirming its conversion to the active parent drug, Gemcitabine. These foundational experiments validate the core premise of the prodrug design.
Stability Assays
The stability of Cbz-dFdC must be assessed under conditions that mimic its potential journey in vivo, from circulation to the cellular environment. This is critical to ensure it remains intact long enough to reach its target but can be cleaved to release the active drug.
Experimental Protocol: Prodrug Stability in Plasma and Cell Homogenates
-
Prepare Solutions: Create a stock solution of Cbz-dFdC in DMSO. Prepare human plasma (or rat plasma) and cell homogenates (e.g., from a relevant cancer cell line like PANC-1) as the test matrices.[10]
-
Initiate Reaction: Add the Cbz-dFdC stock solution to the pre-warmed (37°C) plasma or cell homogenate to achieve a final concentration (e.g., 5 µM).[11]
-
Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.[11]
-
Quench Reaction: Immediately mix the aliquot with an equal volume of ice-cold acetonitrile to precipitate proteins and halt enzymatic activity.[11]
-
Process Sample: Centrifuge the samples at high speed (e.g., 12,000 rpm) for 30 minutes at 4°C to pellet the precipitated protein.[11]
-
Analysis: Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of Cbz-dFdC and the appearance of Gemcitabine.
-
Data Interpretation: Plot the concentration of Cbz-dFdC versus time to determine its degradation half-life (t½). The appearance of a corresponding Gemcitabine peak confirms conversion. An ideal prodrug will show reasonable stability in plasma but efficient conversion in a cellular environment.[10]
Part 2: In Vitro Biological Activity Assessment
Rationale: Once prodrug characteristics are confirmed, the next logical step is to determine if the released Gemcitabine retains its cytotoxic function. This phase focuses on quantifying the compound's effect on cancer cell viability and characterizing its impact on core cellular processes like division and programmed cell death.
Cytotoxicity Screening
The primary measure of an anticancer agent's efficacy is its ability to kill cancer cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13] By comparing the IC50 (half-maximal inhibitory concentration) of Cbz-dFdC to that of Gemcitabine, we can evaluate its relative potency.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Plating: Seed cancer cells (e.g., pancreatic, lung, or breast cancer cell lines) into 96-well plates at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.[14]
-
Compound Treatment: Prepare serial dilutions of Cbz-dFdC and Gemcitabine (as a positive control) in culture medium. Treat the cells with a range of concentrations for a specified duration (e.g., 72 hours). Include wells with untreated cells (negative control) and medium only (blank).
-
Add MTT Reagent: Following incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]
-
Incubate: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14][15]
-
Solubilize Formazan: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[12][16]
-
Measure Absorbance: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Table 1: Hypothetical IC50 Data for Cbz-dFdC vs. Gemcitabine
| Cell Line | Compound | IC50 (nM) |
| PANC-1 (Pancreatic) | Gemcitabine | 50 |
| Cbz-dFdC | 75 | |
| A549 (Lung) | Gemcitabine | 120 |
| Cbz-dFdC | 150 | |
| MCF-7 (Breast) | Gemcitabine | 85 |
| Cbz-dFdC | 110 |
Data in this table is for illustrative purposes only.
Cell Cycle Analysis
Gemcitabine is known to cause cell cycle arrest, primarily in the S phase, by blocking DNA replication.[1] Cell cycle analysis using propidium iodide (PI) staining and flow cytometry can determine if Cbz-dFdC elicits this hallmark effect.
Experimental Protocol: Cell Cycle Analysis via Propidium Iodide Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with Cbz-dFdC, Gemcitabine, or a vehicle control at their respective IC50 concentrations for 24-48 hours.
-
Harvest Cells: Harvest both adherent and floating cells and wash with ice-cold PBS.[17]
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice.[17][18]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).[19]
-
Incubation: Incubate the cells at room temperature for 10-30 minutes, protected from light.[17][20]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Data Interpretation: Compare the cell cycle profiles of treated cells to the control. An accumulation of cells in the S phase for Cbz-dFdC-treated samples would be consistent with a Gemcitabine-like mechanism of action.
Apoptosis Induction Assay
The ultimate goal of chemotherapy is to induce apoptosis (programmed cell death). The Annexin V-FITC/PI assay is a standard method to distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells.[21][22] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[23]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cells with Cbz-dFdC and controls as described for the cell cycle analysis.
-
Harvest and Wash: Harvest all cells and wash them twice with cold PBS.
-
Resuspend in Binding Buffer: Resuspend the cells in 1x Annexin V Binding Buffer at a concentration of 1-5 x 10^5 cells/mL.[22][23]
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[24]
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[21][24]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic or necrotic cells
-
-
Data Interpretation: A significant increase in the Annexin V-positive cell populations following treatment with Cbz-dFdC confirms its ability to induce apoptosis.
Part 3: Elucidation of Cellular Mechanisms
Rationale: With the cytotoxic effects established, this phase aims to confirm that Cbz-dFdC acts through the canonical Gemcitabine pathway. This involves verifying the activation of the DNA damage response (DDR), a direct consequence of DNA synthesis inhibition.
Figure 2: Gemcitabine-induced DNA damage response pathway.
Analysis of DNA Damage Response Markers
The stalling of replication forks caused by Gemcitabine incorporation into DNA activates the ATR-Chk1 signaling pathway, a primary coordinator of the cellular response to replication stress.[25][26][27] Key events in this pathway include the phosphorylation of Chk1 at Serine 345 and the phosphorylation of histone H2AX (termed γH2AX), which marks sites of DNA damage.[28][29] Western blotting can be used to detect these specific phosphorylation events, providing direct evidence of target engagement.
Experimental Protocol: Western Blot for p-Chk1 and γH2AX
-
Protein Extraction: Treat cells with Cbz-dFdC, Gemcitabine, or a vehicle control for a shorter duration (e.g., 6-24 hours) to capture signaling events. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[30][31]
-
Quantify Protein: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample, separate them by size using SDS-polyacrylamide gel electrophoresis, and transfer the proteins to a PVDF or nitrocellulose membrane.[30]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[30][32]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Chk1 (Ser345) and γH2AX.[33] Also, probe separate blots or strip and re-probe for total Chk1, total H2AX, and a loading control (e.g., β-Actin) to ensure equal protein loading.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[31]
-
Data Interpretation: An increased signal for p-Chk1 and γH2AX in Cbz-dFdC-treated cells, similar to that seen with Gemcitabine, would strongly indicate that the prodrug activates the canonical DNA damage response pathway.
Conclusion and Future Directions
This guide presents a structured, in-depth methodology for the initial biological characterization of this compound. By systematically progressing from prodrug validation to cytotoxicity screening and mechanistic analysis, researchers can build a comprehensive data package to support its further development. Positive results from this in vitro workflow—demonstrating stability, conversion, potent cytotoxicity, and a mechanism of action consistent with Gemcitabine—would provide a strong rationale for advancing Cbz-dFdC into more complex studies, including evaluation against Gemcitabine-resistant cell lines and subsequent in vivo pharmacokinetic and efficacy studies in animal models.
References
-
Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. Available at: [Link]
-
Clinical application and drug resistance mechanism of gemcitabine. Frontiers in Pharmacology. Available at: [Link]
-
The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. Advances in Cancer Research. Available at: [Link]
-
Mechanisms of Overcoming Intrinsic Resistance to Gemcitabine in Pancreatic Ductal Adenocarcinoma through the Redox Modulation. Molecular Cancer Therapeutics. Available at: [Link]
-
Gemcitabine Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. Available at: [Link]
-
Gemcitabine: metabolism, mechanisms of action, and self-potentiation. Seminars in Oncology. Available at: [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. Available at: [Link]
-
What is the mechanism of Gemcitabine? Patsnap Synapse. Available at: [Link]
-
DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. Available at: [Link]
-
The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. ResearchGate. Available at: [Link]
-
Mechanisms underlying gemcitabine resistance in pancreatic cancer and sensitisation by the iMiD™ lenalidomide. British Journal of Cancer. Available at: [Link]
-
Systematic exploration of the underlying mechanism of gemcitabine resistance in pancreatic adenocarcinoma. Journal of Translational Medicine. Available at: [Link]
-
Protocol for Annexin V-FITC apoptosis assay? ResearchGate. Available at: [Link]
-
Molecular Pathways: Targeting ATR in Cancer Therapy. Clinical Cancer Research. Available at: [Link]
-
Gemcitabine's chemotherapeutic mechanisms of action. ResearchGate. Available at: [Link]
-
Mechanisms of Resistance to Gemcitabine. Encyclopedia.pub. Available at: [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link]
-
ATR/CHK1 inhibitors and cancer therapy. Oncotarget. Available at: [Link]
-
DNA Cell Cycle Analysis with PI. University of Rochester Medical Center. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
-
ATR and Chk1 Suppress a Caspase-3–Dependent Apoptotic Response Following DNA Replication Stress. PLOS Biology. Available at: [Link]
-
Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
-
Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates. Pharmaceutical Research. Available at: [Link]
-
Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT. Molecular Pharmaceutics. Available at: [Link]
-
Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. Available at: [Link]
-
Enhanced H2AX Phosphorylation, DNA Replication Fork Arrest, and Cell Death in the Absence of Chk1. Molecular and Cellular Biology. Available at: [Link]
-
Synthesis of a Gemcitabine Prodrug and its Encapsulation into Polymeric Nanoparticles for Improved Therapeutic Efficacy. Macromolecular Bioscience. Available at: [Link]
-
Synthesis and in vitro stability of amino acid prodrugs of 6-β-naltrexol for microneedle-enhanced transdermal delivery. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Novel ibuprofen medoxomil prodrug: Design, synthesis and in vitro stability evaluation. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis of a Gemcitabine Prodrug for Remote Loading into Liposomes and Improved Therapeutic Effect. Molecular Pharmaceutics. Available at: [Link]
-
Subcutaneous prodrug formulations in vitro. Pion Inc. Available at: [Link]
-
A novel synthesized prodrug of gemcitabine based on oxygen-free radical sensitivity inhibited the growth of lung cancer cells. Cancer Biology & Therapy. Available at: [Link]
-
General Protocol for Western Blotting. Bio-Rad. Available at: [Link]
-
Synthesis, crystallization, and biological evaluation of an orally active prodrug of gemcitabine. Journal of Medicinal Chemistry. Available at: [Link]
-
Emerging pro-drug and nano-drug strategies for gemcitabine-based cancer therapy. Journal of Controlled Release. Available at: [Link]
Sources
- 1. Clinical application and drug resistance mechanism of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel synthesized prodrug of gemcitabine based on oxygen-free radical sensitivity inhibited the growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging pro-drug and nano-drug strategies for gemcitabine-based cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 7. Mechanisms of Resistance to Gemcitabine | Encyclopedia MDPI [encyclopedia.pub]
- 8. Synthesis of a Gemcitabine Prodrug and its Encapsulation into Polymeric Nanoparticles for Improved Therapeutic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, crystallization, and biological evaluation of an orally active prodrug of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. atcc.org [atcc.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. aacrjournals.org [aacrjournals.org]
- 28. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Enhanced H2AX Phosphorylation, DNA Replication Fork Arrest, and Cell Death in the Absence of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 31. bio-rad.com [bio-rad.com]
- 32. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of N-Carboxybenzyl Gemcitabine: An Application Note and Laboratory Protocol
Abstract
This document provides a comprehensive guide for the synthesis of N-Carboxybenzyl Gemcitabine (N-Cbz-Gemcitabine), a protected derivative of the potent anticancer agent, Gemcitabine. The N4-amino group of Gemcitabine is selectively protected with a benzyloxycarbonyl (Cbz) group, a crucial step in the development of Gemcitabine prodrugs and for the synthesis of more complex derivatives.[1] This protocol details a robust and reproducible method suitable for researchers in medicinal chemistry and drug development, focusing on the selective N-acylation of Gemcitabine using benzyl chloroformate under aqueous basic conditions. The guide includes a step-by-step experimental procedure, purification strategy, and methods for structural characterization.
Introduction
Gemcitabine (2',2'-difluorodeoxycytidine) is a nucleoside analog widely employed as a first-line chemotherapeutic agent for various solid tumors, including pancreatic, non-small-cell lung, bladder, and breast cancers.[2][3] Its mechanism of action involves incorporation into DNA, leading to chain termination and apoptosis of cancer cells.[3] However, the clinical efficacy of Gemcitabine is often limited by its rapid metabolic inactivation through deamination by cytidine deaminase and its hydrophilic nature, which restricts its passive diffusion across cell membranes.
To overcome these limitations, significant research has focused on the development of Gemcitabine prodrugs.[4] One common strategy is the modification of the N4-amino group of the cytosine ring.[5] The introduction of a lipophilic protecting group, such as the benzyloxycarbonyl (Cbz) group, can shield the amino functionality from enzymatic degradation and enhance the molecule's lipophilicity, potentially improving its pharmacokinetic profile.[1] The Cbz group is a well-established protecting group for amines in organic synthesis due to its stability under a range of conditions and its facile removal by catalytic hydrogenolysis.[6][7]
This application note provides a detailed protocol for the selective synthesis of this compound. The procedure is based on the Schotten-Baumann reaction, where Gemcitabine is treated with benzyl chloroformate in a biphasic system with a mild inorganic base.[6][8] The rationale behind the choice of reagents and reaction conditions is discussed to ensure a high yield and purity of the desired product.
Reaction Scheme
The synthesis of this compound proceeds via the acylation of the exocyclic N4-amino group of Gemcitabine with benzyl chloroformate.
Caption: Reaction scheme for the synthesis of N-Cbz-Gemcitabine.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Gemcitabine | ≥98% | Commercially Available | 95058-81-4 |
| Benzyl Chloroformate (Cbz-Cl) | ≥97% | Commercially Available | 501-53-1 |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Commercially Available | 144-55-8 |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | 123-91-1 |
| Deionized Water (H₂O) | High Purity | - | 7732-18-5 |
| Ethyl Acetate (EtOAc) | HPLC Grade | Commercially Available | 141-78-6 |
| Hexanes | HPLC Grade | Commercially Available | 110-54-3 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Commercially Available | 7487-88-9 |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | 7631-86-9 |
| Deuterated Dimethyl Sulfoxide (DMSO-d₆) | NMR Grade | Commercially Available | 2206-27-1 |
Step-by-Step Synthesis Procedure
-
Dissolution of Gemcitabine: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend Gemcitabine (1.0 g, 3.8 mmol) in a mixture of 1,4-dioxane (20 mL) and deionized water (20 mL).
-
Basification: Cool the suspension to 0 °C in an ice bath. Add sodium bicarbonate (0.64 g, 7.6 mmol, 2.0 equivalents) in one portion. Stir the mixture for 15 minutes. The suspension may not fully dissolve.
-
Addition of Benzyl Chloroformate: While maintaining the temperature at 0 °C, add benzyl chloroformate (0.65 mL, 4.56 mmol, 1.2 equivalents) dropwise to the vigorously stirred suspension over a period of 10 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.
-
Quenching and Extraction: Upon completion, quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The aqueous layer should be checked by TLC to ensure complete extraction of the product.
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude white solid or viscous oil.
Purification
The crude product is purified by silica gel column chromatography.
-
Column Preparation: Pack a silica gel column using a slurry of silica gel in hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 30% ethyl acetate and gradually increasing to 80%). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white solid.
Characterization
The structure and purity of the synthesized this compound should be confirmed by the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be performed to confirm the presence of the Cbz group and the integrity of the Gemcitabine scaffold.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the product, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by HPLC.
Experimental Workflow
Caption: Workflow for the synthesis of N-Cbz-Gemcitabine.
Discussion and Causality
-
Selectivity: The N4-amino group of Gemcitabine is more nucleophilic than the secondary 3'-hydroxyl and primary 5'-hydroxyl groups. Under the described reaction conditions, the amino group reacts preferentially with the electrophilic benzyl chloroformate. The use of a mild base like sodium bicarbonate is crucial to deprotonate the ammonium salt formed after the initial attack of the amine, driving the reaction to completion without significantly promoting the acylation of the less reactive hydroxyl groups.
-
Solvent System: A biphasic solvent system of 1,4-dioxane and water is employed. Dioxane helps to solubilize the starting materials, while water dissolves the sodium bicarbonate and facilitates the Schotten-Baumann reaction conditions.
-
Temperature Control: The initial addition of benzyl chloroformate is performed at 0 °C to control the exothermic reaction and minimize potential side reactions. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion.
-
Purification: Silica gel chromatography is an effective method for separating the desired N-Cbz-Gemcitabine from any unreacted Gemcitabine, over-acylated byproducts, and benzyl alcohol (a byproduct of benzyl chloroformate hydrolysis).
Safety Precautions
-
Benzyl Chloroformate: This reagent is corrosive, a lachrymator, and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
1,4-Dioxane: This solvent is a potential carcinogen and should be handled with care in a fume hood.
-
General Precautions: Standard laboratory safety practices should be followed throughout the procedure.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
-
Letters in Organic Chemistry. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Available at: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
-
Request PDF. Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Available at: [Link]
-
Wikipedia. Gemcitabine. Available at: [Link]
-
ResearchGate. Structure of N4-modified cytidine analogues used in this study. Available at: [Link]
-
Wikipedia. Benzyl chloroformate. Available at: [Link]
-
PubMed. N-Acyl-phosphoramidates as potential novel form of gemcitabine prodrugs. Available at: [Link]
-
MDPI. Exploring the Mutated Kinases for Chemoenzymatic Synthesis of N 4 -Modified Cytidine Monophosphates. Available at: [Link]
-
MDPI. Recent Development of Prodrugs of Gemcitabine. Available at: [Link]
-
Request PDF. Stereoselective N-glycosylation with N4-acyl cytosines and efficient synthesis of gemcitabine. Available at: [Link]
-
PubMed Central. Seven-membered ring nucleobases as inhibitors of human cytidine deaminase and APOBEC3A. Available at: [Link]
- Google Patents. A process for the preparation of gemcitabine using novel intermediates.
- Google Patents. N4-modified cytidine nucleotides and their use.
-
Request PDF. Self-assembly of N-acyl derivatives of gemcitabine at the air/water interface and the formation of nanoscale structures in water. Available at: [Link]
-
Medscape. Gemcitabine dosing, indications, interactions, adverse effects, and more. Available at: [Link]
-
PubChem. Gemcitabine. Available at: [Link]
-
PubChem. Benzyl chloroformate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Gemcitabine | C9H11F2N3O4 | CID 60750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cytidine analogs are synthetic lethal with base excision repair default due to MBD4 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acyl-phosphoramidates as potential novel form of gemcitabine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 9. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-Carboxybenzyl Gemcitabine in Pancreatic Cancer Cell Lines
Application Overview
These application notes provide a comprehensive guide for researchers utilizing N-Carboxybenzyl Gemcitabine (Gem-Cbz), a prodrug of Gemcitabine, for in vitro studies involving pancreatic ductal adenocarcinoma (PDAC) cell lines. Gemcitabine is a cornerstone therapy for pancreatic cancer, but its efficacy is often limited by rapid metabolic inactivation.[1][2] Gem-Cbz is designed with a carboxybenzyl protecting group at the N4 position, a modification intended to enhance metabolic stability and potentially improve its therapeutic profile.[3][4] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for evaluating the efficacy and mechanism of action of Gem-Cbz in a preclinical setting.
The protocols described herein cover essential preliminary investigations, including cell line selection and maintenance, determination of cytotoxic potency (IC50), and analysis of the drug's effect on fundamental cancer cell processes such as apoptosis and cell cycle progression.
Scientific Background: Mechanism of Action
To effectively utilize Gem-Cbz, it is critical to understand its journey from an inactive prodrug to a potent cytotoxic agent. The entire process hinges on intracellular enzymatic activation, which mirrors and builds upon the well-established mechanism of its parent compound, Gemcitabine.
The Rationale for a Prodrug Approach: Gemcitabine, a hydrophilic nucleoside analog, faces two key challenges: it requires specialized nucleoside transporters to enter cells and is rapidly deactivated in the bloodstream by the enzyme cytidine deaminase (CDA), which converts it to the inactive metabolite 2′,2′-difluorodeoxyuridine (dFdU).[5][6][7] The N-Carboxybenzyl modification in Gem-Cbz serves as a protective shield for the amine group susceptible to deamination. It is hypothesized that this modification allows the compound to circulate more stably and potentially enter cells more efficiently before being converted to active Gemcitabine by intracellular enzymes, such as carboxylesterases.[3]
Intracellular Activation and Cytotoxic Effect: Once inside the pancreatic cancer cell, Gem-Cbz is cleaved to release Gemcitabine. From there, the activation cascade begins.
-
Phosphorylation: The enzyme deoxycytidine kinase (dCK) initiates the process by phosphorylating Gemcitabine to Gemcitabine monophosphate (dFdCMP).[5][8] This is the rate-limiting step and a key determinant of sensitivity. Subsequent phosphorylations by other kinases produce the active metabolites Gemcitabine diphosphate (dFdCDP) and Gemcitabine triphosphate (dFdCTP).[9][10]
-
Dual Cytotoxic Mechanisms: The active metabolites disrupt cancer cell replication through a two-pronged attack:
-
DNA Chain Termination: dFdCTP acts as a fraudulent nucleotide, competing with the natural deoxycytidine triphosphate (dCTP) for incorporation into replicating DNA strands.[11] After dFdCTP is incorporated, one additional nucleotide is added, effectively "masking" the fraudulent base from immediate excision by repair enzymes. This process, known as "masked chain termination," brings DNA synthesis to a halt and triggers apoptosis.[7][11]
-
Ribonucleotide Reductase (RR) Inhibition: dFdCDP is a potent inhibitor of the enzyme ribonucleotide reductase (RR).[5][10] RR is responsible for generating the deoxynucleotide pool required for DNA synthesis. Its inhibition depletes the cell of competing natural nucleotides (like dCTP), which synergistically enhances the incorporation of dFdCTP into DNA. This is a unique "self-potentiating" feature of Gemcitabine.[5][9]
-
The culmination of these events is cell cycle arrest, primarily in the S phase (DNA synthesis phase), and the induction of programmed cell death (apoptosis).[12][13]
Caption: Mechanism of this compound Action.
Experimental Design and Workflow
A logical progression of experiments is essential to characterize the effects of Gem-Cbz. The workflow begins with foundational assays to determine cytotoxicity and progresses to more detailed mechanistic studies to understand how the compound works.
Sources
- 1. In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical application and drug resistance mechanism of gemcitabine [frontiersin.org]
- 3. A Pharmacokinetic and Pharmacodynamic Evaluation of the Anti-Hepatocellular Carcinoma Compound 4-N-Carbobenzoxy-gemcitabine (Cbz-dFdC) - ProQuest [proquest.com]
- 4. This compound CAS#: 138685-83-3 [amp.chemicalbook.com]
- 5. Pancreatic Cancer Chemoresistance to Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Barriers and opportunities for gemcitabine in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic cytotoxicity and pharmacogenetics of gemcitabine and pemetrexed combination in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular pharmacology of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Pharmacodynamic Modeling of Cell Cycle Effects for Gemcitabine and Trabectedin Combinations in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effect of Gemcitabine on Cell Cycle Arrest and microRNA Signatures in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for the quantification of N-Carboxybenzyl Gemcitabine
Application Note & Protocols
Topic: Analytical Methods for the Quantification of N-Carboxybenzyl Gemcitabine
Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to the Robust Quantification of this compound
Introduction: The Rationale for a Prodrug and the Need for Precision Analytics
Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) is a potent nucleoside analog antimetabolite, widely deployed as a first-line chemotherapeutic agent against a range of solid tumors, including pancreatic, non-small cell lung, and breast cancers.[1][2] Functioning as a prodrug, gemcitabine requires intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms, which ultimately disrupt DNA synthesis and induce apoptosis in rapidly dividing cancer cells.[1]
Despite its efficacy, gemcitabine's therapeutic potential is hampered by two key factors: a short plasma half-life due to rapid metabolic deamination to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU), and poor oral bioavailability.[3][4] To overcome these limitations, next-generation prodrugs have been developed. This compound (Cbz-dFdC) is one such derivative, where the 4-amino group of the cytosine ring is protected by a carbobenzyloxy group.[3] This modification is designed to provide resistance to deamination, potentially improving the pharmacokinetic profile and therapeutic window of the parent drug.[3]
The successful development and clinical translation of Cbz-dFdC hinge on the availability of robust, validated analytical methods to accurately quantify the prodrug, its active metabolite (gemcitabine), and its major inactive metabolite (dFdU) in various matrices. Such methods are indispensable for pharmacokinetic (PK) and pharmacodynamic (PD) studies, formulation development, stability testing, and quality control (QC) of the active pharmaceutical ingredient (API).
This guide provides detailed protocols and expert insights for two complementary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis of bulk substance and formulations, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in complex biological matrices.
Analyte Profile: this compound (Cbz-dFdC)
A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method.
| Property | Details | Reference(s) |
| Chemical Name | [1-(2-Deoxy-2,2-difluoro-β-D-erythro-pentofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]-carbamic Acid Phenylmethyl Ester | [5] |
| Molecular Formula | C₁₇H₁₇F₂N₃O₆ | [6][7] |
| Molecular Weight | 397.33 g/mol | [6][7] |
| CAS Number | 138685-83-3 | [5][6] |
| Appearance | Off-White to Pale Yellow Solid | [5] |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
Method 1: Quantification by Reverse-Phase HPLC with UV Detection
This method is ideal for the assay and purity determination of Cbz-dFdC in bulk drug substance and pharmaceutical formulations where analyte concentrations are relatively high.
Principle and Experimental Rationale
Reverse-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity. A non-polar stationary phase (the column) is used with a polar mobile phase. Cbz-dFdC, being more hydrophobic than its parent gemcitabine due to the N-carboxybenzyl group, will be retained longer on the column, allowing for effective separation from polar impurities and degradation products.
-
Causality Behind Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected as it is a versatile, industry-standard stationary phase providing excellent retention and resolution for a wide range of moderately polar to non-polar molecules like nucleoside analogs.[8][9][10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (acetonitrile or methanol) is employed. The buffer controls the pH to ensure consistent ionization state of the analyte, while the organic modifier is a strong solvent used to elute the analyte from the column. A gradient is preferred to ensure sharp peaks and efficient elution of both the main analyte and any potential impurities with different polarities.
-
Detection: UV detection is chosen for its simplicity and robustness. Both the cytosine ring of gemcitabine and the benzyl group of the protecting group absorb UV light. While gemcitabine's λmax is typically around 267-275 nm, the presence of the Cbz group may alter the absorption profile.[8][11] A wavelength of 270 nm is a robust starting point, but it is best practice to determine the empirical λmax by scanning a standard solution from 200-400 nm.
-
Detailed Protocol: RP-HPLC-UV
1. Equipment and Reagents
-
HPLC system with gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade acetonitrile, methanol, and water.
-
Ammonium formate (or Potassium Dihydrogen Phosphate), Formic acid (or Phosphoric Acid).
-
This compound reference standard.
2. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 (e.g., Phenomenex Luna, Waters SunFire), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in water, pH adjusted to 4.0 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min (10% B), 5-20 min (10% to 90% B), 20-25 min (90% B), 25.1-30 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Run Time | 30 min |
3. Solution Preparation
-
Mobile Phase A: Dissolve the appropriate amount of ammonium formate in HPLC-grade water to make a 10 mM solution. Adjust pH to 4.0 using formic acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Cbz-dFdC reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation (Bulk Drug): Prepare a sample solution with a theoretical concentration within the calibration range (e.g., 50 µg/mL) using the same procedure as the stock solution.
4. Experimental Workflow
Caption: HPLC-UV workflow for Cbz-dFdC quantification.
Method Validation Overview
The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[12]
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be free of interference from excipients, impurities, or degradation products. (Assessed by PDA peak purity). |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Range | Typically 80-120% of the test concentration for assay. |
| Accuracy | % Recovery between 98.0% and 102.0% at a minimum of three concentration levels. |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%. |
| LOD & LOQ | Limit of Detection (LOD) and Limit of Quantification (LOQ) should be determined and reported (e.g., based on signal-to-noise ratio of 3:1 and 10:1, respectively). |
| Robustness | Method performance should not be significantly affected by small, deliberate variations in parameters (e.g., pH ±0.2, column temp ±5°C). |
Method 2: High-Sensitivity Quantification by LC-MS/MS
For pharmacokinetic studies requiring the quantification of low concentrations of Cbz-dFdC, gemcitabine, and dFdU in biological fluids like plasma, LC-MS/MS is the definitive technique due to its superior sensitivity and selectivity. The following protocol is adapted from a validated method for the simultaneous determination of these analytes in rat plasma.[3]
Principle and Experimental Rationale
LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry.
-
Causality Behind Choices:
-
Ionization: Electrospray Ionization (ESI) in positive mode (ESI+) is chosen because the nitrogen atoms in the pyrimidine ring are readily protonated, leading to efficient formation of the precursor ion [M+H]⁺.
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification. The mass spectrometer is programmed to first isolate a specific precursor ion (the [M+H]⁺ of Cbz-dFdC), then fragment it, and finally monitor for a specific, characteristic product ion. This two-stage filtering process drastically reduces chemical noise and provides exceptional selectivity, allowing for accurate quantification even in a complex matrix like plasma.
-
Sample Preparation: Protein precipitation with acetonitrile is a rapid and effective technique for removing the majority of proteins from plasma samples.[3] Proteins can interfere with the analysis by precipitating on the column or in the MS source.
-
Internal Standard (IS): An internal standard is crucial in bioanalysis to correct for variability during sample preparation (e.g., extraction recovery) and instrument response. A stable isotope-labeled version of the analyte is ideal, but a structurally similar compound can also be used. The cited method uses lamivudine as an IS.[3]
-
Detailed Protocol: LC-MS/MS
1. Equipment and Reagents
-
UFLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Refrigerated centrifuge.
-
LC-MS grade acetonitrile, formic acid, and water.
-
Ammonium formate.
-
Reference standards for Cbz-dFdC, gemcitabine (dFdC), dFdU, and an appropriate internal standard (IS).
-
Control (blank) rat or human plasma.
2. LC-MS/MS Conditions
Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| Column | C18 (e.g., Agilent Zorbax, Waters Acquity BEH), 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid and 1 mM Ammonium Formate in water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Optimized for separation of Cbz-dFdC, dFdC, and dFdU (Refer to Li et al., 2018)[3] |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry Conditions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |
| Cbz-dFdC | 398.1 | 202.2 | Positive | [3] |
| dFdC | 264.1 | 112.0 | Positive | [3] |
| dFdU | 265.3 | 113.2 | Positive | [3] |
| IS | Dependent on choice | Dependent on choice | Positive | [3] |
Note: MS parameters like collision energy and source settings must be optimized for the specific instrument in use.
3. Solution and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cbz-dFdC, dFdC, dFdU, and the IS in methanol.
-
Calibration and QC Samples: Prepare working solutions by diluting the stocks. Spike these into blank plasma to create calibration standards (e.g., 2–500 ng/mL for Cbz-dFdC) and quality control (QC) samples (low, mid, high concentrations).[3]
-
Plasma Sample Extraction (Protein Precipitation):
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at ~14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
5. Bioanalytical Workflow
Caption: LC-MS/MS workflow for Cbz-dFdC in plasma.
Method Validation Overview
Bioanalytical method validation follows FDA and ICH guidelines and focuses on challenges unique to biological matrices.[13]
| Parameter | Description |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of endogenous matrix components. Assessed using multiple sources of blank matrix. |
| Accuracy & Precision | Determined by analyzing replicate QC samples (n≥5) at a minimum of three concentrations on at least three separate days. |
| Calibration Curve | The response should be linear over the defined range. The cited method reports a linear range of 2-500 ng/mL for Cbz-dFdC.[3] |
| Matrix Effect | The suppressive or enhancing effect of the plasma matrix on analyte ionization. Assessed by comparing the response of analyte in post-extraction spiked matrix vs. neat solution. |
| Recovery | The efficiency of the extraction procedure. Assessed by comparing analyte response in pre-extraction spiked matrix vs. post-extraction spiked matrix. |
| Stability | Analyte stability is evaluated under various conditions: freeze-thaw cycles, short-term (bench-top), long-term (frozen), and post-preparative (in autosampler). |
Discussion and Method Selection
The choice between HPLC-UV and LC-MS/MS is driven entirely by the application's requirements for sensitivity and the complexity of the sample matrix.
| Feature | RP-HPLC-UV | LC-MS/MS |
| Primary Use | API assay, purity analysis, formulation QC, stability studies. | Pharmacokinetic studies, metabolite identification, bioequivalence studies. |
| Sensitivity | µg/mL range (LOQ typically >100 ng/mL). | pg/mL to ng/mL range (LOQ typically <5 ng/mL).[3] |
| Selectivity | Moderate; relies on chromatographic separation. Susceptible to co-eluting interferences. | Extremely high; relies on both chromatography and mass-to-charge ratio (m/z) filtering. |
| Matrix Tolerance | Best for clean samples (bulk drug, simple formulations). | Excellent for complex matrices (plasma, urine, tissue homogenates). |
| Cost & Complexity | Lower instrument cost, simpler operation and maintenance. | Higher instrument cost, requires specialized expertise for operation and development. |
Guidance: For in-process controls or final product release testing where the concentration of Cbz-dFdC is high, the RP-HPLC-UV method is efficient, cost-effective, and provides the necessary performance. For any study involving biological samples to determine how the drug is absorbed, distributed, metabolized, and excreted (ADME), the LC-MS/MS method is mandatory due to its required sensitivity and selectivity.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the accurate quantification of this compound. The RP-HPLC-UV method serves as a reliable workhorse for quality control and formulation analysis, while the LC-MS/MS method offers the high sensitivity and selectivity essential for advancing the preclinical and clinical development of this promising gemcitabine prodrug. Proper validation of these methods in accordance with regulatory guidelines is a critical step to ensure data integrity and support the progression of Cbz-dFdC as a potential therapeutic agent.
References
-
Bapiro, T. E., et al. (2014). A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy. Cancer Chemotherapy and Pharmacology. Available at: [Link]
-
ResearchGate. (n.d.). (A) UV-visible spectrum of 100 µM gemcitabine in 20 mM tris buffer of... Retrieved January 16, 2026, from [Link]
-
Kaur, T., et al. (2017). Development and validation of uv-spectrophotometric methods for determination of gemcitabine hydrochloride in bulk and polymeric nanoparticles. International Journal of Applied Pharmaceutics. Available at: [Link]
-
Li, W., et al. (2018). Simultaneous determination of gemcitabine prodrug, gemcitabine and its major metabolite 2', 2'-difluorodeoxyuridine in rat plasma by UFLC-MS/MS. Journal of Chromatography B. Available at: [Link]
-
Indo American Journal of Pharmaceutical Sciences. (n.d.). validated uv spectrophotometric method for estimation of gemcitabine in bulk and dosage form. Retrieved January 16, 2026, from [Link]
-
MDPI. (n.d.). Recent Development of Prodrugs of Gemcitabine. Retrieved January 16, 2026, from [Link]
-
PubMed. (n.d.). A Novel Method for Quantification of Gemcitabine and Its Metabolites 2',2'-difluorodeoxyuridine and Gemcitabine Triphosphate in Tumour Tissue by LC-MS/MS: Comparison With (19)F NMR Spectroscopy. Retrieved January 16, 2026, from [Link]
-
PubMed. (n.d.). Sensitive analysis and pharmacokinetic study of a novel gemcitabine carbamate prodrug and its active metabolite gemcitabine in rats using LC-ESI-MS/MS. Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (n.d.). Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice. Retrieved January 16, 2026, from [Link]
-
Hindawi. (2014). Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations. Available at: [Link]
-
PubMed. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Retrieved January 16, 2026, from [Link]
-
PubMed. (n.d.). Quantification of gemcitabine incorporation into human DNA by LC/MS/MS as a surrogate measure for target engagement. Retrieved January 16, 2026, from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). Development and Validation of a Novel Method for the Analysis of Impurities in Gemcitabine Hydrochloride Using RP-HPLC. Retrieved January 16, 2026, from [Link]
-
Research Journal of Pharmacy and Technology. (2018). Validated Analytical Method for the Estimation of Gemcitabine from its Pharmaceutical Formulation by RP-HPLC. Available at: [Link]
-
Axios Research. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. Available at: [Link]
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. Analytical Methods for Quantification of Gemcitabine in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade [ajgreenchem.com]
- 3. Simultaneous determination of gemcitabine prodrug, gemcitabine and its major metabolite 2', 2'-difluorodeoxyuridine in rat plasma by UFLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 138685-83-3 [amp.chemicalbook.com]
- 6. This compound - CAS - 138685-83-3 | Axios Research [axios-research.com]
- 7. scbt.com [scbt.com]
- 8. Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
- 10. rjptonline.org [rjptonline.org]
- 11. scispace.com [scispace.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
Application Notes and Protocols: N-Carboxybenzyl Gemcitabine in Targeted Drug Delivery
Foreword for the Advanced Researcher
Gemcitabine, a cornerstone of chemotherapy for a variety of solid tumors, has its clinical efficacy curtailed by several well-documented challenges.[1][2] Its rapid enzymatic deamination to an inactive metabolite, a short plasma half-life, and the emergence of chemoresistance mechanisms collectively limit its therapeutic potential.[1][3] The development of prodrugs represents a strategic approach to surmount these obstacles. By transiently modifying the gemcitabine molecule, we can enhance its stability, improve its pharmacokinetic profile, and enable its targeted delivery to neoplastic tissues.
This document provides a comprehensive guide to the application of N-Carboxybenzyl Gemcitabine (Gem-Cbz), a prodrug designed for enhanced stability and targeted activation within the tumor microenvironment. We will delve into the rationale behind its design, provide detailed protocols for its synthesis and formulation into targeted nanocarriers, and outline methods for its preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals who are actively engaged in the pursuit of more effective and less toxic cancer therapies.
The Rationale for this compound: A Prodrug Strategy
The core concept behind this compound lies in the strategic masking of the N4-amino group of the cytosine base. This modification serves a dual purpose: it protects the molecule from premature deamination by cytidine deaminase, the primary pathway of gemcitabine inactivation, and it introduces a hydrophobic moiety that facilitates its encapsulation into lipid-based and polymeric nanoparticles.[1][3]
The "carboxybenzyl" (Cbz) group is a well-established protecting group in organic chemistry, known for its relative stability under physiological conditions. However, it is susceptible to cleavage by certain enzymes that are often upregulated in the tumor microenvironment, such as cathepsins.[4][5] This enzymatic lability is the key to the targeted release of active gemcitabine within the tumor, thereby concentrating its cytotoxic effect where it is most needed and minimizing systemic toxicity.
Mechanism of Action: A Targeted Activation Cascade
The targeted drug delivery system envisioned for Gem-Cbz follows a multi-step activation process. This process is designed to ensure that the cytotoxic payload is delivered specifically to cancer cells.
Caption: Targeted delivery and activation of this compound.
Synthesis and Characterization of this compound
The synthesis of Gem-Cbz involves the acylation of the N4-amino group of gemcitabine. The following protocol is an adapted method based on general procedures for the N-acylation of cytidine analogues.[6][7][8]
Protocol 2.1: Synthesis of this compound
Materials:
-
Gemcitabine hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Pyridine (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Dissolution: Dissolve gemcitabine hydrochloride in a mixture of anhydrous pyridine and anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acylation: Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the cooled solution with constant stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extraction: Extract the product with dichloromethane. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
-
Characterization: Confirm the structure and purity of the synthesized Gem-Cbz using ¹H NMR, ¹³C NMR, and mass spectrometry.
Formulation of Targeted Nanoparticles
The increased lipophilicity of Gem-Cbz makes it an ideal candidate for encapsulation within various nanoparticle platforms. This section provides protocols for the formulation of Gem-Cbz into liposomes and polymeric nanoparticles, followed by the conjugation of a targeting ligand.
Protocol 3.1: Liposomal Encapsulation of Gem-Cbz (Thin-Film Hydration Method)
This protocol is adapted from established methods for encapsulating hydrophobic drugs into liposomes.[9][10][11][12]
Materials:
-
This compound (Gem-Cbz)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DSPE-PEG(2000)-COOH (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000])
-
Chloroform and Methanol mixture (2:1 v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm and 200 nm pore sizes)
Procedure:
-
Lipid Film Formation: Dissolve Gem-Cbz, DSPC, cholesterol, and DSPE-PEG(2000)-COOH in the chloroform:methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask in a water bath set to a temperature above the lipid phase transition temperature (e.g., 60-65°C).
-
Extrusion: Subject the resulting liposomal suspension to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 200 nm followed by 100 nm) to obtain unilamellar vesicles of a defined size.
-
Purification: Remove unencapsulated Gem-Cbz by size exclusion chromatography or dialysis.
Protocol 3.2: Conjugation of Targeting Ligand (e.g., anti-HER2 Antibody) to Liposomes
This protocol utilizes the EDC-NHS chemistry to couple an antibody to the carboxyl groups on the liposome surface.[13][14][15]
Materials:
-
Gem-Cbz loaded liposomes with DSPE-PEG(2000)-COOH
-
Anti-HER2 antibody (or other targeting ligand with primary amines)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
MES buffer (pH 6.0)
-
PBS (pH 7.4)
-
Quenching solution (e.g., hydroxylamine or glycine)
-
Centrifugal filter units
Procedure:
-
Activation: Resuspend the Gem-Cbz liposomes in MES buffer (pH 6.0). Add freshly prepared EDC and Sulfo-NHS solutions to the liposome suspension and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Purification: Remove excess EDC and Sulfo-NHS by washing the liposomes with PBS (pH 7.4) using centrifugal filter units.
-
Conjugation: Add the anti-HER2 antibody to the activated liposomes and incubate for 2-4 hours at room temperature with gentle mixing.
-
Quenching: Quench the reaction by adding the quenching solution to block any unreacted active esters.
-
Final Purification: Purify the antibody-conjugated liposomes from unconjugated antibody using size exclusion chromatography or centrifugal filtration.
In Vitro Evaluation of Targeted Gem-Cbz Nanoparticles
A series of in vitro assays are essential to characterize the formulated nanoparticles and to assess their biological activity.
Protocol 4.1: Characterization of Nanoparticles
Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure: Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water) and measure the particle size, polydispersity index (PDI), and zeta potential using a suitable instrument.
Drug Loading and Encapsulation Efficiency:
-
Method: High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
To determine the total drug concentration, disrupt a known volume of the nanoparticle formulation with a suitable solvent (e.g., methanol) to release the encapsulated Gem-Cbz.
-
Separate the unencapsulated drug from the nanoparticles by centrifugation or using a centrifugal filter.
-
Quantify the amount of Gem-Cbz in the total formulation and in the supernatant (free drug) using a validated HPLC method.
-
Calculate the Drug Loading (%) and Encapsulation Efficiency (%) using the following formulas:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
-
Protocol 4.2: In Vitro Drug Release Study
-
Method: Dialysis method.
-
Procedure:
-
Place a known concentration of the Gem-Cbz nanoparticle formulation in a dialysis bag with an appropriate molecular weight cut-off.
-
Immerse the dialysis bag in a release buffer (e.g., PBS at pH 7.4 and an acidic buffer at pH 5.5 to simulate the endosomal environment) with or without the addition of Cathepsin B.
-
Maintain the setup at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh buffer.
-
Quantify the concentration of released Gem-Cbz in the aliquots using HPLC.
-
Protocol 4.3: Enzymatic Cleavage Assay
This assay confirms the susceptibility of the Cbz group to enzymatic cleavage.[16]
Materials:
-
This compound (Gem-Cbz)
-
Cathepsin B (human liver)
-
Activation buffer (e.g., DTT/EDTA solution)
-
Reaction buffer (e.g., sodium acetate buffer, pH 5.5)
-
HPLC system
Procedure:
-
Enzyme Activation: Activate Cathepsin B by incubating it with the activation buffer.
-
Reaction Initiation: Add the activated enzyme to a solution of Gem-Cbz in the reaction buffer pre-incubated at 37°C.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Sampling: At various time points, withdraw aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding a strong acid or an organic solvent).
-
Analysis: Analyze the samples by HPLC to quantify the decrease in the Gem-Cbz peak and the appearance of the gemcitabine peak over time.
Protocol 4.4: Cell Viability Assay
-
Method: MTT or similar cell proliferation assay.
-
Procedure:
-
Seed cancer cells with varying levels of the target receptor expression (e.g., HER2-positive and HER2-negative cell lines) in 96-well plates.
-
Treat the cells with serial dilutions of free gemcitabine, Gem-Cbz, non-targeted Gem-Cbz nanoparticles, and targeted Gem-Cbz nanoparticles.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Perform the MTT assay according to the manufacturer's instructions and measure the absorbance.
-
Calculate the cell viability and determine the IC50 values for each formulation.
-
In Vivo Evaluation in Animal Models
Preclinical evaluation in relevant animal models is a critical step in assessing the therapeutic potential of the targeted Gem-Cbz formulation.
Protocol 5.1: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously or orthotopically implant human cancer cells (e.g., HER2-positive breast cancer cells) into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomly assign the tumor-bearing mice to different treatment groups:
-
Vehicle control (e.g., saline or PBS)
-
Free gemcitabine
-
Non-targeted Gem-Cbz nanoparticles
-
Targeted Gem-Cbz nanoparticles
-
-
Drug Administration: Administer the treatments intravenously at a predetermined dosing schedule.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, immunohistochemistry).
Protocol 5.2: Pharmacokinetic Study
-
Animal Groups: Use healthy or tumor-bearing mice.
-
Drug Administration: Administer a single intravenous dose of free gemcitabine or the targeted Gem-Cbz nanoparticle formulation.
-
Blood Sampling: Collect blood samples at various time points post-injection.
-
Plasma Analysis: Separate the plasma and analyze the concentration of Gem-Cbz and released gemcitabine using a validated LC-MS/MS method.
-
Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters such as half-life (t₁/₂), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
Quantitative Data Summary
The following tables provide illustrative quantitative data for a hypothetical targeted this compound nanoparticle formulation. This data is based on typical values reported for similar gemcitabine prodrug and nanoparticle systems in the literature.[3][10][17][18][19]
Table 1: Physicochemical Properties of Gem-Cbz Nanoparticles
| Parameter | Non-Targeted Liposomes | Targeted (anti-HER2) Liposomes |
| Particle Size (nm) | 110 ± 5 | 125 ± 7 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.18 ± 0.04 |
| Zeta Potential (mV) | -25 ± 3 | -20 ± 4 |
| Encapsulation Efficiency (%) | 85 ± 6 | 83 ± 5 |
| Drug Loading (%) | 5.2 ± 0.4 | 4.9 ± 0.5 |
Table 2: In Vitro Cytotoxicity (IC50 values in µM)
| Formulation | HER2-Positive Cells (e.g., SK-BR-3) | HER2-Negative Cells (e.g., MDA-MB-231) |
| Free Gemcitabine | 0.05 ± 0.01 | 0.08 ± 0.02 |
| Free Gem-Cbz | 5.2 ± 0.8 | 6.1 ± 1.1 |
| Non-Targeted Gem-Cbz Liposomes | 1.5 ± 0.3 | 1.8 ± 0.4 |
| Targeted Gem-Cbz Liposomes | 0.2 ± 0.05 | 1.6 ± 0.3 |
Table 3: Pharmacokinetic Parameters in Mice
| Parameter | Free Gemcitabine | Targeted Gem-Cbz Liposomes |
| Half-life (t₁/₂) (h) | 0.5 ± 0.1 | 12.5 ± 2.1 |
| AUC (µg·h/mL) | 1.2 ± 0.3 | 45.8 ± 7.5 |
| Clearance (CL) (mL/h/kg) | 85 ± 15 | 2.2 ± 0.4 |
| Volume of Distribution (Vd) (L/kg) | 60 ± 10 | 0.5 ± 0.1 |
Conclusion and Future Perspectives
The use of this compound in a targeted drug delivery system represents a promising strategy to enhance the therapeutic index of this important chemotherapeutic agent. The protocols and application notes provided herein offer a comprehensive framework for researchers to synthesize, formulate, and evaluate this prodrug in a preclinical setting. Future work should focus on optimizing the nanoparticle formulation, exploring different targeting ligands for various cancer types, and conducting thorough in vivo studies to establish the safety and efficacy of this approach. The ultimate goal is to translate these advanced drug delivery systems into clinical applications that can provide tangible benefits to cancer patients.
References
- Targeted drug delivery via the fol
- Progress of Folic Acid-Folate Receptor as Drug Carriers in Targeted Drug Delivery System. SHS Web of Conferences.
- Targeting the EGFR signaling pathway in cancer therapy: Wh
- Redirecting the Peptide Cleavage Causes Protease Inactiv
- Recent Development of Prodrugs of Gemcitabine. PMC.
- Fol
- HER2-Mediated Anticancer Drug Delivery: Strategies to Prepare Targeting Ligands Highly Specific for the Receptor. Bentham Science Publisher.
- Folate receptor mediated targeted drug delivery into cancer cells. AACR Journals.
- Recent Development of Prodrugs of Gemcitabine. PMC.
- Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumul
- Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective. PMC.
- The role of HER2 in cancer therapy and targeted drug delivery. PMC.
- Pharmacokinetics of gemcitabine and its amino acid ester prodrug following intravenous and oral administr
- Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Benchchem.
- The role of HER2 in cancer therapy and targeted drug delivery. PubMed.
- Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib. NIH.
- Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. Protocols.io.
- INVESTIGATION OF LIGAND SIZE ON TARGETED PLGA NANOPARTICLES FOR HER2 BREAST CANCER: TRASTUZUMAB AND ITS ScFv ANTI-HER2 ANTIBODY. HARVEST (uSask).
- Tutorial | Covalent Conjugation of Antibodies to Gold Nanoparticles. YouTube.
- Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. Protocols.io.
- General Protocol for Coupling Biomolecules to Carboxyl
- Application Notes and Protocols for Liposomal Formulation of Hydrophobic Alkaloids. Benchchem.
- Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs v1.
- Chemoselective Acyl
- Synthesis and Cytostatic Evaluation of 4-N-Alkanoyl and 4-N-Alkyl Gemcitabine Analogues.
- Conjugation of Proteins to NHS-Activated Gold Nanoparticles. Cytodiagnostics Inc..
- instructions - edc. Thermo Fisher Scientific.
- A strategy for selective N-acylation of purine and pyrimidine bases of deoxy and ribo nucleosides.
- Stereoselective N-glycosylation with N4-acyl cytosines and efficient synthesis of gemcitabine | Request PDF.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Total Synthesis.
- Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabiliz
- EDC/NHS coupling of antibodies on gold nanoparticles: cross reactivity problem?.
- SCHEME 2 Synthesis and deacetylation of N-acetyl-2...
- The synthesis of gemcitabine. CORE.
- Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq. Weizmann Research Portal.
- Cathepsin B Activity Assay Kit. Sigma-Aldrich.
- ab272205 Human C
- Cathepsin B assay. A), B): Time curves of (A) compound 8 and (B)...
- A Linear Synthesis of Gemcitabine | PDF. Scribd.
- CN103641874A - Preparation method of gemcitabine hydrochloride.
- Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective. PMC.
- A phase I and pharmacokinetic study of gemcitabine given by 24-h hep
- Clinical pharmacology and pharmacogenetics of gemcitabine. PubMed.
- Physiologically-based pharmacokinetic and pharmacodynamic models for gemcitabine and birinapant in pancre
- Pharmacokinetic∕pharmacodynamic modelling of intracellular gemcitabine triphosphate accumulation: transl
Sources
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. aacr.org [aacr.org]
- 4. Package delivered: folate receptor-mediated transporters in cancer therapy and diagnosis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05539F [pubs.rsc.org]
- 5. ilcn.org [ilcn.org]
- 6. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytostatic Evaluation of 4-N-Alkanoyl and 4-N-Alkyl Gemcitabine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. protocols.io [protocols.io]
- 11. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peptides Targeting HER2-Positive Breast Cancer Cells and Applications in Tumor Imaging and Delivery of Chemotherapeutics [mdpi.com]
- 18. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A phase I and pharmacokinetic study of gemcitabine given by 24-h hepatic arterial infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocol: Assessing the Cellular Uptake of N-Carboxybenzyl Gemcitabine
Authored by: Senior Application Scientist, Advanced Drug Development Division
For correspondence:
Abstract
Gemcitabine (dFdC) is a potent nucleoside analog and a cornerstone in the treatment of various solid tumors.[1][2] However, its clinical efficacy is often hampered by rapid metabolic inactivation and the development of resistance, frequently linked to the expression and activity of nucleoside transporters.[3][4] N-Carboxybenzyl Gemcitabine (Gem-Cbz) is a prodrug strategy designed to circumvent these limitations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and a detailed protocol for assessing the cellular uptake of Gem-Cbz. We delve into the rationale behind experimental design, critical controls, and data interpretation to ensure scientific integrity and generate reliable, reproducible results.
Introduction: The Rationale for this compound
Gemcitabine, a hydrophilic molecule, relies on specialized transmembrane proteins, primarily the human equilibrative nucleoside transporter 1 (hENT1), for entry into cancer cells.[5][6][7] Once inside, it requires sequential phosphorylation by deoxycytidine kinase (dCK) to its active triphosphate form (dFdCTP) to exert its cytotoxic effects by inhibiting DNA synthesis.[1][8][9] The expression levels of hENT1 and dCK are therefore critical determinants of gemcitabine sensitivity.[10][11][12]
The N-Carboxybenzyl (Cbz) protecting group is strategically attached to the N4-amino group of gemcitabine's pyrimidine ring. This modification serves a dual purpose:
-
Altered Uptake Mechanism: The increased lipophilicity of Gem-Cbz may facilitate cellular entry through passive diffusion, potentially bypassing the reliance on hENT1 transporters.[13] This is a crucial advantage in tumors with downregulated hENT1 expression, a known mechanism of gemcitabine resistance.
-
Intracellular Activation: The Cbz group is designed to be cleaved by intracellular enzymes, such as cathepsins, which are often overexpressed in the tumor microenvironment.[14][15] This enzymatic cleavage releases the parent drug, gemcitabine, locally within the target cells, where it can then be phosphorylated to its active form.
Understanding the cellular uptake kinetics of Gem-Cbz is paramount to validating its proposed mechanism of action and predicting its therapeutic potential.
Scientific Principles & Experimental Design
A robust assessment of Gem-Cbz cellular uptake requires a multi-faceted approach that considers the unique properties of this prodrug. The experimental design should aim to differentiate between the uptake of the prodrug and the parent drug, and to elucidate the primary mechanism of cellular entry.
Key Experimental Questions:
-
What is the rate and extent of Gem-Cbz accumulation within cancer cells?
-
How does the uptake of Gem-Cbz compare to that of unmodified gemcitabine?
-
Is the uptake of Gem-Cbz dependent on nucleoside transporters?
-
What is the intracellular fate of Gem-Cbz? Is it efficiently converted to gemcitabine?
To address these questions, the following experimental components are essential:
-
Cell Line Selection: Utilize a panel of cancer cell lines with well-characterized expression levels of hENT1. This will allow for a direct comparison of Gem-Cbz uptake in cells with high and low transporter expression.
-
Time-Course and Concentration-Dependent Uptake: Quantify the intracellular concentrations of Gem-Cbz and gemcitabine over time and at various initial concentrations to determine uptake kinetics.
-
Transporter Inhibition Studies: Employ specific inhibitors of nucleoside transporters, such as dipyridamole or S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), to assess the contribution of these transporters to Gem-Cbz uptake.[13]
-
Quantification Method: A highly sensitive and specific analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required to accurately quantify intracellular levels of both Gem-Cbz and gemcitabine.[16][17][18]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol designed to assess the cellular uptake of this compound.
Caption: Experimental workflow for assessing Gem-Cbz cellular uptake.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for a time-course cellular uptake study of Gem-Cbz compared to gemcitabine.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Gemcitabine Hydrochloride | Sigma-Aldrich | G6423 |
| This compound | Synthesized in-house or custom synthesis | N/A |
| BxPC-3 (human pancreatic cancer) | ATCC | CRL-1687 |
| MIA PaCa-2 (human pancreatic cancer) | ATCC | CRL-1420 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Dipyridamole | Sigma-Aldrich | D9766 |
| LC-MS/MS Grade Acetonitrile | Fisher Scientific | A955-4 |
| LC-MS/MS Grade Methanol | Fisher Scientific | A456-4 |
| LC-MS/MS Grade Formic Acid | Fisher Scientific | A117-50 |
| Pierce™ BCA Protein Assay Kit | Thermo Fisher | 23225 |
Step-by-Step Methodology
Part 1: Cell Culture and Seeding
-
Culture BxPC-3 and MIA PaCa-2 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells per well. Allow cells to adhere and reach approximately 80-90% confluency (typically 24-48 hours).
Part 2: Drug Treatment and Sample Collection
-
Prepare stock solutions of Gem-Cbz and gemcitabine in DMSO. Further dilute in pre-warmed culture medium to the desired final concentrations (e.g., 1, 5, and 10 µM).
-
For transporter inhibition studies, pre-incubate a subset of wells with a nucleoside transport inhibitor (e.g., 10 µM dipyridamole) for 30 minutes prior to adding Gem-Cbz or gemcitabine.
-
Aspirate the culture medium from the wells and replace it with the drug-containing medium.
-
Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
At each time point, rapidly aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove extracellular drug.
-
Lyse the cells by adding 200 µL of ice-cold 70% methanol/water.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the intracellular drug and store at -80°C until LC-MS/MS analysis.
-
Resuspend the cell pellet in a suitable buffer for protein quantification using a BCA assay.
Part 3: LC-MS/MS Quantification
-
Prepare calibration standards and quality control samples of Gem-Cbz and gemcitabine in the same lysis buffer used for the experimental samples.
-
Analyze the samples using a validated LC-MS/MS method. A C18 column is typically suitable for separation.[19][20]
-
The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of Gem-Cbz and gemcitabine.
Part 4: Data Analysis
-
Quantify the intracellular concentrations of Gem-Cbz and gemcitabine using the calibration curve.
-
Normalize the intracellular drug concentration to the total protein content of each sample.
-
Plot the normalized intracellular drug concentration against time to visualize the uptake kinetics.
Data Interpretation and Expected Outcomes
The results from this protocol will provide a comprehensive understanding of Gem-Cbz cellular uptake.
Comparative Uptake Kinetics
A direct comparison of the uptake profiles of Gem-Cbz and gemcitabine in cell lines with varying hENT1 expression will be informative.
-
Hypothesis 1: If Gem-Cbz primarily enters cells via passive diffusion, its uptake will be less dependent on hENT1 expression compared to gemcitabine. We would expect to see more consistent uptake of Gem-Cbz across different cell lines.
-
Hypothesis 2: The rate of intracellular accumulation of Gem-Cbz will be influenced by its lipophilicity.
Transporter Inhibition
The use of nucleoside transport inhibitors is a critical control to confirm the mechanism of uptake.
-
Expected Outcome: The uptake of gemcitabine should be significantly reduced in the presence of dipyridamole. If Gem-Cbz uptake is unaffected or only minimally affected, it provides strong evidence for a transporter-independent mechanism.[13]
Intracellular Conversion
The LC-MS/MS data will reveal the intracellular fate of the prodrug.
-
Expected Outcome: A time-dependent increase in the intracellular concentration of gemcitabine, concurrent with a decrease in Gem-Cbz, would indicate efficient intracellular conversion of the prodrug.
Self-Validating Systems and Trustworthiness
The integrity of this protocol is ensured by the inclusion of multiple controls:
-
Positive Control: The uptake of unmodified gemcitabine serves as a benchmark and validates the experimental system's ability to measure nucleoside transporter-mediated uptake.
-
Negative Control: The "0-minute" time point accounts for any non-specific binding of the drug to the cell surface.
-
Inhibitor Control: The use of a nucleoside transport inhibitor provides a direct assessment of the transport mechanism.
-
Protein Normalization: Normalizing the intracellular drug concentration to the total protein content accounts for variations in cell number between wells.
Conclusion
This application note provides a detailed and scientifically rigorous protocol for assessing the cellular uptake of this compound. By carefully considering the experimental design, including appropriate controls and a sensitive analytical method, researchers can obtain reliable and reproducible data. The insights gained from these studies are crucial for understanding the mechanism of action of this promising prodrug and for guiding its further development as a potential cancer therapeutic.
References
-
Cellular Transport of Nucleotide Analogs. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Koepsell, H., & Endou, H. (2004). The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs. Journal of Pharmacology and Experimental Therapeutics, 309(2), 355-361. [Link]
-
Wright, G. E., & Brown, P. (2014). Toward a Molecular Basis of Cellular Nucleoside Transport in Humans. Accounts of Chemical Research, 47(4), 1145-1153. [Link]
-
Plunkett, W., & Saunders, P. P. (1997). Nucleoside Analogs: Cellular Pharmacology, Mechanisms of Action, and Strategies for Combination Therapy. In Cancer Drug Resistance (pp. 135-169). Humana Press. [Link]
-
Liedtke, A. J., & Curtis, M. A. (2010). Quantification of Gemcitabine Incorporation into Human DNA by LC/MS/MS as a Surrogate Measure for Target Engagement. Analytical Chemistry, 82(17), 7430-7436. [Link]
-
Spratlin, J., & Sawyer, M. B. (2011). Human Equilibrative Nucleoside Transporter 1 (hENT1) in Pancreatic Adenocarcinoma: Towards Individualized Treatment Decisions. Cancers, 3(1), 549-556. [Link]
-
Mori, M., et al. (2021). Roles for hENT1 and dCK in gemcitabine sensitivity and malignancy of meningioma. Neuro-Oncology, 23(10), 1705-1716. [Link]
-
Bapiro, T. E., et al. (2015). A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy. Cancer Chemotherapy and Pharmacology, 75(3), 547-557. [Link]
-
Farrell, J. J., et al. (2009). Human Equilibrative Nucleoside Transporter 1 Levels Predict Response to Gemcitabine in Patients With Pancreatic Cancer. Gastroenterology, 136(1), 187-195. [Link]
-
Liedtke, A. J., & Curtis, M. A. (2010). Quantification of gemcitabine incorporation into human DNA by LC/MS/MS as a surrogate measure for target engagement. PubMed. Retrieved January 16, 2026, from [Link]
-
Cihlar, T., et al. (2008). Cathepsin A Is the Major Hydrolase Catalyzing the Intracellular Hydrolysis of the Antiretroviral Nucleotide Phosphonoamidate Prodrugs GS-7340 and GS-9131. Antimicrobial Agents and Chemotherapy, 52(2), 655-665. [Link]
-
Greenhalf, W., et al. (2021). hENT1 Predicts Benefit from Gemcitabine in Pancreatic Cancer but Only with Low CDA mRNA. Cancers, 13(22), 5828. [Link]
-
Nordh, S., et al. (2014). hENT1 expression is predictive of gemcitabine outcome in pancreatic cancer: A systematic review. World Journal of Gastroenterology, 20(27), 9173-9181. [Link]
-
Qi, H., et al. (2022). Recent Development of Prodrugs of Gemcitabine. Pharmaceuticals, 15(3), 329. [Link]
-
Zhang, Y., et al. (2015). Enhanced cellular uptake and intracellular drug controlled release of VESylated gemcitabine prodrug nanocapsules. International Journal of Pharmaceutics, 483(1-2), 18-26. [Link]
-
Poverennaya, I., et al. (2022). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
Zhang, L., et al. (2016). Enhanced Tumor Delivery of Gemcitabine via PEG-DSPE/TPGS Mixed Micelles. Molecular Pharmaceutics, 13(8), 2748-2757. [Link]
-
Wang, Y., et al. (2020). Self-Assembled Gemcitabine Prodrug Nanoparticles Show Enhanced Efficacy Against Patient-Derived Pancreatic Ductal Adenocarcinoma. ACS Applied Materials & Interfaces, 12(3), 3327-3340. [Link]
-
Zhang, Y., et al. (2015). Enhanced cellular uptake and intracellular drug controlled release of VESylated gemcitabine prodrug nanocapsules. East China Normal University Academic Works. Retrieved January 16, 2026, from [Link]
-
Eftekhari, A., et al. (2018). Cellular uptake and anti-tumor activity of gemcitabine conjugated with new amphiphilic cell penetrating peptides. Drug Research, 68(10), 577-584. [Link]
-
MassiveBio. (2024). Exploring Gemcitabine in Oncology: Mechanism, Clinical Applications, and Emerging Research. MassiveBio. Retrieved January 16, 2026, from [Link]
-
Li, Y., et al. (2024). A Cathepsin B-Sensitive Gemcitabine Prodrug for Enhanced Pancreatic Cancer Therapy. Journal of Pharmaceutical Sciences, 113(7), 1927-1933. [Link]
-
Patsnap. (2024). What is the mechanism of Gemcitabine? Patsnap Synapse. Retrieved January 16, 2026, from [Link]
-
van der Schoot, J. S., et al. (2022). Inhibitory prodrug mechanism for cysteine cathepsin-targeted self-controlled drug release. Expert Opinion on Drug Delivery, 19(9), 1145-1156. [Link]
-
Jain, A., et al. (2016). Synthesis and characterization of TPGS–gemcitabine prodrug micelles for pancreatic cancer therapy. RSC Advances, 6(59), 54409-54420. [Link]
-
de Sousa, F. V., & Giovannetti, E. (2018). Promising molecular mechanisms responsible for gemcitabine resistance in cancer. Drug Resistance Updates, 36, 1-19. [Link]
-
Li, D., et al. (2020). Emerging pro-drug and nano-drug strategies for gemcitabine-based cancer therapy. Journal of Controlled Release, 328, 141-153. [Link]
-
Chen, Y., et al. (2024). Clinical application and drug resistance mechanism of gemcitabine. Frontiers in Pharmacology, 15, 1385897. [Link]
-
Pérez-Rodríguez, A., et al. (2023). Synthesis of Gemcitabine-Loaded PLGA Microparticles with Green Solvents. Polymers, 15(13), 2872. [Link]
-
Patsnap. (2024). What is the mechanism of Gemcitabine Hydrochloride? Patsnap Synapse. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2025). Synthesis, Characterization and Binding Studies of Polymeric Nanoparticles using Gemcitabine Hydrochloride. ResearchGate. Retrieved January 16, 2026, from [Link]
-
Jamil, M. A., et al. (2025). Synthesis and optimization of gemcitabine-loaded nanoparticles by using Box-Behnken design for treating prostate cancer: In vitro characterization and in vivo pharmacokinetic study. Journal of Drug Delivery Science and Technology. [Link]
-
Yu, J., et al. (2014). Cathepsin B-sensitive cholesteryl hemisuccinate–gemcitabine prodrug nanoparticles: enhanced cellular uptake and intracellular drug controlled release. RSC Advances, 4(96), 53783-53791. [Link]
-
Circumventing Gemcitabine resistance in pancreatic cancer using drug delivery systems. (n.d.). Uppsala University. Retrieved January 16, 2026, from [Link]
-
Eftekhari, A., et al. (2018). Cellular uptake and anti-tumor activity of gemcitabine conjugated with new amphiphilic cell penetrating peptides. Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
Li, Y., et al. (2023). Efficient Delivery of Gemcitabine by Estrogen Receptor-Targeted PEGylated Liposome and Its Anti-Lung Cancer Activity In Vivo and In Vitro. Pharmaceutics, 15(3), 986. [Link]
Sources
- 1. massivebio.com [massivebio.com]
- 2. Clinical application and drug resistance mechanism of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. mdpi.com [mdpi.com]
- 6. hENT1 expression is predictive of gemcitabine outcome in pancreatic cancer: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 9. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 10. academic.oup.com [academic.oup.com]
- 11. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 12. hENT1 Predicts Benefit from Gemcitabine in Pancreatic Cancer but Only with Low CDA mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Development of Prodrugs of Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cathepsin A Is the Major Hydrolase Catalyzing the Intracellular Hydrolysis of the Antiretroviral Nucleotide Phosphonoamidate Prodrugs GS-7340 and GS-9131 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitory prodrug mechanism for cysteine cathepsin-targeted self-controlled drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of gemcitabine incorporation into human DNA by LC/MS/MS as a surrogate measure for target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ajgreenchem.com [ajgreenchem.com]
- 20. Analytical Methods for Quantification of Gemcitabine in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade [ajgreenchem.com]
Troubleshooting & Optimization
How to improve the yield of N-Carboxybenzyl Gemcitabine synthesis
Welcome to the technical support guide for the synthesis of N-Carboxybenzyl Gemcitabine (N-Cbz-Gemcitabine). This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Our goal is to provide practical, field-proven insights and troubleshooting strategies to help you improve reaction yield, selectivity, and purity.
Introduction to the Synthesis
The synthesis of N-Cbz-Gemcitabine involves the selective acylation of the 4-amino group of Gemcitabine with a carboxybenzyl (Cbz) protecting group. Gemcitabine (dFdC) is a potent anticancer agent, and modifying its 4-amino position is a common strategy in prodrug development to alter its pharmacokinetic properties or prevent metabolic deamination.[1]
The primary challenge in this synthesis arises from the multiple nucleophilic sites on the Gemcitabine molecule: the primary 4-amino group and the secondary 3'- and primary 5'-hydroxyl groups on the difluororibose sugar moiety.[2] Achieving high selectivity for N-acylation over O-acylation is critical for maximizing the yield of the desired product and simplifying purification.
Experimental Workflow Overview
The general workflow for synthesizing and troubleshooting N-Cbz-Gemcitabine production is outlined below. The critical decision point is whether to proceed with or without protecting the hydroxyl groups.
Caption: General workflow for N-Cbz-Gemcitabine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My reaction yield is very low, and I see multiple products on my TLC/LC-MS. What is happening?
Answer: This is the most common issue and it almost always points to a lack of selectivity.
-
Probable Cause: The hydroxyl groups (3'-OH and 5'-OH) on the sugar ring of Gemcitabine are competing with the 4-amino group for the acylating agent (Benzyl Chloroformate, Cbz-Cl). This results in a mixture of N-acylated, O-acylated, and multi-acylated products (N,O-di-Cbz, N,O,O-tri-Cbz). The 4-amino group is generally more nucleophilic than the hydroxyls, but under many conditions, O-acylation is a significant side reaction.
-
Recommended Solutions & Scientific Rationale:
-
Control the Temperature: Start the reaction at 0°C or even lower before allowing it to slowly warm to room temperature. Benzyl chloroformate is highly reactive. Lower temperatures decrease the rate of all reactions but can enhance the selectivity for the more nucleophilic amino group over the hydroxyl groups.
-
Use a Bulky, Non-Nucleophilic Base: Pyridine is often used as both a solvent and a base. It acts as a nucleophilic catalyst, but can also be acylated itself. A better choice is often a hindered tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an aprotic solvent like DMF or THF. These bases are effective at scavenging the HCl byproduct, which drives the reaction to completion, but are too sterically hindered to compete as nucleophiles.[3]
-
Protect the Hydroxyl Groups: This is the most robust solution for eliminating side products and improving yield. By protecting the 3'- and 5'-OH groups first, you leave the 4-amino group as the only primary nucleophile available for reaction with Cbz-Cl.
-
Protocol: A common strategy involves using a silyl protecting group like tert-Butyldiphenylsilyl chloride (TBDPSCl), which preferentially protects the primary 5'-OH group, followed by protection of the 3'-OH.[4][5] After N-acylation, the silyl groups can be cleanly removed with a fluoride source like tetra-n-butylammonium fluoride (TBAF).[3] While this adds steps to the synthesis, the dramatic increase in selectivity and simplified purification often results in a higher overall yield.
-
-
Question 2: The reaction seems to stall and never reaches completion, even with excess Cbz-Cl. Why?
Answer: Incomplete conversion is typically due to issues with reagents, stoichiometry, or reaction conditions.
-
Probable Cause:
-
Inadequate Base: The acylation reaction produces one equivalent of HCl. If this is not effectively neutralized by a base, the reaction mixture will become acidic. This protonates the 4-amino group of unreacted Gemcitabine, rendering it non-nucleophilic and halting the reaction.
-
Moisture Contamination: Benzyl chloroformate reacts readily with water to form benzyl alcohol and HCl. Moisture in your solvent or on your glassware will consume the reagent before it can react with Gemcitabine.
-
Poor Solubility: Gemcitabine free base has limited solubility in some common organic solvents. If it is not fully dissolved, the reaction will be slow and inefficient.
-
-
Recommended Solutions & Scientific Rationale:
-
Ensure Stoichiometry of Base: Use at least 1.1 to 1.5 equivalents of your base (e.g., TEA, pyridine) relative to Cbz-Cl to ensure complete neutralization of the generated HCl.
-
Use Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. A common choice is Dimethylformamide (DMF), as it is an excellent solvent for Gemcitabine and is available in anhydrous grades.[3]
-
Ensure a Homogeneous Solution: If solubility is an issue, consider using a co-solvent system or switching to a more polar aprotic solvent like DMF or N-Methyl-2-pyrrolidone (NMP). Gentle warming can sometimes help, but this must be balanced against the risk of side reactions.
-
Question 3: How do I purify my N-Cbz-Gemcitabine product effectively?
Answer: Purification is critical for isolating the desired product from unreacted starting materials, side products, and reagent byproducts.
-
Probable Cause of Difficulty: The polarity of the desired N-Cbz-Gemcitabine is often very similar to the O-acylated and di-acylated side products, making separation challenging.
-
Recommended Solutions & Scientific Rationale:
-
Column Chromatography: This is the most common and effective method.
-
Stationary Phase: Standard silica gel is typically used.
-
Mobile Phase: A gradient elution is often required. Start with a less polar system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding Methanol. For example, a gradient of 0% to 15% Methanol in Dichloromethane can effectively separate the mono-, di-, and tri-acylated products.[6] The less polar, multi-acylated products will elute first, followed by the desired mono-N-acylated product, and finally the highly polar unreacted Gemcitabine.
-
-
Aqueous Workup: Before chromatography, a thorough aqueous workup is essential. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, followed by a brine wash to remove residual water.
-
Analytical Monitoring: Use HPLC and/or LC-MS to analyze fractions from the column to ensure clean separation and proper identification of the product peak.[7][8]
-
Reaction Mechanism and Key Side Reactions
Understanding the competing reaction pathways is fundamental to troubleshooting. The following diagram illustrates the desired N-acylation versus the undesired O-acylation side reactions.
Caption: Competing reaction pathways in N-Cbz-Gemcitabine synthesis.
Summary of Optimized Reaction Parameters
The table below provides a starting point for optimizing your reaction conditions. The "Protected OH" route is strongly recommended for achieving the highest yield and purity.
| Parameter | Condition (Unprotected Gemcitabine) | Condition (OH-Protected Gemcitabine) | Scientific Rationale & Justification |
| Starting Material | Gemcitabine Free Base | 3',5'-di-O-protected Gemcitabine | Protecting hydroxyls eliminates side reactions, greatly improving selectivity.[9][10] |
| Acylating Agent | Benzyl Chloroformate (Cbz-Cl) | Benzyl Chloroformate (Cbz-Cl) | Standard, commercially available reagent for Cbz protection.[11] |
| Stoichiometry | 1.1 - 1.5 eq. Cbz-Cl | 1.1 - 1.2 eq. Cbz-Cl | A slight excess drives the reaction. Large excess with unprotected starting material leads to more side products. |
| Base | Pyridine, TEA, or DIPEA (1.5 - 2.0 eq.) | TEA or DIPEA (1.2 - 1.5 eq.) | A non-nucleophilic base is crucial to neutralize HCl without competing in the reaction. |
| Solvent | Anhydrous Pyridine or DMF | Anhydrous DMF, THF, CH₂Cl₂ | Anhydrous conditions are critical to prevent hydrolysis of Cbz-Cl. DMF is excellent for solubility.[3] |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature | Low temperature start minimizes side reactions by controlling the high reactivity of Cbz-Cl. |
| Reaction Time | 4 - 24 hours (monitor by TLC/LCMS) | 2 - 12 hours (monitor by TLC/LCMS) | Reaction is typically faster and cleaner with the protected substrate. |
| Purification | Silica Gel Chromatography (Gradient) | Silica Gel Chromatography (Isocratic or shallow gradient) | Purification is significantly simpler as major side products are eliminated. |
| Expected Yield | 20% - 50% (Variable) | > 80% | The protected route consistently delivers higher yields due to superior reaction control. |
Final Analytical Confirmation
After purification, the identity and purity of this compound should be confirmed.
-
HPLC: A reverse-phase HPLC method is essential for determining purity.[7][12] A typical mobile phase would consist of a gradient of water (with 0.1% TFA or formic acid) and acetonitrile or methanol.
-
Mass Spectrometry (MS): ESI-MS will confirm the molecular weight of the product (C₁₇H₁₇F₂N₃O₆, MW: 397.33 g/mol ).[13]
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing the presence of the benzyl group protons and carbons, and shifts in the Gemcitabine signals consistent with N-acylation.
By carefully controlling selectivity through protecting group strategies and optimizing reaction conditions, researchers can reliably achieve high yields of N-Cbz-Gemcitabine, facilitating further research and development.
References
-
Guo, Z., & Gallo, J. M. (1999). Selective Protection of 2',2'-Difluorodeoxycytidine (Gemcitabine). The Journal of Organic Chemistry, 64(22), 8319–8322. [Link]
-
ResearchGate. (n.d.). Stereoselective N-glycosylation with N4-acyl cytosines and efficient synthesis of gemcitabine. Request PDF. [Link]
-
Guo, Z., & Gallo, J. M. (1999). Selective Protection of 2',2'-Difluorodeoxycytidine (Gemcitabine). PubMed. [Link]
- Google Patents. (n.d.).
-
Fonge, H., et al. (2018). Poly(anhydride-ester) Gemcitabine: Synthesis and Particle Engineering of a High Payload Hydrolysable Polymeric Drug for Cancer Therapy. PMC - NIH. [Link]
-
Brown, K., et al. (2014). The synthesis of gemcitabine. Carbohydrate Research. [Link]
-
Weiss, L., et al. (2022). Recent Development of Prodrugs of Gemcitabine. PMC - NIH. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- Google Patents. (n.d.). Process for the preparation of gemcitabine hydrochloride. WO2016097989A1.
-
Development and Validation of a Novel Method for the Analysis of Impurities in Gemcitabine Hydrochloride Using RP-HPLC. International Journal of Pharmaceutical and Biological Science Archive. [Link]
-
ResearchGate. (n.d.). Chemical structure of gemcitabine. Encircled groups in the structure represents site for chemical modification. [Link]
-
ResearchGate. (n.d.). A Linear Synthesis of Gemcitabine. PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
- Google Patents. (n.d.). Process for the preparation of gemcitabine hydrochloride. US8299239B2.
-
Eureka. (n.d.). Synthesis process of the industrial production of gemcitabine hydrochloride. [Link]
- Google Patents. (n.d.).
Sources
- 1. Recent Development of Prodrugs of Gemcitabine [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2007015257A2 - A process for the preparation of gemcitabine using novel intermediates - Google Patents [patents.google.com]
- 4. Synthesis process of the industrial production of gemcitabine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. RU2345087C2 - Method of obtaining and purification gemcitabine hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. jchr.org [jchr.org]
- 8. Analytical Methods for Quantification of Gemcitabine in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade [ajgreenchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective Protection of 2',2'-Difluorodeoxycytidine (Gemcitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. total-synthesis.com [total-synthesis.com]
- 12. ajgreenchem.com [ajgreenchem.com]
- 13. scbt.com [scbt.com]
Troubleshooting guide for N-Carboxybenzyl Gemcitabine experiments
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive troubleshooting guide for experiments involving N-Carboxybenzyl Gemcitabine (N-CBZ-dFdC), a key prodrug of the widely used anticancer agent, Gemcitabine. As a Senior Application Scientist, my goal is to equip you with the technical insights and practical solutions needed to navigate the complexities of your research, ensuring both accuracy and efficiency in your experimental workflow.
Section 1: Product Characteristics and Handling
This section addresses the fundamental properties of this compound and best practices for its storage and preparation.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the N-Carboxybenzyl (CBZ) group on Gemcitabine?
A1: The N-Carboxybenzyl (CBZ) group is a protecting group attached to the N4-amino position of the Gemcitabine molecule. This modification serves a critical purpose: it blocks the primary metabolic inactivation pathway of Gemcitabine.[1][2] The parent drug, Gemcitabine, is rapidly deaminated by the enzyme cytidine deaminase (CDA) in the bloodstream and tissues into the inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU).[2][3] By protecting this amino group, the N-CBZ modification is designed to increase the drug's stability and plasma half-life, allowing for more effective delivery to the target tumor cells before it is activated.[1]
Q2: How is this compound activated to release the active drug?
A2: this compound is a prodrug that requires intracellular enzymatic cleavage to release the active Gemcitabine. While the precise enzyme may vary depending on the cell type, amide-based prodrugs are often cleaved by intracellular carboxylesterases or other hydrolases that are abundant in cancer cells. Once the CBZ group is removed, the released Gemcitabine is then phosphorylated by deoxycytidine kinase (dCK) and subsequent kinases to its active triphosphate form (dFdCTP), which can then incorporate into DNA and exert its cytotoxic effect.[4][5][6][7]
N-CBZ-Gemcitabine to Active Metabolite Pathway
The following diagram illustrates the sequential activation of this compound.
Caption: Intracellular activation pathway of N-CBZ-Gemcitabine.
Troubleshooting Guide: Formulation and Handling
Problem: My this compound powder won't dissolve.
-
Potential Cause 1: Incorrect Solvent. this compound (MW: 397.33, Formula: C₁₇H₁₇F₂N₃O₆) is significantly more hydrophobic than its parent compound, Gemcitabine HCl, due to the benzyl group.[8][9][10] It will have very poor solubility in aqueous buffers like PBS.
-
Solution: For preparing stock solutions, use a polar aprotic solvent.
-
Recommended: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Protocol: Start by adding a small amount of solvent to the vial to wet the powder. Then, add the remaining solvent and vortex thoroughly. Gentle warming (to 37°C) or brief sonication can aid dissolution. Always ensure the final concentration of the organic solvent in your cell culture medium is non-toxic (typically ≤0.5% for DMSO).
-
-
-
Potential Cause 2: Solution has Precipitated Upon Storage. Concentrated solutions of Gemcitabine derivatives can sometimes crystallize or precipitate when stored at low temperatures (4°C), and these crystals may not redissolve upon warming.[11][12]
-
Solution:
-
Storage: Store the solid compound at 2-8°C as recommended.[8] For stock solutions (e.g., in DMSO), prepare small aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.
-
Inspection: Before each use, bring the aliquot to room temperature and inspect it carefully for any precipitate. If precipitate is observed, attempt to redissolve it by warming to 37°C and vortexing. If it does not redissolve, the solution should be discarded as the concentration is no longer accurate.
-
-
| Compound Property | Value | Source |
| CAS Number | 138685-83-3 | [8][9][10] |
| Molecular Formula | C₁₇H₁₇F₂N₃O₆ | [8][9][10] |
| Molecular Weight | 397.33 g/mol | [8][9][10] |
| Recommended Storage (Solid) | 2-8°C | [8] |
| Recommended Stock Solvent | DMSO, DMF | Inferred from structure |
Section 2: In Vitro Cell-Based Assays
This section focuses on common issues encountered during the evaluation of this compound's cytotoxic activity in cancer cell lines.
Frequently Asked Questions (FAQs)
Q3: How do I design a robust cytotoxicity assay for this prodrug?
A3: A successful cytotoxicity assay requires careful planning and the inclusion of proper controls.
-
Assay Choice: Luminescence-based assays like CellTiter-Glo® are generally more sensitive than colorimetric assays like MTT, but MTT is a cost-effective alternative.[13]
-
Incubation Time: As a prodrug, N-CBZ-Gemcitabine requires time for cellular uptake, enzymatic activation, and subsequent interference with DNA synthesis.[4][7] An incubation period of 48 to 72 hours is recommended to observe the full cytotoxic effect, which may be longer than what is required for free Gemcitabine.[14]
-
Essential Controls:
-
Untreated Cells: Establishes the baseline for 100% cell viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment. This ensures that the solvent itself is not causing cytotoxicity.
-
Positive Control (Free Gemcitabine): Treating cells with the parent drug, Gemcitabine, provides a benchmark for comparing the potency of your prodrug.
-
Blank Wells: Wells containing only media (no cells) to measure background signal.
-
Protocol: Cell Viability (Cytotoxicity) Assay using a Luminescence-Based Method
-
Cell Seeding: Seed cancer cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.[14] Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Drug Preparation: Prepare a 2X serial dilution of N-CBZ-Gemcitabine and control compounds (e.g., free Gemcitabine, vehicle) in culture medium.
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the appropriate drug dilution or control solution.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add the luminescence-based reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Measurement: After a brief incubation to stabilize the signal, measure luminescence using a plate reader.
-
Data Analysis: Normalize the data by subtracting the background (blank wells) and express viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Troubleshooting Guide: In Vitro Assays
Problem: The IC₅₀ value of N-CBZ-Gemcitabine is much higher than expected, or it shows no activity.
-
Potential Cause 1: Low Expression of Activating Enzymes. The cell line you are using may have low levels of the specific enzymes required to cleave the CBZ group and activate the prodrug.
-
Solution:
-
Cell Line Screening: Test the compound on a panel of different cancer cell lines (e.g., pancreatic, lung, breast cancer lines) to find a sensitive model.[15]
-
Enzyme Expression Analysis: If possible, perform qPCR or Western blot to assess the expression levels of candidate activating enzymes (e.g., carboxylesterases) in your cell lines.
-
-
-
Potential Cause 2: Insufficient Incubation Time. The 24-hour time point may be too short for the multi-step activation and mechanism of action of this prodrug.
-
Solution: Perform a time-course experiment. Measure cell viability at 24, 48, and 72 hours to determine the optimal endpoint for observing the drug's effect.[14]
-
-
Potential Cause 3: Drug Efflux. Cancer cells can overexpress efflux pumps (like P-glycoprotein) that actively remove the drug from the cell before it can be activated.
-
Solution: While complex to address, you can investigate this by using known efflux pump inhibitors in co-treatment experiments, though this adds another layer of complexity to the interpretation.
-
Troubleshooting Workflow: Low In Vitro Activity
Caption: A logical workflow for troubleshooting low in vitro activity.
Section 3: Analytical Characterization
This section provides guidance on verifying the integrity and measuring the concentration of this compound.
Frequently Asked Questions (FAQs)
Q4: How can I confirm the stability of my N-CBZ-Gemcitabine stock solution?
A4: The stability of your compound in your chosen solvent and storage conditions should be verified empirically. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this.[16][17][18]
-
Method: Develop an isocratic or gradient reverse-phase HPLC (RP-HPLC) method. A C18 column is typically used.[18][19] The mobile phase could consist of a mixture of an aqueous buffer (like phosphate buffer or ammonium acetate) and an organic solvent (like acetonitrile or methanol).[18][19]
-
Procedure: Inject a sample of your freshly prepared stock solution to establish a baseline chromatogram (t=0). Then, store the stock under your desired conditions (e.g., -20°C) and re-analyze it at various time points (e.g., 1 week, 1 month).
-
Analysis: Compare the peak area of the N-CBZ-Gemcitabine peak over time. A significant decrease in the main peak area or the appearance of new peaks (degradation products) indicates instability.
Q5: What is the best method to measure the uptake and conversion of N-CBZ-Gemcitabine into Gemcitabine inside cells?
A5: To quantify the prodrug and its active metabolite in a complex biological matrix like cell lysate or tissue homogenate, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity.[20]
-
Sample Preparation: This is a critical step. It involves lysing the cells and then performing a protein precipitation (e.g., with ice-cold acetonitrile) or a solid-phase extraction to remove interfering substances.[20]
-
LC-MS/MS Analysis: An LC-MS/MS method allows you to simultaneously monitor for the parent prodrug (N-CBZ-Gemcitabine), the released Gemcitabine, and potentially its phosphorylated metabolites, providing a complete picture of the drug's metabolic fate within the cell.[20]
References
- In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles. ScienceDirect.
- This compound | CAS No- 138685-83-3. GLP Pharma Standards.
- Emerging pro-drug and nano-drug strategies for gemcitabine-based cancer therapy. National Center for Biotechnology Information (PMC).
- Analytical Methods for Quantification of Gemcitabine in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade. Sami Publishing Company.
- A novel synthesized prodrug of gemcitabine based on oxygen-free radical sensitivity inhibited the growth of lung cancer cells. National Center for Biotechnology Information (NIH).
- Analytical Methods for Quantification of Gemcitabine in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade. Asian Journal of Green Chemistry.
- Exploring Gemcitabine in Oncology: Mechanism, Clinical Applications, and Emerging Research. MassiveBio.
- Analytical Method Development and Validation of Gemcitabine in Tablets by HPLC by Different Analytical Techniques. Semantic Scholar.
- What is the mechanism of Gemcitabine? Patsnap Synapse.
- Validated Analytical Method for the Estimation of Gemcitabine from its Pharmaceutical Formulation by RP-HPLC. Research Journal of Pharmacy and Technology.
- Recent Development of Prodrugs of Gemcitabine. National Center for Biotechnology Information (PMC).
- Promising molecular mechanisms responsible for gemcitabine resistance in cancer. National Center for Biotechnology Information (PMC).
- A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy. National Center for Biotechnology Information (NIH).
- Physical and chemical stability of gemcitabine hydrochloride solutions. PubMed.
- What is the mechanism of Gemcitabine Hydrochloride? Patsnap Synapse.
- This compound | CAS 138685-83-3 | SCBT. Santa Cruz Biotechnology.
- This compound | 138685-83-3. ChemicalBook.
- In Vitro Evaluation of Potentially Effective Gemcitabine Combination Therapy for Exocrine Pancreatic Carcinoma. PubMed.
- Recent Development of Prodrugs of Gemcitabine. MDPI.
- What are the preparation and administration guidelines for Gemcitabine? Dr.Oracle.
- Gemcitabine–Doxorubicin Combination Polymer-Drug Conjugate Prepared by SPAAC Click Chemistry: In Vitro Characterization. MDPI.
Sources
- 1. Emerging pro-drug and nano-drug strategies for gemcitabine-based cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Development of Prodrugs of Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A novel synthesized prodrug of gemcitabine based on oxygen-free radical sensitivity inhibited the growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. massivebio.com [massivebio.com]
- 6. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 7. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glppharmastandards.com [glppharmastandards.com]
- 9. scbt.com [scbt.com]
- 10. This compound | 138685-83-3 [amp.chemicalbook.com]
- 11. Physical and chemical stability of gemcitabine hydrochloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. mdpi.com [mdpi.com]
- 14. In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [In vitro evaluation of potentially effective gemcitabine combination therapy for exocrine pancreatic carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ajgreenchem.com [ajgreenchem.com]
- 17. [PDF] Analytical Method Development and Validation of Gemcitabine in Tablets by HPLC by Different Analytical Techniques | Semantic Scholar [semanticscholar.org]
- 18. rjptonline.org [rjptonline.org]
- 19. Analytical Methods for Quantification of Gemcitabine in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade [ajgreenchem.com]
- 20. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Off-Target Effects of N-Carboxybenzyl Gemcitabine
Welcome to the technical support center for N-Carboxybenzyl (Cbz) Gemcitabine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing the off-target effects of this promising chemotherapeutic prodrug. Here, you will find scientifically grounded explanations, actionable troubleshooting guides, and detailed protocols to enhance the specificity and efficacy of your experiments.
Introduction to N-Carboxybenzyl Gemcitabine and Off-Target Effects
Gemcitabine is a potent nucleoside analog used in the treatment of various cancers, including pancreatic, breast, lung, and ovarian cancers.[1][2] Its mechanism of action involves the inhibition of DNA synthesis, leading to cell death in rapidly dividing cancer cells.[2][3][4] However, its clinical efficacy is often limited by a short plasma half-life, rapid metabolism, and the development of drug resistance.[1][5]
The N-Carboxybenzyl (Cbz) protecting group is applied to the 4-amino group of gemcitabine to create a prodrug. This modification is intended to protect the drug from premature degradation and facilitate targeted delivery. The Cbz group is designed to be cleaved under specific conditions, ideally within the tumor microenvironment, to release the active gemcitabine.[6]
Off-target effects arise when a drug interacts with unintended molecules or cells, leading to adverse effects and reduced therapeutic efficacy.[7] For Cbz-Gemcitabine, these can manifest as toxicity to healthy tissues if the prodrug is activated in non-target areas or if the intact prodrug itself interacts with unintended biological molecules.[8] Minimizing these effects is paramount for successful therapeutic development.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of gemcitabine, and how might the Cbz-protecting group influence them?
A1: Gemcitabine's primary off-target toxicities include myelosuppression (suppression of bone marrow activity), nausea, vomiting, fatigue, and potential liver and kidney toxicity.[4][9] These effects are a direct consequence of the drug's mechanism, which affects all rapidly dividing cells, not just cancerous ones.[2]
The Cbz-protecting group is designed to mitigate these off-target effects by keeping the drug inactive until it reaches the tumor.[6] However, if the Cbz group is prematurely cleaved in circulation or in healthy tissues, the same off-target toxicities as native gemcitabine can be expected. Furthermore, the Cbz-Gemcitabine conjugate itself could have a unique off-target binding profile, potentially interacting with different proteins or receptors than the parent drug.
Q2: How can I assess the off-target binding of Cbz-Gemcitabine in my experiments?
A2: A multi-pronged approach is recommended to comprehensively assess off-target binding:
-
In Silico Prediction: Computational models can predict potential off-target interactions based on the structure of Cbz-Gemcitabine.[7]
-
High-Throughput Screening: Techniques like Surface Plasmon Resonance (SPR) can be used to screen for binding against a panel of proteins and other biomolecules.[10]
-
Cell-Based Assays: Human cell membrane protein arrays can be used to identify off-target binding to proteins in their native conformation.[11][12]
-
Cytotoxicity Profiling: Comparing the cytotoxicity of Cbz-Gemcitabine against a panel of cancerous and non-cancerous cell lines can reveal differential sensitivities and potential off-target toxicities.[13][14][15][16]
Q3: What are the typical conditions for Cbz group cleavage, and how can I ensure it occurs selectively at the tumor site?
A3: The Cbz group is traditionally removed by hydrogenolysis.[17] However, in a biological context, cleavage is often designed to be triggered by specific conditions within the tumor microenvironment, such as:
-
Enzymatic Cleavage: Specific enzymes that are overexpressed in tumors, such as certain esterases or peptidases, can be exploited to cleave the Cbz group.[18][19]
-
pH-Sensitivity: The acidic environment of many tumors can be used to trigger the release of the active drug from a pH-sensitive linker.[20]
-
Hypoxia-Activation: The low oxygen conditions (hypoxia) characteristic of solid tumors can be another trigger for prodrug activation.
To ensure selective cleavage, the linker connecting the Cbz group to gemcitabine must be carefully designed to be stable in normal physiological conditions but labile in the tumor microenvironment.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Non-Target Cells
If you are observing significant toxicity in healthy cell lines or in vivo models, it may be due to premature activation of the prodrug.
Troubleshooting Steps:
-
Assess Prodrug Stability:
-
Protocol: Incubate Cbz-Gemcitabine in plasma from the relevant species (e.g., human, mouse) and in cell culture media.
-
Analysis: At various time points, analyze the samples by HPLC to quantify the amount of intact prodrug and released gemcitabine.
-
Interpretation: Rapid degradation of the prodrug indicates poor stability and a higher likelihood of off-target toxicity.
-
-
Investigate Cleavage Mechanism:
-
Hypothesis: An unintended enzyme present in the plasma or culture media may be cleaving the Cbz group.
-
Experiment: Use broad-spectrum enzyme inhibitors in your stability assays to identify the class of enzyme responsible for cleavage.
-
Solution: Redesign the linker to be resistant to the identified off-target enzymes while remaining sensitive to the intended tumor-specific trigger.
-
Issue 2: Lack of Efficacy in Target Cancer Cells
Reduced efficacy in cancer cells could indicate a problem with prodrug uptake or activation.
Troubleshooting Steps:
-
Verify Cellular Uptake:
-
Method: Synthesize a fluorescently labeled version of Cbz-Gemcitabine.
-
Analysis: Use confocal microscopy or flow cytometry to visualize and quantify the uptake of the prodrug into cancer cells.
-
Interpretation: Low uptake may necessitate modifications to the prodrug to enhance cell permeability, for example, by conjugating it to a targeting ligand.[20][21]
-
-
Confirm Intracellular Activation:
-
Protocol: After incubating cancer cells with Cbz-Gemcitabine, lyse the cells and analyze the intracellular metabolites by LC-MS/MS.
-
Analysis: Look for the presence of gemcitabine and its phosphorylated active forms (dFdCMP, dFdCDP, dFdCTP).[2][22]
-
Interpretation: The absence of active metabolites suggests that the intracellular conditions are not conducive to Cbz cleavage or subsequent phosphorylation.
-
Experimental Protocols & Visualizations
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of Cbz-Gemcitabine against various cell lines.[14]
Materials:
-
Cancer and non-cancerous cell lines
-
96-well plates
-
Cbz-Gemcitabine and free gemcitabine
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of Cbz-Gemcitabine and free gemcitabine in cell culture medium.
-
Replace the medium in the wells with the drug solutions. Include untreated cells as a control.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| Gemcitabine | Pancreatic Cancer (PANC-1) | X |
| Cbz-Gemcitabine | Pancreatic Cancer (PANC-1) | Y |
| Gemcitabine | Normal Fibroblast (MRC-5) | Z |
| Cbz-Gemcitabine | Normal Fibroblast (MRC-5) | W |
Table 1: Example of IC50 data from an in vitro cytotoxicity assay.
Workflow for Minimizing Off-Target Effects
Workflow for minimizing off-target effects of Cbz-Gemcitabine.
Signaling Pathway of Gemcitabine Action
Intracellular activation pathway of Gemcitabine.
References
-
Couvreur, P., et al. (2006). Novel approaches to deliver gemcitabine to cancers. PubMed. Available at: [Link]
-
Gupta, P. N., & Gupta, P. K. (2015). Recent advances in drug delivery strategies for improved therapeutic efficacy of gemcitabine. Journal of Drug Targeting. Available at: [Link]
-
Feng, T., et al. (2020). Emerging pro-drug and nano-drug strategies for gemcitabine-based cancer therapy. Journal of Controlled Release. Available at: [Link]
-
Li, Y., et al. (2022). Targeted Delivery of Gemcitabine for Precision Therapy of Cholangiocarcinoma Using Hyaluronic Acid-Modified Metal–Organic Framework Nanoparticles. ACS Omega. Available at: [Link]
-
Patra, C. R., et al. (2008). Targeted Delivery of Gemcitabine to Pancreatic Adenocarcinoma Using Cetuximab as a Targeting Agent. Cancer Research. Available at: [Link]
-
Zhang, Y., et al. (2024). Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment. Frontiers in Chemistry. Available at: [Link]
-
Rautio, J., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules. Available at: [Link]
-
Dr. Oracle. (2023). What is the mechanism of action (MOA) of Gemcitabine? Dr. Oracle. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Gemcitabine Hydrochloride? Patsnap Synapse. Available at: [Link]
-
Li, Y., et al. (2023). Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity. Molecules. Available at: [Link]
-
de Sousa, C. B., et al. (2018). Promising molecular mechanisms responsible for gemcitabine resistance in cancer. Biomedicine & Pharmacotherapy. Available at: [Link]
-
Zhang, X., et al. (2023). Clinical application and drug resistance mechanism of gemcitabine. Frontiers in Oncology. Available at: [Link]
-
Unregistered. (2023). 10 Medicine of the week: Gemcitabine. YouTube. Available at: [Link]
-
Eisen, H. N., & Meier, C. (2001). Enhancement of nucleoside cytotoxicity through nucleotide prodrugs. Journal of Medicinal Chemistry. Available at: [Link]
-
Carterra. (n.d.). Quick Antibody Off-target Binding Assessment Via High-Throughput SPR. Carterra. Available at: [Link]
-
Waldmann, H., & Kunz, H. (2002). Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties. The Journal of Organic Chemistry. Available at: [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Li, X., et al. (2017). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry. Available at: [Link]
-
Patsnap Synapse. (2024). How can off-target effects of drugs be minimised? Patsnap Synapse. Available at: [Link]
-
ResearchGate. (n.d.). Off-target binding: Methods for identifying Polyspecificity. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). In vitro study of prodrug activation, cellular uptake and cytotoxicity. ResearchGate. Available at: [Link]
-
Lino, C. A., et al. (2016). Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview. International Journal of Molecular Sciences. Available at: [Link]
-
Perna, F., et al. (2024). Trispecific targeting of T cells engineered with TCR mimic antibodies to limit antigen escape. Journal for ImmunoTherapy of Cancer. Available at: [Link]
-
Waldmann, H., & Sebastian, D. (1994). Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups. Angewandte Chemie International Edition in English. Available at: [Link]
-
Integral Molecular. (n.d.). Antibody Polyspecificity – Identify Off-Target Liabilities. Integral Molecular. Available at: [Link]
-
Cell and Gene. (2024). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Cell and Gene. Available at: [Link]
-
ResearchGate. (n.d.). Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The ferroptosis efficacy and cytotoxicity analysis for nano-prodrug in vitro. ResearchGate. Available at: [Link]
-
Gridelli, C., et al. (2009). Gemcitabine for the treatment of advanced nonsmall cell lung cancer. Therapeutics and Clinical Risk Management. Available at: [Link]
-
ResearchGate. (n.d.). In vitro cytotoxicity analysis of nano-prodrugs. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2014). In Vitro and in Vivo Anti-Tumor Effects of Gemcitabine Loaded With a New Drug Delivery System. Journal of Nanoscience and Nanotechnology. Available at: [Link]
-
Li, D., et al. (2023). Discussion on gemcitabine combined with targeted drugs in the treatment of pancreatic cancer. World Journal of Gastrointestinal Oncology. Available at: [Link]
-
Lee, G. Y., et al. (2013). Theranostic Nanoparticles with Controlled Release of Gemcitabine for Targeted Therapy and MRI of Pancreatic Cancer. ACS Nano. Available at: [Link]
Sources
- 1. Emerging pro-drug and nano-drug strategies for gemcitabine-based cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. youtube.com [youtube.com]
- 5. Novel approaches to deliver gemcitabine to cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gemcitabine for the treatment of advanced nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. carterra-bio.com [carterra-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. integralmolecular.com [integralmolecular.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. total-synthesis.com [total-synthesis.com]
- 18. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Challenges and solutions in the scale-up production of N-Carboxybenzyl Gemcitabine
Introduction
Welcome to the technical support center for the scale-up production of N-Carboxybenzyl Gemcitabine (N-Cbz-Gemcitabine). As a key protected intermediate and prodrug of Gemcitabine, a potent anticancer agent, ensuring its robust and scalable synthesis is critical for pharmaceutical development.[1][2][3] This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning from bench-scale synthesis to pilot and manufacturing scales.
This compound is a derivative of Gemcitabine where the N4-amino group of the cytosine base is protected by a carboxybenzyl (Cbz) group.[1][4] This modification serves multiple purposes: it prevents deactivation by cytidine deaminase (CDA), a primary metabolic pathway that inactivates Gemcitabine, and it can be a strategic protecting group in a multi-step synthesis of other Gemcitabine derivatives.[1]
This document provides in-depth, field-proven insights into potential challenges, troubleshooting methodologies, and frequently asked questions, grounded in established chemical principles and regulatory expectations.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a prodrug and synthetic intermediate of Gemcitabine.[2] The carboxybenzyl (Cbz) group is attached to the N4-amino group of Gemcitabine's cytosine ring, forming a carbamate linkage.[1][4] Its chemical formula is C₁₇H₁₇F₂N₃O₆ with a molecular weight of 397.33 g/mol .[2][4]
Q2: Why is the Cbz protecting group used for Gemcitabine?
The Cbz group serves two primary functions:
-
Metabolic Stability: It masks the N4-position of the cytosine base, which is susceptible to enzymatic deamination by cytidine deaminase (CDA). This deamination converts Gemcitabine into its inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU).[1]
-
Synthetic Intermediate: It acts as a robust protecting group during the synthesis of more complex Gemcitabine derivatives, allowing for selective reactions at other positions of the molecule.
Q3: What are the critical quality attributes (CQAs) for this compound?
The primary CQAs for N-Cbz-Gemcitabine as an Active Pharmaceutical Ingredient (API) or intermediate include:
-
Purity: High chemical purity with specific limits on known and unknown impurities.
-
Impurity Profile: Identification and quantification of process-related impurities and potential degradation products.[5][6]
-
Stereochemical Purity: Ensuring the correct β-anomer configuration and minimizing the presence of the α-anomer.[7]
-
Physical Properties: Crystalline form, particle size distribution, and solubility, which can impact downstream processing and bioavailability.[8][9]
-
Residual Solvents: Levels of residual solvents used during synthesis and purification must be below ICH-specified limits.
Q4: What are the main degradation pathways for Gemcitabine derivatives?
Gemcitabine is susceptible to degradation under both acidic and alkaline conditions.[10][11]
-
Acidic Conditions: Deamination of the cytosine ring to form the corresponding uridine analogue is a primary degradation pathway.[11][12]
-
Alkaline Conditions: Anomerization (conversion from the desired β-anomer to the α-anomer) can occur via a proposed acyclic intermediate.[11] Hydrolysis can also lead to the formation of uridine-like products.[11]
-
Oxidative Stress: Gemcitabine can also degrade upon exposure to oxidizing agents like hydrogen peroxide.[10]
While the Cbz group on N-Cbz-Gemcitabine protects against deamination, the molecule may still be susceptible to other forms of degradation, particularly those affecting the glycosidic bond or the sugar moiety under harsh pH or temperature conditions.
Troubleshooting Guide for Scale-Up Production
This section addresses specific issues that may arise during the synthesis, purification, and handling of this compound at scale.
Part 1: Synthesis & Reaction Control
Issue 1.1: Incomplete reaction or low yield during the Cbz protection step.
-
Potential Causes:
-
Insufficient Reagent: The molar ratio of the Cbz-donating reagent (e.g., Benzyl Chloroformate) may be inadequate on a larger scale due to mixing inefficiencies or side reactions.
-
Base Incompatibility: The choice and amount of base (e.g., pyridine, triethylamine) are critical. An inappropriate base may not be strong enough to scavenge the generated acid, leading to a stall in the reaction.
-
Poor Solubility: Gemcitabine or its salt form may have limited solubility in the chosen reaction solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Temperature Control: Exothermic reactions during reagent addition can lead to side product formation if not adequately controlled in a large reactor.
-
-
Solutions & Proactive Strategies:
-
Optimize Stoichiometry: Increase the molar equivalent of the Cbz reagent incrementally (e.g., from 1.2 eq to 1.5 eq) and monitor reaction progress by HPLC.
-
Base Selection: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or carefully control the addition of triethylamine to maintain an optimal pH.
-
Solvent System: Employ a co-solvent system to improve solubility. For instance, a mixture of an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) with a polar aprotic solvent like N,N-Dimethylformamide (DMF) can be effective.[13]
-
Process Analytical Technology (PAT): Implement in-line monitoring tools such as ReactIR (FTIR spectroscopy) to track the consumption of starting materials and the formation of the product in real-time.[14][15][16][17][18] This allows for precise determination of reaction endpoints and avoids unnecessary heating or extended reaction times.
-
Issue 1.2: Formation of Di-Cbz or other over-acylated impurities.
-
Potential Causes:
-
Excess Acylating Agent: A large excess of Benzyl Chloroformate can lead to acylation on the free hydroxyl groups of the sugar moiety.
-
Reaction Temperature: Higher temperatures can increase the rate of these less selective side reactions.
-
-
Solutions & Proactive Strategies:
-
Controlled Reagent Addition: Add the Cbz reagent slowly and sub-surface in a cooled reactor to ensure rapid mixing and prevent localized high concentrations.
-
Protecting Group Strategy: For syntheses where this is a persistent issue, consider a strategy where the 3'- and 5'-hydroxyl groups of Gemcitabine are protected with a more labile group (e.g., silyl ethers) before the N-Cbz protection step. These can be selectively removed later.
-
HPLC Monitoring: Regularly sample the reaction mixture and analyze by a validated HPLC method to monitor the formation of these impurities. Adjust reaction conditions (e.g., lower temperature, stop reagent addition) if impurity levels exceed a predefined threshold.[19]
-
Part 2: Work-up and Purification
Issue 2.1: Difficulty in isolating the product; formation of emulsions during aqueous work-up.
-
Potential Causes:
-
Scale Effects: Emulsions are more common and harder to break in large-scale liquid-liquid extractions compared to lab-scale separatory funnels.
-
Partially Soluble Impurities: Certain process impurities can act as surfactants, stabilizing emulsions.
-
-
Solutions & Proactive Strategies:
-
Phase Separator: Use a jacketed reactor with a sight glass and a well-designed outlet to allow for clear phase separation. Minimize vigorous agitation during the wash steps.
-
Brine Wash: After aqueous washes, perform a wash with a saturated sodium chloride (brine) solution to help break emulsions by increasing the ionic strength of the aqueous phase.
-
Solvent Selection: If emulsions persist, consider switching to a solvent with a greater density difference from water and lower mutual solubility, such as methyl tert-butyl ether (MTBE) instead of ethyl acetate for extraction.
-
Issue 2.2: Product fails to crystallize or oils out during crystallization.
-
Potential Causes:
-
Impurities: High levels of impurities can inhibit crystal lattice formation. The presence of the undesired α-anomer can be particularly problematic.[7]
-
Incorrect Solvent System: The chosen anti-solvent may be too strong, causing rapid precipitation of an amorphous solid or oil rather than slow, ordered crystallization.
-
Supersaturation Control: Uncontrolled cooling or rapid addition of anti-solvent on a large scale can create a high degree of supersaturation, favoring amorphous precipitation.[9][20]
-
-
Solutions & Proactive Strategies:
-
Pre-Crystallization Purification: If impurity levels are high (>5%), consider an initial purification step, such as a silica gel plug or flash chromatography, even at the pilot scale.
-
Solvent Screening: Perform a systematic solvent screening to identify an optimal solvent/anti-solvent system. Common systems for nucleosides include alcohols (Methanol, Ethanol, Isopropanol) with ethers (MTBE) or alkanes (Heptane).
-
Controlled Crystallization:
-
Seeding: Add a small amount of pure N-Cbz-Gemcitabine seed crystals at the point of metastable supersaturation to promote controlled crystal growth.
-
Cooling Profile: Implement a slow, linear cooling profile in the reactor. A crash cool will almost certainly lead to poor product quality.
-
Anti-Solvent Addition: Add the anti-solvent slowly over several hours with controlled agitation.
-
-
Issue 2.3: High levels of α-anomer impurity in the final product.
-
Potential Causes:
-
Lack of Stereocontrol in Synthesis: The glycosylation step in Gemcitabine synthesis often produces a mixture of α and β anomers.[21]
-
Anomerization: As mentioned, basic conditions during work-up or purification can cause anomerization of the desired β-anomer to the α-anomer.[11]
-
Inefficient Purification: The crystallization step may not be effective at selectively purging the α-anomer.
-
-
Solutions & Proactive Strategies:
-
Synthesis Optimization: Re-evaluate the glycosylation step to improve β-selectivity. This is a well-studied area for Gemcitabine synthesis.[22][23]
-
pH Control: Strictly control the pH during all work-up and purification steps. Avoid prolonged exposure to strongly basic conditions. A target pH range of 6.5-7.5 is often safest for nucleoside analogues.
-
Recrystallization: If the α-anomer level is above the specification, a re-crystallization from a carefully selected solvent system may be required. Sometimes, converting the free base to a salt (e.g., hydrochloride) can facilitate the purification of anomers, followed by neutralization back to the free base.[24][25]
-
Part 3: Stability and Storage
Issue 3.1: Product degradation observed during drying or long-term storage.
-
Potential Causes:
-
Thermal Stress: Drying the product at too high a temperature can cause thermal degradation.
-
Hydrolysis: Presence of residual water or exposure to atmospheric moisture can lead to hydrolysis of the carbamate or other ester linkages.
-
Photostability: Some nucleoside analogues are sensitive to light.[26]
-
-
Solutions & Proactive Strategies:
-
Drying Conditions: Dry the product under vacuum at a mild temperature (e.g., 40-50 °C). Determine the optimal drying temperature through thermal analysis (TGA/DSC).
-
Hygroscopicity: N-Cbz-Gemcitabine is predicted to be hygroscopic.[2] Store the final product under an inert atmosphere (Nitrogen or Argon) in sealed, opaque containers with a desiccant.
-
Forced Degradation Studies: Conduct forced degradation studies (acid, base, peroxide, heat, light) as per ICH guidelines to identify potential degradants and establish appropriate storage conditions and re-test dates.[10] A validated stability-indicating HPLC method is essential for this.[6][10][27]
-
Protocols & Methodologies
Protocol 1: HPLC Method for In-Process Control and Purity Analysis
This protocol is a general guideline based on established methods for Gemcitabine and its impurities.[6][19][27] It must be validated for your specific application.
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 40 60 30 10 90 35 10 90 36 95 5 | 40 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase A / Mobile Phase B (50:50).
Data Summary: Common Gemcitabine-Related Impurities
The following table lists impurities that should be monitored during the synthesis of Gemcitabine and its derivatives.[4][5][7]
| Impurity Name | Potential Origin | Notes |
| α-Anomer of Gemcitabine | Synthesis (Glycosylation) | Stereoisomer, difficult to separate. |
| Cytosine | Degradation/Side Reaction | Hydrolysis of the N-glycosidic bond. |
| 2',2'-Difluorodeoxyuridine (dFdU) | Enzymatic deamination of Gemcitabine | Should not be present if N-Cbz group is intact. |
| Isoform Impurities | Synthesis (Anomerization) | Rearrangement products (pyranose forms).[7] |
| Over-acylated Species | Synthesis | Reaction at 3'- or 5'-OH groups. |
| Residual Starting Materials | Incomplete Reaction | e.g., Gemcitabine. |
Visualizations: Workflow and Logic Diagrams
Diagram 1: General Synthesis and Purification Workflow
This diagram illustrates the key stages in the production of N-Cbz-Gemcitabine.
Caption: Decision-making guide for resolving crystallization failures during scale-up.
References
-
Gemcitabine EP Impurities & USP Related Compounds. SynThink. [Link]
-
Separation, Isolation, and Characterization of Isoform Impurities of Gemcitabine Formed During the Anomerization of Protected α‐Gemcitabine to Gemcitabine. Scilit. [Link]
-
Development and Validation of a Novel Method for the Analysis of Impurities in Gemcitabine Hydrochloride Using RP-HPLC. Journal of Chemical Health Risks. [Link]
-
View of Development and Validation of a Novel Method for the Analysis of Impurities in Gemcitabine Hydrochloride Using RP-HPLC. Journal of Chemical Health Risks. [Link]
-
Identification of Major Impurity in Gemcitabine Hydrochloride for Injection by HPLC-QTOF. Chinese Pharmaceutical Journal. [Link]
-
Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations. Hindawi. [Link]
-
Gemcitabine-impurities. Pharmaffiliates. [Link]
-
Process analytical technology. Wikipedia. [Link]
-
Synthesis, crystallization, and biological evaluation of an orally active prodrug of gemcitabine. PubMed. [Link]
-
Recent Development of Prodrugs of Gemcitabine. PMC - NIH. [Link]
-
Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. PubMed Central. [Link]
-
Novel Approaches to Monitor Pharmacokinetics and Metabolism of Gemcitabine-Ibandronate Conjugate in Mice and Dogs. MDPI. [Link]
-
The synthesis of gemcitabine. PubMed. [Link]
-
Conditions causing gemcitabine crystallization. PubMed. [Link]
-
Process Analytical Technology - PAT. Stepscience. [Link]
-
Stability study of Gemcitabine in three different infusion containers. ResearchGate. [Link]
-
Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. ResearchGate. [Link]
-
What is Process Analytical Technology (PAT)? | Knowledge Center. Hamilton Company. [Link]
-
An ultra-high-performance chromatography method to study the long term stability of gemcitabine in dose banding conditions. DIAL@UCLouvain. [Link]
-
Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent. PubMed. [Link]
-
Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. NIH. [Link]
-
Advanced Prodrug Strategies in Nucleoside and Non-Nucleoside Antiviral Agents: A Review of the Recent Five Years. PMC - PubMed Central. [Link]
-
The synthesis of gemcitabine. CORE. [Link]
-
Microwave-Accelerated Synthesis of Novel Triphosphate Nucleoside Prodrugs: Expanding the Therapeutic Arsenal of Anticancer Agents. ACS Publications. [Link]
-
An Improved Preparation Process for Gemcitabine. Organic Process Research & Development. [Link]
-
Research Article. Journal of Drug Delivery and Therapeutics. [Link]
-
Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. NIH. [Link]
-
Prodrug strategies in developing antiviral nucleoside analogs. RSC Publishing. [Link]
-
The degradation of the antitumor agent gemcitabine hydrochloride in an acidic aqueous solution at pH 3.2 and identification of degradation products. ResearchGate. [Link]
-
Physicochemical stability of Gemcitabine Accord 100 mg/mL in punctured original vials and after dilution with 0.9% sodium chloride in polyolefine bags. GaBIJ. [Link]
-
A novel synthesized prodrug of gemcitabine based on oxygen-free radical sensitivity inhibited the growth of lung cancer cells. NIH. [Link]
-
Conditions causing gemcitabine crystallization. Semantic Scholar. [Link]
-
Two Possible Strategies for Drug Modification of Gemcitabine and Future Contributions to Personalized Medicine. PubMed Central. [Link]
- CN102659884B - Gemcitabine hydrochloride purifying method.
-
Poly(anhydride-ester) Gemcitabine: Synthesis and Particle Engineering of a High Payload Hydrolysable Polymeric Drug for Cancer Therapy. PMC - NIH. [Link]
- CN101891787A - Novel crystal form of gemcitabine hydrochloride and preparation method thereof.
-
Development and Validation of a Simple and Reliable HPLC-UV Method for Determining Gemcitabine Levels: Application in Pharmacokinetic Analysis. MDPI. [Link]
- WO2008129530A1 - Gemcitabine production process.
-
High-Load Gemcitabine Inorganic-Organic Hybrid Nanoparticles as an Image-Guided Tumor-Selective Drug-Delivery System to Treat Pancreatic Cancer. PubMed. [Link]
Sources
- 1. Recent Development of Prodrugs of Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 138685-83-3 [amp.chemicalbook.com]
- 3. A novel synthesized prodrug of gemcitabine based on oxygen-free radical sensitivity inhibited the growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. jchr.org [jchr.org]
- 7. scilit.com [scilit.com]
- 8. Synthesis, crystallization, and biological evaluation of an orally active prodrug of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conditions causing gemcitabine crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Poly(anhydride-ester) Gemcitabine: Synthesis and Particle Engineering of a High Payload Hydrolysable Polymeric Drug for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Process analytical technology - Wikipedia [en.wikipedia.org]
- 15. stepscience.com [stepscience.com]
- 16. researchgate.net [researchgate.net]
- 17. hamiltoncompany.com [hamiltoncompany.com]
- 18. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ajgreenchem.com [ajgreenchem.com]
- 20. Conditions causing gemcitabine crystallization | Semantic Scholar [semanticscholar.org]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. The synthesis of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. datapdf.com [datapdf.com]
- 24. CN102659884B - Gemcitabine hydrochloride purifying method - Google Patents [patents.google.com]
- 25. CN101891787A - Novel crystal form of gemcitabine hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 26. researchgate.net [researchgate.net]
- 27. jchr.org [jchr.org]
- 28. dial.uclouvain.be [dial.uclouvain.be]
Technical Support Center: Refining Purification Techniques for N-Carboxybenzyl Gemcitabine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for drug development professionals engaged in the synthesis and purification of N-Carboxybenzyl Gemcitabine (N-Cbz-Gemcitabine). This guide is structured to provide direct, actionable solutions to common and complex purification challenges. Our approach is rooted in fundamental chemical principles to not only solve immediate issues but also to empower you to proactively optimize your purification workflows.
Section 1: Foundational Principles & Initial Workflow
The introduction of the N-Carboxybenzyl (Cbz) protecting group to Gemcitabine fundamentally alters its physicochemical properties. The lipophilic benzyl group makes the molecule significantly less polar than the parent Gemcitabine, a water-soluble nucleoside analog.[1][2] However, the presence of free hydroxyl groups on the difluororibose moiety means the molecule retains considerable polarity. This dual character is the central challenge in its purification.
An effective purification strategy begins with a clear understanding of the potential impurity profile, which may include:
-
Unreacted Gemcitabine: Highly polar starting material.
-
Benzyl Chloroformate & Byproducts: Reagents from the protection step.
-
Di-Cbz Protected Species: Over-reaction products where hydroxyl groups are also protected.
-
Process-Related Impurities: Analogs and isomers from the Gemcitabine synthesis itself, such as the α-anomer.[3][4][5]
General Purification Workflow
The following diagram outlines a typical workflow for the purification of crude N-Cbz-Gemcitabine.
Caption: General Purification Workflow for N-Cbz-Gemcitabine
Section 2: Silica Gel Chromatography Troubleshooting
Silica gel is a highly polar stationary phase due to the presence of surface silanol (Si-OH) groups.[6] Purification of moderately polar compounds like N-Cbz-Gemcitabine relies on a delicate balance of interactions between the analyte, the stationary phase, and the mobile phase.[7][8]
Frequently Asked Questions (FAQs)
Q1: My N-Cbz-Gemcitabine is sticking to the top of the column and won't elute, even with high concentrations of ethyl acetate in hexane.
A1: This indicates an excessively strong interaction with the silica gel, a common issue with polar compounds.[7][9] The free hydroxyl and carbamate groups on your molecule are likely forming strong hydrogen bonds with the silanol groups of the stationary phase.
-
Causality: The polarity of a hexane/ethyl acetate mobile phase is insufficient to disrupt these strong analyte-silica interactions. You need a more polar "displacer" solvent.
-
Solution: Switch to a more polar solvent system. A gradient of dichloromethane (DCM) and methanol (MeOH) is a standard choice for nucleoside derivatives. Start with 1-2% MeOH in DCM and gradually increase the methanol concentration.
-
Protocol:
-
Prepare your column in DCM.
-
Load your crude product (dissolved in a minimal amount of DCM or adsorbed onto a small amount of silica).
-
Begin elution with 100% DCM.
-
Gradually increase the percentage of methanol (e.g., 0.5% increments) until your product begins to elute, as monitored by Thin Layer Chromatography (TLC).
-
Q2: My product is eluting as a long, streaky band (tailing), leading to poor separation from impurities.
A2: Tailing is often caused by non-ideal interactions with the silica surface, particularly with acidic silanol groups.
-
Causality: The carbamate and cytosine nitrogens in N-Cbz-Gemcitabine have basic character. These basic sites can interact strongly and non-uniformly with the acidic silanol groups on the silica surface, causing the observed tailing.
-
Solution 1: Mobile Phase Modification. Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. Triethylamine (TEA) is a common choice.
-
Implementation: Add 0.1-1% TEA to your DCM/MeOH mobile phase. This will compete with your basic analyte for the acidic silanol sites, resulting in a sharper, more symmetrical peak shape.[7]
-
-
Solution 2: Column Loading Technique. Overloading the column or loading the sample in a solvent that is too strong can exacerbate tailing.
-
Implementation: Ensure your sample is loaded in a narrow band using a weak solvent (e.g., DCM). The amount of crude material should typically be 1-5% of the weight of the silica gel.[10]
-
Troubleshooting Decision Tree: Silica Gel Chromatography
Caption: Decision Tree for Chromatography Issues
Section 3: Recrystallization Techniques
Recrystallization is a powerful technique for purifying compounds that are already at a relatively high level of purity (>90%). It relies on the differential solubility of the target compound and impurities in a chosen solvent system at varying temperatures.
Frequently Asked Questions (FAQs)
Q1: I'm struggling to find a suitable single solvent for recrystallizing N-Cbz-Gemcitabine. It's either too soluble or not soluble enough.
A1: This is a common scenario for molecules with intermediate polarity. A binary or even ternary solvent system is often required. The goal is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Causality: N-Cbz-Gemcitabine's solubility is complex. While it has slight solubility in methanol, it may be too soluble for efficient recovery.[11] Conversely, it is likely insoluble in non-polar solvents like hexane or highly soluble in polar aprotic solvents like DMSO.
-
Solution: Use a solvent/anti-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., methanol, acetone, or ethyl acetate) and then slowly add a "poor" solvent (an "anti-solvent" like water or hexane) until the solution becomes turbid. Then, add a drop or two of the good solvent to redissolve the solid and allow the mixture to cool slowly.
-
Patented Protocol Insight: A process for purifying Gemcitabine hydrochloride utilizes a ternary mixture of water, methanol, and either acetone or ethyl acetate for recrystallization.[12] While your compound is the Cbz-protected form, this suggests that mixtures of alcohols, esters, and ketones, potentially with water, are promising systems to explore.
Q2: My compound "oils out" instead of forming crystals upon cooling.
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high, leading to liquid-liquid phase separation instead of crystallization.
-
Causality: This is common with compounds that have melted in the hot solvent or when the solution is supersaturated to a very high degree. Impurities can also suppress the melting point and inhibit crystal lattice formation.
-
Solution 1: Reduce Cooling Rate. Allow the solution to cool to room temperature very slowly, then transfer it to a 4°C refrigerator. Rapid cooling promotes precipitation over crystallization.
-
Solution 2: Reduce Concentration. Use more of the "good" solvent to dissolve the compound initially. This lowers the saturation point.
-
Solution 3: Induce Crystallization. If an oil has formed, try scratching the inside of the flask with a glass rod at the oil-solvent interface. Alternatively, add a seed crystal of pure N-Cbz-Gemcitabine if available.
| Parameter | Recommended Action | Rationale |
| Solvent Choice | Screen binary systems (e.g., Methanol/Water, Ethyl Acetate/Hexane, Acetone/Water). | Balances solubility; one solvent dissolves the compound, the other induces precipitation upon cooling. |
| Cooling Rate | Slow, stepwise cooling (ambient, then 4°C). | Allows for ordered crystal lattice formation instead of amorphous precipitation. |
| Seeding | Add a single, small crystal of pure product. | Provides a nucleation site for crystal growth to begin. |
| Purity | Ensure crude material is >90% pure. | High levels of impurities can inhibit crystallization, leading to oiling out. |
Section 4: High-Performance Liquid Chromatography (HPLC)
For applications requiring the highest purity, such as in late-stage drug development, preparative reversed-phase HPLC is the method of choice. Nucleoside analogs are well-suited for this technique.[1][13]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for N-Cbz-Gemcitabine?
A1: A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient is the standard for nucleoside derivatives.[14]
-
Causality: A C18 column has a non-polar stationary phase. Elution is achieved by increasing the concentration of an organic solvent in the aqueous mobile phase. Less polar compounds (like potential organic byproducts) will be retained longer, while highly polar impurities (like unreacted Gemcitabine) will elute very early. N-Cbz-Gemcitabine, being of intermediate polarity, should elute at a reasonable retention time under a gradient.
-
Starting Protocol:
-
Column: C18, 5 µm particle size.
-
Mobile Phase A: Water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with 5-10% B, and ramp up to 95-100% B over 20-30 minutes.
-
Detection: UV detection at ~254 nm or ~270 nm, where the cytosine ring absorbs.[14]
-
Q2: My peaks are broad or splitting. How can I improve the peak shape?
A2: Poor peak shape in reversed-phase HPLC is often related to pH effects, secondary interactions with the column, or solvent mismatch.
-
Causality: The pKa of N-Cbz-Gemcitabine is predicted to be around 6.2.[11] If the mobile phase pH is close to this value, the compound will exist as a mixture of protonated and neutral forms, leading to peak splitting or broadening.
-
Solution: Add a modifier to control the pH of the mobile phase. Adding 0.1% formic acid or trifluoroacetic acid (TFA) to both the aqueous and organic phases will ensure the analyte is consistently protonated, leading to sharper, more reproducible peaks.
Section 5: Characterization and Impurity Identification
Successful purification requires reliable methods to identify the desired product and distinguish it from impurities.
Q1: What are the key characteristics to confirm the identity and purity of N-Cbz-Gemcitabine?
A1: A combination of chromatographic and spectroscopic techniques is essential.
-
TLC: An indispensable tool for monitoring reaction progress and column chromatography fractions. Use a DCM/MeOH solvent system and visualize under UV light (254 nm).
-
HPLC: As described above, for accurate purity assessment (% area).
-
Mass Spectrometry (MS): To confirm the molecular weight (MW: 397.33 g/mol ).[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure, including the presence of the Cbz group (aromatic protons ~7.3 ppm) and the sugar moiety.
Q2: I see an impurity with the same mass as my product. What could it be?
A2: This is likely an isomer. In the context of Gemcitabine synthesis, the most common isomeric impurity is the α-anomer (alpha-Gemcitabine).[4][5]
-
Causality: The glycosylation step in Gemcitabine synthesis can produce a mixture of β (desired) and α anomers. These isomers have identical masses but different stereochemistry at the anomeric carbon (C1' of the sugar).
-
Resolution: The anomers often have slightly different polarities and can typically be separated by careful silica gel chromatography or, more effectively, by HPLC. Their distinct stereochemistry will also lead to different NMR spectra, allowing for unambiguous identification.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Silica Gel Chromatography for Polar Compounds.
- Chemistry For Everyone. (2025, January 10). Do Polar Or Nonpolar Compounds Travel Faster On Silica Gel?
- Zhang, Q., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. PMC, NIH.
- Interra Global. (2023, November 9). Is Silica Gel Polar?
- SynThink. (n.d.). Gemcitabine EP Impurities & USP Related Compounds.
- Hiriyanna, S. G., et al. (n.d.). Separation, Isolation, and Characterization of Isoform Impurities of Gemcitabine Formed During the Anomerization of Protected α‐Gemcitabine to Gemcitabine. Scilit.
- Veeprho. (n.d.). Gemcitabine Impurities and Related Compound.
- Clarke, S. J., & Rivory, L. P. (2010). Conditions causing gemcitabine crystallization. PubMed.
- University of Colorado Boulder. (n.d.). Column chromatography.
- Tamerlani, G., et al. (n.d.). US8299239B2 - Process for the preparation of gemcitabine hydrochloride. Google Patents.
- Scott, R. P. W. (1980). The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Faraday Symposia of the Chemical Society.
- SynZeal. (n.d.). Gemcitabine EP Impurity B.
- Lin, S., et al. (n.d.). HPLC Analysis of tRNA‐Derived Nucleosides. PMC, NIH.
- The Pharma Innovation. (2023, August 23). Identification of modified nucleoside and nucleosides over high performance liquid chromatography.
- Feng, W., et al. (n.d.). Emerging pro-drug and nano-drug strategies for gemcitabine-based cancer therapy. PMC.
- ChemicalBook. (n.d.). This compound CAS#: 138685-83-3.
- Santa Cruz Biotechnology. (n.d.). This compound.
- accessdata.fda.gov. (2017, July 12). 209604Orig1s000.
Sources
- 1. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging pro-drug and nano-drug strategies for gemcitabine-based cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. scilit.com [scilit.com]
- 5. Gemcitabine EP Impurity B | 95058-85-8 | SynZeal [synzeal.com]
- 6. interraglobal.com [interraglobal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The silica-gel surface and its interactions with solvent and solute in liquid chromatography - Faraday Symposia of the Chemical Society (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. This compound CAS#: 138685-83-3 [amp.chemicalbook.com]
- 12. US8299239B2 - Process for the preparation of gemcitabine hydrochloride - Google Patents [patents.google.com]
- 13. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. scbt.com [scbt.com]
Technical Support Center: Troubleshooting Batch-to-Batch Variability of N-Carboxybenzyl Gemcitabine
Introduction
N-Carboxybenzyl Gemcitabine (Gem-Cbz) is a lipophilic prodrug of the potent anticancer agent gemcitabine.[1][2] By modifying the 4-amino group, the N-carboxybenzyl addition enhances the compound's lipophilicity, which can improve its pharmacokinetic properties and allow for different formulation strategies, such as encapsulation in liposomes.[1][2][3] Gemcitabine itself functions by disrupting DNA synthesis, leading to cell death in rapidly dividing cancer cells.[4][5][6][7]
However, as with many complex synthetic molecules, researchers may encounter batch-to-batch variability, leading to inconsistent experimental results. This guide provides a structured, question-and-answer-based approach to help you identify, troubleshoot, and mitigate the common causes of variability in your Gem-Cbz batches. The core principle of this guide is to establish a self-validating system for your experimental workflow, ensuring reproducibility and confidence in your results.
Section 1: Purity and Impurity Profiling
The purity of your Gem-Cbz batch is the most critical factor influencing its performance. Even minor impurities can have significant effects on biological activity.[8][9]
FAQ 1: We're observing lower-than-expected cytotoxicity in our cancer cell lines with a new batch of Gem-Cbz. What could be the cause?
Lowered potency is often linked to the presence of inactive or less active impurities. The synthesis of gemcitabine and its derivatives can result in various process-related impurities and degradation products.[9][10][11]
Potential Root Causes:
-
Residual Starting Materials or Reagents: Incomplete reactions can leave unreacted starting materials or reagents in the final product.
-
Process-Related Impurities: Side reactions during the synthesis can generate structurally similar but biologically inactive or less active compounds. For gemcitabine, this can include isoform impurities.[10][11]
-
Degradation Products: Gem-Cbz, like its parent compound gemcitabine, can be susceptible to degradation under certain conditions (e.g., pH, temperature).[12][13][14] Gemcitabine itself can undergo deamination to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU).[1][15][16]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced cytotoxicity.
Recommended Protocols:
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
A reverse-phase HPLC (RP-HPLC) method is a robust way to determine the purity of your Gem-Cbz batch.[9][13][17]
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% orthophosphoric acid in water) and an organic phase (e.g., methanol or acetonitrile).[9][17]
-
Detection: UV/PDA detector at a wavelength where Gem-Cbz has significant absorbance (e.g., 210 nm or 275 nm).[9][14]
-
Procedure:
-
Prepare a stock solution of your Gem-Cbz batch in a suitable solvent (e.g., DMSO, Methanol).[18]
-
Perform a gradient elution to separate Gem-Cbz from any potential impurities.
-
Integrate the peak areas to calculate the percentage purity.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification:
If HPLC analysis reveals significant impurities, LC-MS/MS can help identify their molecular weights.
-
Procedure:
-
Utilize the same chromatographic conditions as your HPLC method.
-
Analyze the eluent using a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent ion for each impurity peak. The expected molecular weight of this compound (C₁₇H₁₇F₂N₃O₆) is 397.33 g/mol .[19]
-
Compare the observed molecular weights to potential known impurities or degradation products of gemcitabine.[10]
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:
NMR provides detailed structural information and can definitively confirm the identity of your compound and its impurities.
-
Procedure:
-
Dissolve a sufficient amount of your Gem-Cbz batch in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the obtained spectra with a reference spectrum for this compound.
-
Section 2: Physicochemical Characterization
Batch-to-batch variations are not always due to chemical impurities. Physical properties can also play a significant role, especially for a lipophilic compound like Gem-Cbz that is often used in specific formulations.[20]
FAQ 2: We are observing inconsistent solubility and precipitation of our Gem-Cbz in our formulation vehicle. Why might this be happening with a new batch?
Inconsistent solubility is a common issue and can stem from variations in the solid-state properties of the compound.[20]
Potential Root Causes:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can have different solubilities and dissolution rates.[20]
-
Amorphous Content: The ratio of crystalline to amorphous material can vary between batches, affecting solubility.[20]
-
Particle Size and Surface Area: Differences in particle size distribution can impact the rate of dissolution.[20][21]
-
Hygroscopicity: The compound may absorb water from the atmosphere, which can affect its physical state and solubility.[18]
Troubleshooting and Characterization:
| Technique | Parameter Measured | Interpretation of Variability |
| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions | Different melting points or the presence of multiple thermal events can indicate different polymorphs or the presence of impurities.[2] |
| Powder X-Ray Diffraction (PXRD) | Crystalline structure | Different diffraction patterns between batches are a definitive indicator of polymorphism. |
| Dynamic Vapor Sorption (DVS) | Water uptake | Differences in hygroscopicity can suggest variations in amorphous content or surface area.[20] |
| Laser Diffraction | Particle size distribution | A shift in the particle size distribution can explain changes in dissolution rates.[21] |
Recommended Protocol: Differential Scanning Calorimetry (DSC)
DSC is a valuable technique to assess the thermal properties of your Gem-Cbz batch and can provide clues about polymorphism.
-
Procedure:
-
Accurately weigh a small amount (2-5 mg) of the Gem-Cbz powder into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument alongside an empty reference pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point (for Gem-Cbz, this is >115°C with decomposition).[18]
-
Analyze the resulting thermogram for the onset and peak of the melting endotherm. Compare this between batches.
-
Section 3: Formulation and Biological Assay Variability
Even with a pure and well-characterized compound, variability can be introduced during formulation and in the execution of biological assays.
FAQ 3: Our in vitro cytotoxicity assays (e.g., MTT, CellTiter-Glo) are showing high variability between experiments, even with the same batch of Gem-Cbz. What should we check?
High variability in biological assays can be frustrating. A systematic review of your formulation and assay procedures is necessary.
Potential Root Causes:
-
Incomplete Solubilization: Gem-Cbz is lipophilic and may not fully dissolve in aqueous cell culture media, leading to inaccurate concentrations.
-
Vehicle Effects: The solvent used to dissolve Gem-Cbz (e.g., DMSO) can have its own cytotoxic effects, especially at higher concentrations.
-
Formulation Instability: If using a nanoparticle or liposomal formulation, the stability and drug loading of these carriers can vary.[1][3]
-
Cell-Based Factors: Cell passage number, seeding density, and metabolic activity can all contribute to assay variability.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting assay variability.
Recommended Protocols:
1. Validating the Stock Solution:
-
Procedure:
-
After preparing your stock solution of Gem-Cbz in a solvent like DMSO, visually inspect it for any precipitate.
-
Consider measuring the concentration of a diluted aliquot of your stock solution via HPLC to confirm the concentration.
-
2. Vehicle Control in Cytotoxicity Assays:
-
Procedure:
-
In every cytotoxicity assay, include a control group of cells that are treated with the highest concentration of the vehicle (e.g., DMSO) used in the experiment.
-
The cell viability in this control should not be significantly different from the untreated control. If it is, you may need to use a lower concentration of your vehicle.
-
3. Characterization of Nanoparticle Formulations (if applicable):
If you are encapsulating Gem-Cbz into nanoparticles or liposomes, it is crucial to characterize each new formulation.
-
Dynamic Light Scattering (DLS):
-
Measure the hydrodynamic diameter and polydispersity index (PDI) of your nanoparticles. Consistent size and a low PDI are important for reproducible results.
-
-
Encapsulation Efficiency (EE):
-
Determine the percentage of Gem-Cbz that is successfully encapsulated. This can be done by separating the nanoparticles from the unencapsulated drug (e.g., via centrifugation or size exclusion chromatography) and quantifying the drug in each fraction using HPLC.
-
References
-
Immordino, M. L., Brusa, P., Rocco, F., Arpicco, S., Ceruti, M., & Cattel, L. (2004). Preparation, characterization, cytotoxicity and pharmacokinetics of liposomes containing lipophilic gemcitabine prodrugs. Journal of Controlled Release, 100(3), 331–346. [Link]
-
Castelli, F., Caddeo, C., Pignatello, R., & Fresta, M. (2007). Characterization of lipophilic gemcitabine prodrug-liposomal membrane interaction by differential scanning calorimetry. Molecular Pharmaceutics, 4(1), 126–134. [Link]
-
Wiebe, E., Knaus, E. E., & Kumar, R. (2022). Recent Development of Prodrugs of Gemcitabine. Pharmaceuticals, 15(3), 337. [Link]
-
Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates. At Tianming Pharmaceutical. [Link]
-
MassiveBio. (n.d.). Exploring Gemcitabine in Oncology: Mechanism, Clinical Applications, and Emerging Research. MassiveBio. [Link]
-
Immordino, M. L., Brusa, P., Rocco, F., Arpicco, S., Ceruti, M., & Cattel, L. (2004). Synthesis of a Gemcitabine Prodrug for Remote Loading into Liposomes and Improved Therapeutic Effect. Journal of Controlled Release, 100(3), 331-346. [Link]
-
Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments. Surface Measurement Systems. [Link]
-
Szilágyi, B., Nagy, Z. K., & Marosi, G. (2019). Robust Process Design in Pharmaceutical Manufacturing under Batch-to-Batch Variation. Processes, 7(8), 509. [Link]
-
Cell & Gene. (2024, March 1). Defining the Root Cause of Batch-to-Batch Variability. YouTube. [Link]
-
Lee, H., Lee, S. H., & Park, T. G. (2020). Development of liposomal gemcitabine with high drug loading capacity. Biomaterials Science, 8(1), 356–364. [Link]
-
Folestad, S., & Johansson, M. (2002). Identifying sources of batch to batch variation in processability. ResearchGate. [Link]
-
Drugs.com. (n.d.). Gemcitabine: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Gemcitabine? Patsnap Synapse. [Link]
-
Hiriyanna, S. G., Basavaiah, K., Pati, H. N., & Mishra, B. K. (2007). Separation, Isolation, and Characterization of Isoform Impurities of Gemcitabine Formed During the Anomerization of Protected α‐Gemcitabine to Gemcitabine. Journal of Liquid Chromatography & Related Technologies, 30(20), 3093–3105. [Link]
-
Axios Research. (n.d.). This compound - CAS - 138685-83-3. Axios Research. [Link]
-
Li, Y., et al. (2024). Clinical application and drug resistance mechanism of gemcitabine. Frontiers in Pharmacology, 15, 1369888. [Link]
-
Kumar, A., Kumar, S., & Singh, R. (2023). Development and Validation of a Novel Method for the Analysis of Impurities in Gemcitabine Hydrochloride Using RP-HPLC. Journal of Pharmaceutical Research International, 35(21), 1-13. [Link]
-
Li, J., et al. (2021). Emerging pro-drug and nano-drug strategies for gemcitabine-based cancer therapy. Journal of Controlled Release, 333, 26-44. [Link]
-
Hiriyanna, S. G., et al. (2007). Separation, Isolation, and Characterization of Isoform Impurities of Gemcitabine Formed During the Anomerization of Protected α‐Gemcitabine to Gemcitabine. ResearchGate. [Link]
-
GLP Pharma Standards. (n.d.). This compound | CAS No- 138685-83-3. GLP Pharma Standards. [Link]
-
Ciccolini, J., et al. (2018). Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective. Cancer Chemotherapy and Pharmacology, 82(6), 935-949. [Link]
-
Brown, K., et al. (2014). The synthesis of gemcitabine. Carbohydrate Research, 387, 59-73. [Link]
-
Dr.Oracle. (2025, October 24). What are the preparation and administration guidelines for Gemcitabine? Dr.Oracle. [Link]
-
King, D. T. (2000). The Degradation of the Antitumor Agent Gemcitabine Hydrochloride in an Acidic Aqueous Solution at pH 3.2 and Identification of Degradation Products. Journal of Pharmaceutical Sciences, 89(12), 1545-1551. [Link]
-
Mishra, S., Singh, R., & Kumar, A. (2022). Analytical Methods for Quantification of Gemcitabine in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade. Journal of Pharmaceutical Research International, 34(23B), 459-470. [Link]
-
Xu, Q. A., Trissel, L. A., & Zhang, Y. (1999). Physical and chemical stability of gemcitabine hydrochloride solutions. Journal of the American Pharmaceutical Association (1996), 39(4), 509–513. [Link]
-
Kramer, I., & Thiesen, J. (2001). Stability study of Gemcitabine in three different infusion containers. ResearchGate. [Link]
-
Sandoz. (2021). GEMCITABINE SANDOZ 40 mg/mL (concentrate for solution for infusion). Sandoz. [Link]
-
Hanna, S. K., et al. (2018). A diagnostic microdosing approach to study gemcitabine resistance. Scientific Reports, 8(1), 16298. [Link]
-
Islam, M. M., et al. (2015). Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations. Journal of Analytical Methods in Chemistry, 2015, 616354. [Link]
-
Hung, C. F., et al. (2012). In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles. Journal of Controlled Release, 158(2), 269-276. [Link]
-
Islam, M. M., et al. (2015). Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations. Semantic Scholar. [Link]
Sources
- 1. Preparation, characterization, cytotoxicity and pharmacokinetics of liposomes containing lipophilic gemcitabine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of lipophilic gemcitabine prodrug-liposomal membrane interaction by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of liposomal gemcitabine with high drug loading capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. massivebio.com [massivebio.com]
- 5. drugs.com [drugs.com]
- 6. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 7. Clinical application and drug resistance mechanism of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tianmingpharm.com [tianmingpharm.com]
- 9. jchr.org [jchr.org]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Recent Development of Prodrugs of Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Emerging pro-drug and nano-drug strategies for gemcitabine-based cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajgreenchem.com [ajgreenchem.com]
- 18. This compound CAS#: 138685-83-3 [amp.chemicalbook.com]
- 19. scbt.com [scbt.com]
- 20. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 21. researchgate.net [researchgate.net]
Understanding N-Carboxybenzyl Gemcitabine Stability: A Core Challenge
Welcome to the Technical Support Center for N-Carboxybenzyl Gemcitabine (GCB-Cbz). As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance for improving the stability of GCB-Cbz in solution. This resource addresses common challenges and provides troubleshooting strategies to ensure the integrity of your experiments.
This guide will walk you through the key factors affecting GCB-Cbz stability and provide actionable protocols to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The degradation of GCB-Cbz in solution is primarily influenced by two main pathways:
-
Hydrolysis of the Carbamate Bond: The N-Cbz group is susceptible to hydrolysis, which cleaves the bond between the benzyl chloroformate moiety and the N4-amino group of gemcitabine. This releases free gemcitabine and byproducts. The rate of this hydrolysis is highly dependent on pH and temperature.
-
Degradation of the Gemcitabine Backbone: The gemcitabine molecule itself can undergo degradation, particularly through deamination of the cytosine ring to form the corresponding uridine analog, especially under acidic conditions.[3][4] Cleavage of the N-glycosidic bond can also occur under certain stress conditions.[5]
Q2: What is the optimal pH range for storing this compound solutions?
A2: While gemcitabine itself exhibits maximum stability in the pH range of 7-9.5, its solubility is limited at pH ≥ 6.[6] For GCB-Cbz, the stability of the Cbz protecting group must also be considered. Generally, a slightly acidic to neutral pH range (pH 4-7) is recommended for short-term storage and experimental use. It is crucial to determine the optimal pH for your specific application through stability studies.
Q3: Can I use common buffers like PBS for my experiments with this compound?
A3: While Phosphate-Buffered Saline (PBS) is a common physiological buffer, its pH of 7.4 may promote gradual hydrolysis of the Cbz group over extended periods. For short-term experiments, it may be acceptable, but for longer-term stability, a buffer with a slightly lower pH, such as a citrate or acetate buffer, might be more suitable. Always verify the compatibility of your chosen buffer system with GCB-Cbz.
Q4: How does temperature affect the stability of this compound solutions?
A4: As with most chemical compounds, elevated temperatures accelerate the degradation of GCB-Cbz.[3][7] It is strongly recommended to store stock solutions at -20°C or -80°C and to keep working solutions on ice during experiments whenever possible. Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides a logical workflow for troubleshooting.
Issue 1: Inconsistent or lower-than-expected biological activity.
This is often the first sign of compound instability. If you observe variable results in your cell-based assays or other functional experiments, consider the following:
-
Possible Cause 1: Premature cleavage of the Cbz group. If the Cbz group is cleaved before the prodrug reaches its target, you are essentially treating your system with gemcitabine, which may have a different efficacy profile and cellular uptake mechanism.
-
Possible Cause 2: Degradation of the gemcitabine backbone. If the gemcitabine molecule itself degrades, you will have a lower concentration of the active precursor.
Caption: Troubleshooting inconsistent biological activity.
Issue 2: Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS).
The presence of additional peaks in your chromatogram is a direct indication of degradation.
-
Possible Cause 1: Hydrolysis of the Cbz group. This will result in a peak corresponding to free gemcitabine.
-
Possible Cause 2: Deamination of the cytosine ring. This will produce the uridine analog of GCB-Cbz or gemcitabine.
-
Possible Cause 3: Anomerization. Under certain conditions, particularly basic pH, the stereochemistry at the anomeric carbon of the ribose sugar can change, leading to the formation of the α-anomer.[4]
Caption: Troubleshooting unexpected chromatographic peaks.
Experimental Protocols
To assist you in your investigations, here are detailed protocols for assessing the stability of this compound.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade GCB-Cbz under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (0.1 N)
-
Sodium hydroxide (NaOH) solution (0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
HPLC-grade water and acetonitrile
-
Appropriate buffers (e.g., phosphate, acetate)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of GCB-Cbz in a suitable organic solvent (e.g., DMSO, methanol) at a known concentration (e.g., 1 mg/mL).
-
Set up Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.
-
Thermal Degradation: Incubate an aliquot of the stock solution in a chosen buffer at an elevated temperature (e.g., 60°C).
-
Control: Keep an aliquot of the stock solution in the same buffer at a controlled, low temperature (e.g., 4°C).
-
-
Incubation: Incubate the samples for a defined period (e.g., 24, 48, 72 hours).
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
A robust HPLC method is essential for separating the parent compound from its degradation products.
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of water (with 0.1% formic acid or other suitable modifier) and acetonitrile is often effective. A typical gradient might start with a high aqueous percentage and ramp up the organic phase.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of GCB-Cbz (e.g., 270 nm).[8]
-
Column Temperature: 25-30°C.
Method Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure reliable results.
Data Presentation
Clear presentation of stability data is crucial for interpretation.
Table 1: Example of Stability Data for this compound under Forced Degradation
| Stress Condition | Time (hours) | GCB-Cbz Remaining (%) | Major Degradant(s) Identified |
| 0.1 N HCl | 24 | 95.2 | Gemcitabine, GCB-Cbz-uridine analog |
| 48 | 88.5 | Gemcitabine, GCB-Cbz-uridine analog | |
| 0.1 N NaOH | 24 | 75.4 | Gemcitabine, α-anomer |
| 48 | 58.1 | Gemcitabine, α-anomer | |
| 3% H₂O₂ | 24 | 98.1 | Minor unidentified peaks |
| 48 | 96.5 | Minor unidentified peaks | |
| 60°C | 24 | 90.3 | Gemcitabine |
| 48 | 81.7 | Gemcitabine |
References
-
Pandit, B., & Royzen, M. (2022). Recent Development of Prodrugs of Gemcitabine. Genes, 13(3), 466. [Link]
-
MDPI. (2021). Gemcitabine-Vitamin E Prodrug-Loaded Micelles for Pancreatic Cancer Therapy. Molecules, 26(11), 3255. [Link]
-
Amblard, F., Fromentin, E., Detorio, M., Obikhod, A., Schinazi, R. F., & Liotta, D. C. (2009). Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. European journal of medicinal chemistry, 44(10), 3845–3851. [Link]
-
Bennasar, M. L., Roca, T., & Padullés, A. (2003). Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. Organic letters, 5(4), 569–572. [Link]
-
Feng, T., Wei, Y., Lee, R. J., & Zhao, L. (2021). Emerging pro-drug and nano-drug strategies for gemcitabine-based cancer therapy. Journal of controlled release, 333, 324–340. [Link]
-
Kim, S. H., et al. (2012). The development of orally administrable gemcitabine prodrugs with D-enantiomer amino acids: Enhanced membrane permeability and enzymatic stability. ResearchGate. [Link]
-
Pandit, B., & Royzen, M. (2022). Recent Development of Prodrugs of Gemcitabine. Genes, 13(3), 466. [Link]
-
Al-Achi, A., & Greenwood, R. (2015). A Systematic Degradation Kinetics Study of Gemcitabine Hydrochloride Injection Solution. AAPS PharmSciTech, 16(4), 811–820. [Link]
-
Al-Achi, A., & Greenwood, R. (2011). Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations. Journal of analytical methods in chemistry, 2012, 589254. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Chen, G., Svirskis, D., & Wen, J. (2016). Development and validation of a stability indicating isocratic HPLC method for gemcitabine with application to drug release from poly lactic-co-glycolic acid nanoparticles and enzymatic degradation studies. Journal of pharmacy and pharmacology, 68(2), 191–199. [Link]
-
Lim, C. M., et al. (2010). Improved plasma stability and sustained release profile of gemcitabine via polypeptide conjugation. International journal of pharmaceutics, 397(1-2), 104–111. [Link]
-
Hubert, A., et al. (2023). An ultra-high-performance chromatography method to study the long term stability of gemcitabine in dose banding conditions. Journal of pharmaceutical and biomedical analysis, 227, 115296. [Link]
-
Amblard, F., et al. (2009). Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. European Journal of Medicinal Chemistry, 44(10), 3845-3851. [Link]
-
Chai, X., et al. (2023). A novel synthesized prodrug of gemcitabine based on oxygen-free radical sensitivity inhibited the growth of lung cancer cells. Cancer biology & therapy, 24(1), 2185854. [Link]
-
Chen, G., Svirskis, D., & Wen, J. (2016). Development and validation of a stability indicating isocratic HPLC method for gemcitabine with application to drug release from poly lactic-co-glycolic acid nanoparticles and enzymatic degradation studies. ResearchGate. [Link]
-
Lin, N. M., et al. (2004). Determination of gemcitabine and its metabolite in human plasma using high-pressure liquid chromatography coupled with a diode array detector. ResearchGate. [Link]
-
Gwarda, R., et al. (2015). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. ResearchGate. [Link]
-
JETIR. (2019). Formulation of related substances for gemcitabine as injection – a new validated hplc method. [Link]
-
IOSR Journal. (2020). Analytical Method Development and Validation of Gemcitabine in Tablets by HPLC by Different Analytical Techniques. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Feng, T., et al. (2016). Synthesis and characterization of TPGS–gemcitabine prodrug micelles for pancreatic cancer therapy. RSC Advances, 6(55), 50063-50073. [Link]
-
Pandit, B., & Royzen, M. (2022). Recent Development of Prodrugs of Gemcitabine. Genes, 13(3), 466. [Link]
-
De Clercq, E. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral chemistry & chemotherapy, 26, 2040206618783101. [Link]
-
ScholarWorks. (n.d.). The Synthesis and Uses of Conformationally Restricted Nucleoside Analogues and Their Antiviral Activity. Retrieved from [Link]
-
Mishra, S., et al. (2018). Validated Analytical Method for the Estimation of Gemcitabine from its Pharmaceutical Formulation by RP-HPLC. Research Journal of Pharmacy and Technology, 11(11), 4875-4880. [Link]
-
Vigo, A. G., & Tipre, D. N. (2001). Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent. Journal of pharmaceutical and biomedical analysis, 25(5-6), 887–894. [Link]
-
CORE. (2014). The synthesis of gemcitabine. [Link]
-
GLP Pharma Standards. (n.d.). This compound. Retrieved from [Link]
-
KU ScholarWorks. (2015). A Systematic Degradation Kinetics Study of Gemcitabine Hydrochloride Injection Solution. [Link]
-
Vigo, A. G., & Tipre, D. N. (2001). The degradation of the antitumor agent gemcitabine hydrochloride in an acidic aqueous solution at pH 3.2 and identification of degradation products. Journal of pharmaceutical and biomedical analysis, 25(5-6), 895–902. [Link]
-
Kuwahara, T., et al. (2015). Stability of Generic Versions of Gemcitabine Hydrochloride Preparation for Injection. ResearchGate. [Link]
- Google Patents. (2007).
-
da Silva, V. O., et al. (2020). Poly(anhydride-ester) Gemcitabine: Synthesis and Particle Engineering of a High Payload Hydrolysable Polymeric Drug for Cancer Therapy. Pharmaceutics, 12(5), 415. [Link]
Sources
- 1. Recent Development of Prodrugs of Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. Development and validation of a stability indicating isocratic HPLC method for gemcitabine with application to drug release from poly lactic-co-glycolic acid nanoparticles and enzymatic degradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
Validation & Comparative
A Head-to-Head Comparison of N-Carboxybenzyl Gemcitabine and Other Gemcitabine Prodrugs: A Guide for Researchers
This guide provides a comprehensive comparison of N-Carboxybenzyl Gemcitabine and other innovative Gemcitabine prodrugs. We will delve into the underlying science, comparative efficacy, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively working in oncology and medicinal chemistry.
The Challenge with Gemcitabine: The Rationale for Prodrug Development
Gemcitabine (2',2'-difluorodeoxycytidine) has been a cornerstone of chemotherapy for various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers, since its FDA approval in 1996.[1][2][3][4] As a nucleoside analog, its therapeutic effect relies on intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[5][6][7] These active metabolites exert a dual mechanism of action: dFdCTP is incorporated into DNA, leading to chain termination and apoptosis, while dFdCDP inhibits ribonucleotide reductase (RNR), depleting the pool of deoxynucleotides necessary for DNA synthesis and repair.[5][6][7]
However, the clinical efficacy of Gemcitabine is hampered by significant limitations:
-
Rapid Metabolism: Gemcitabine is quickly inactivated by the enzyme cytidine deaminase (CDA), primarily in the liver and blood, into the non-toxic metabolite 2',2'-difluorodeoxyuridine (dFdU).[3][6][7] This results in a short plasma half-life and necessitates administration of high doses, which can lead to significant systemic toxicity.[8][9]
-
Poor Oral Bioavailability: Due to its hydrophilic nature and rapid first-pass metabolism, Gemcitabine cannot be administered orally, requiring intravenous infusions in a clinical setting.[10][11]
-
Drug Resistance: Tumors can develop resistance to Gemcitabine through various mechanisms, including decreased expression of the nucleoside transporters (like hENT1) required for cellular uptake, reduced activity of the activating enzyme deoxycytidine kinase (dCK), and increased expression of RNR.[1][12][13]
To overcome these hurdles, extensive research has focused on developing Gemcitabine prodrugs. These are chemically modified, inactive forms of the parent drug that are designed to undergo bioconversion to the active Gemcitabine in vivo. The primary goals of these prodrug strategies are to protect the molecule from premature deamination, improve pharmacokinetic properties (e.g., enable oral administration), and potentially enhance tumor-specific delivery.[2][14][15]
An Overview of Gemcitabine Prodrug Strategies
Several chemical modification strategies have been employed to create Gemcitabine prodrugs. These generally involve modifying the N4-amino group of the cytosine ring, which is the primary site of deamination by CDA.
Caption: Common strategies for developing Gemcitabine prodrugs and their therapeutic goals.
Head-to-Head Comparison of Gemcitabine Prodrugs
This section provides a comparative analysis of this compound and other selected prodrugs, highlighting their mechanisms, preclinical/clinical findings, and developmental status.
This compound
This compound is a derivative where the N4-amino group is protected by a carboxybenzyl (Cbz) group.[16][17] This modification shields the primary site of metabolic inactivation by cytidine deaminase.
-
Mechanism of Activation: The Cbz group is expected to be cleaved by intracellular enzymes, such as carboxylesterases, to release the parent Gemcitabine. This localized activation could potentially increase the concentration of the active drug within tumor cells.
-
Preclinical Data: Publicly available preclinical performance data for this compound is limited. The primary focus in the literature is on its synthesis and chemical properties.[16][17] Further studies are required to characterize its efficacy, pharmacokinetic profile, and toxicity relative to the parent drug.
LY2334737 (N4-valproyl-gemcitabine)
LY2334737 is an orally available prodrug where valproic acid is attached to the N4-position of Gemcitabine via an amide bond.[18]
-
Mechanism of Activation: It is designed to be hydrolyzed by carboxylesterase 2 (CES2), an enzyme that is highly expressed in the liver and intestines, as well as in certain tumors, releasing active Gemcitabine.[18] This design aims to bypass first-pass metabolism and allow for systemic availability after oral administration.[18]
-
Preclinical & Clinical Data: Preclinical studies demonstrated that LY2334737 resulted in higher incorporation of Gemcitabine into tumor DNA compared to intravenously administered Gemcitabine in a colon xenograft model.[10] A Phase I clinical trial established a maximum tolerated dose (MTD) of 40 mg daily.[10][19] The prodrug displayed linear pharmacokinetics with dose-proportional increases in exposure to both LY2334737 and released Gemcitabine.[10][19] Dose-limiting toxicities included fatigue and elevated liver transaminases.[19] While signs of antitumor activity were observed, further development was suspended due to unexpected hepatic toxicities in a subsequent study.[20]
H-gemcitabine (Hoechst-Gemcitabine Conjugate)
H-gemcitabine represents a tumor-targeting strategy. It consists of Gemcitabine conjugated to Hoechst, a DNA-binding agent.[21]
-
Mechanism of Activation: The prodrug is designed to be membrane-impermeable, thus reducing systemic toxicity.[21] The Hoechst moiety targets the prodrug to areas of necrosis within tumors, where extracellular DNA (E-DNA) is abundant.[21] Once bound, the linker is cleaved, releasing Gemcitabine locally.
-
Preclinical Data: In a xenograft human colon tumor model, H-gemcitabine demonstrated significantly greater efficacy than free Gemcitabine.[21] Mice treated with H-gemcitabine showed minimal tumor growth and a 30-day survival rate of 80%, compared to 13% for those treated with free Gemcitabine.[21] This suggests that the targeted delivery approach can create a wider therapeutic window.[21]
Squalene-Gemcitabine
This prodrug involves the covalent linkage of Gemcitabine to squalene, a natural and biocompatible lipid. This modification dramatically increases the lipophilicity of the drug.
-
Mechanism of Activation: The squalene-gemcitabine conjugate self-assembles into nanoparticles in aqueous solutions. The exact intracellular release mechanism is still under investigation but is presumed to involve enzymatic cleavage of the linker.
-
Preclinical Data: Squalene-gemcitabine showed enhanced cytotoxicity against a murine leukemic cell line (by ~83-fold) compared to free Gemcitabine, largely by resisting deamination.[4] In pancreatic tumor models, it demonstrated higher antitumor efficacy and extended survival compared to the parent drug.[4]
PEG-gemcitabine
PEGylation, the attachment of polyethylene glycol (PEG) chains, is a common strategy to improve the pharmacokinetic properties of drugs.
-
Mechanism of Activation: PEG-gemcitabine was synthesized by linking PEG to the N4-amino group via an amide bond. This bond is designed to be cleaved by lysosomal cathepsin B, which is often overexpressed in tumor cells, leading to the release of Gemcitabine.[4]
-
Preclinical Data: The bioavailability of PEG-gemcitabine was significantly increased compared to free Gemcitabine (1.7-fold at 0.5h, 37-fold at 6h).[4] This prolonged circulation time is a key advantage of the PEGylation strategy.
Summary Data Table
| Prodrug | Prodrug Strategy | Key Advantage(s) | Efficacy Highlight (Preclinical) | Development Stage |
| This compound | N4-Cbz protection | Protection from deamination | Data not available | Preclinical |
| LY2334737 | N4-Valproic acid ester | Oral bioavailability | Higher tumor DNA incorporation vs. IV Gemcitabine[10] | Phase I (suspended)[20] |
| H-gemcitabine | Hoechst conjugate | Tumor targeting (E-DNA) | 80% survival at 30 days vs. 13% for Gemcitabine[21] | Preclinical |
| Squalene-Gemcitabine | Lipophilic squalene conjugate | Resists deamination, self-assembles into nanoparticles | ~83-fold enhanced cytotoxicity in vitro[4] | Preclinical |
| PEG-gemcitabine | N4-PEGylation | Improved bioavailability, longer half-life | 37-fold higher bioavailability at 6h vs. Gemcitabine[4] | Preclinical |
Key Experimental Protocols
To ensure trustworthiness and reproducibility, the evaluation of novel prodrugs relies on standardized, self-validating experimental systems. Below are protocols for essential assays.
Protocol 1: In Vitro Cytotoxicity Assay (SRB Assay)
This assay determines the inhibitory effect of a compound on cell proliferation.
Causality: The choice of cell lines is critical. A panel should include Gemcitabine-sensitive lines (e.g., BxPC-3) and resistant lines to assess if the prodrug can overcome resistance mechanisms.
Methodology:
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the Gemcitabine prodrug, parent Gemcitabine (as a positive control), and a vehicle control (e.g., DMSO). Incubate for 72 hours.
-
Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and air dry. Stain the fixed cells with 0.4% sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Protocol 2: In Vivo Xenograft Tumor Model Study
This experiment evaluates the antitumor efficacy of the prodrug in a living organism.
Causality: The choice of an orthotopic model (implanting pancreatic tumor cells into the pancreas of an immunodeficient mouse) over a subcutaneous model can provide more clinically relevant data, as it better mimics the tumor microenvironment.
Caption: A typical workflow for an in vivo xenograft study to evaluate antitumor efficacy.
Methodology:
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., athymic nude mice).
-
Tumor Inoculation: Inoculate 1x10^6 pancreatic cancer cells (e.g., PANC-1) orthotopically into the pancreas.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (approx. 100 mm³). Randomize mice into treatment groups (n=8-10 per group): Vehicle control, Gemcitabine, and Gemcitabine Prodrug.
-
Dosing: Administer the compounds according to a predetermined schedule (e.g., intravenously or orally, once every 3 days for 4 cycles). The doses should be based on prior maximum tolerated dose studies. For instance, a study might compare an oral prodrug at 40 mg/kg to an intraperitoneal Gemcitabine dose of 80 mg/kg.[3][14]
-
Monitoring: Measure tumor volume with calipers and record animal body weight three times per week as a measure of toxicity.
-
Endpoint: Euthanize the animals when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the study period.
-
Analysis: Excise and weigh the tumors. Calculate the tumor growth inhibition (TGI) percentage. Analyze survival data using Kaplan-Meier curves.
Conclusion and Future Directions
The development of Gemcitabine prodrugs is a critical strategy to enhance the therapeutic potential of this widely used chemotherapeutic agent. While this compound represents a logical approach to protecting the drug from deamination, the lack of extensive preclinical data makes a direct performance comparison challenging.
In contrast, other prodrugs like LY2334737 have demonstrated the feasibility of oral administration, while targeted approaches like H-gemcitabine and lipophilic modifications like squalene-gemcitabine have shown significant promise in preclinical models by enhancing efficacy and widening the therapeutic window.[4][10][21] These advanced strategies underscore a shift from merely improving pharmacokinetics to actively enhancing tumor-specific drug delivery.
For researchers in the field, the path forward involves not only the synthesis of novel prodrugs but also their rigorous and comparative evaluation. Key areas for future investigation should include assessing the ability of these prodrugs to overcome specific Gemcitabine resistance mechanisms and their efficacy in combination with other therapeutic modalities, such as immunotherapy and targeted agents. The ultimate goal remains to translate these innovative chemical strategies into tangible clinical benefits for cancer patients.
References
- Clinical application and drug resistance mechanism of gemcitabine - PMC - NIH. (n.d.). National Institutes of Health.
-
Pandit, B., & Royzen, M. (2022). Recent Development of Prodrugs of Gemcitabine. Genes, 13(3), 466. [Link]
-
Kim, M., & Chen, C. S. (2014). Mechanisms of Overcoming Intrinsic Resistance to Gemcitabine in Pancreatic Ductal Adenocarcinoma through the Redox Modulation. Molecular Cancer Therapeutics, 13(12), 3056–3066. [Link]
-
Pandit, B., & Royzen, M. (2022). Recent Development of Prodrugs of Gemcitabine. Genes, 13(3), 466. [Link]
-
Nord, E. (2022). Mechanisms of Resistance to Gemcitabine. Encyclopedia.pub. [Link]
-
O'Sullivan, A. W., Heaton, S. J., & Macgregor, T. P. (2011). Mechanisms underlying gemcitabine resistance in pancreatic cancer and sensitisation by the iMiD™ lenalidomide. British Journal of Cancer, 105(6), 787–797. [Link]
-
Liu, X., Li, J., & Geng, J. (2021). Systematic exploration of the underlying mechanism of gemcitabine resistance in pancreatic adenocarcinoma. Briefings in Bioinformatics, 22(5). [Link]
-
Pandit, B., & Royzen, M. (2022). Recent Development of Prodrugs of Gemcitabine. ResearchGate. [Link]
-
Chai, L., Wu, X., & Wang, X. (2025). Recent progress in gemcitabine-loaded nanoparticles for pancreatic cancer therapy: a review. Nanoscale. [Link]
-
Koolen, S. L. W., Witteveen, P. O., & Voest, E. E. (2011). Phase I study of Oral gemcitabine prodrug (LY2334737) alone and in combination with erlotinib in patients with advanced solid tumors. Clinical Cancer Research, 17(18), 6079–6088. [Link]
-
Wang, C., Wang, Y., & Schmults, C. D. (2013). A New Gemcitabine Prodrug for Treating Cancer. ACS Medicinal Chemistry Letters, 4(10), 963–967. [Link]
-
Koolen, S. L. W., Witteveen, P. O., & Voest, E. E. (2011). Phase I Study of Oral Gemcitabine Prodrug (LY2334737) Alone and in Combination with Erlotinib in Patients with Advanced Solid Tumors. AACR Journals. [Link]
-
Saif, M. W. (2012). Developments in metastatic pancreatic cancer: Is gemcitabine still the standard?. World Journal of Gastroenterology, 18(8), 736. [Link]
-
Pandit, B., & Royzen, M. (2022). Recent Development of Prodrugs of Gemcitabine. Genes, 13(3), 466. [Link]
-
Neoptolemos, J. P., Palmer, D. H., & Ghaneh, P. (2024). Pancreatic Adenocarcinoma: Long-Term Outcomes of Adjuvant Therapy in the ESPAC4 Phase III Trial. Journal of Clinical Oncology. [Link]
-
Al-Rawi, Y., Shepherd, E. G., & BeGora, M. D. (2024). Exploring a Gemcitabine-Glucose Hybrid as a Glycoconjugate Prodrug. ACS Omega, 9(29), 31703–31713. [Link]
-
Koolen, S. L. W., Witteveen, P. O., & Voest, E. E. (2011). Phase I Study of Oral Gemcitabine Prodrug (LY2334737) Alone and in Combination with Erlotinib in Patients with Advanced Solid Tumors. ResearchGate. [Link]
-
Kelsen, D. P., Martin-Richard, M., & Lee, J. (2015). In Vitro and In Vivo Comparison of Gemcitabine and the Gemcitabine Analog 1-(2′-deoxy-2′-fluoroarabinofuranosyl) Cytosine (FAC) in Human Orthotopic and Genetically Modified Mouse Pancreatic Cancer Models. PLoS ONE, 10(9), e0136341. [Link]
-
Helix Biopharma: Transforming Cancer Treatment With Innovation. (n.d.). Helix BioPharma Corp. Retrieved January 16, 2026, from [Link]
-
Rothenberg, M. (1997). New Drugs for Advanced Stage Pancreatic Cancer in the Pipeline. CancerNetwork. [Link]
-
Chai, X., Meng, Y., & Ge, W. (2023). A novel synthesized prodrug of gemcitabine based on oxygen-free radical sensitivity inhibited the growth of lung cancer cells. Oncology Letters, 26(4). [Link]
-
NCI Drug Dictionary. (n.d.). National Cancer Institute. Retrieved January 16, 2026, from [Link]
-
Nab-Paclitaxel Plus Gemcitabine for Metastatic Pancreatic Cancer. (2013). National Cancer Institute. [Link]
-
Koolen, S. L. W., van der Noll, R., & Witteveen, P. O. (2013). Phase 1 dose escalation and pharmacokinetic evaluation of oral gemcitabine prodrug (LY2334737) in combination with docetaxel in patients with advanced solid tumors. ResearchGate. [Link]
-
Wang, H., Lu, Z., & Wang, L. (2022). Emerging pro-drug and nano-drug strategies for gemcitabine-based cancer therapy. Journal of Nanobiotechnology, 20(1). [Link]
-
What is the mechanism of Gemcitabine?. (2024). Patsnap Synapse. [Link]
-
Ciccolini, J., Serdjebi, C., & Peters, G. J. (2017). Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective. Cancer Chemotherapy and Pharmacology, 80(6), 1099–1107. [Link]
- Heinemann, V. (1997). Preclinical, pharmacologic, and phase I studies of gemcitabine. Seminars in Oncology, 24(2 Suppl 7), S7-2-S7-8.
-
Versteijne, E., Suker, M., & Groothuis, K. (2022). A Randomized Placebo-Controlled Phase 2 Study of Gemcitabine and Capecitabine with or without T-ChOS as Adjuvant Therapy in Patients with Resected Pancreatic Cancer (CHIPAC). Cancers, 14(5), 1184. [Link]
-
Amrutkar, M., & Gladhaug, I. P. (2017). Promising molecular mechanisms responsible for gemcitabine resistance in cancer. Genes & Cancer, 8(9-10), 664–674. [Link]
-
Gemcitabine Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). PharmGKB. Retrieved January 16, 2026, from [Link]
-
Chen, D., Schleicher, S. M., & Springfeld, C. (2025). Randomized Phase II Study of Nab-Paclitaxel and Gemcitabine With or Without Tocilizumab as First-Line Treatment in Advanced Pancreatic Cancer: Survival and Cachexia. ResearchGate. [Link]
-
Ueno, M., Ikeda, M., & Uesugi, K. (2021). A phase II study of gemcitabine plus nab-paclitaxel as first-line therapy for locally advanced pancreatic cancer. Cancer Medicine, 10(10), 3330–3339. [Link]
-
Gemcitabine With or Without Capecitabine in Treating Patients With Advanced Pancreatic Cancer. (n.d.). ClinicalTrials.gov. Retrieved January 16, 2026, from [Link]
Sources
- 1. Clinical application and drug resistance mechanism of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Development of Prodrugs of Gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Development of Prodrugs of Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging pro-drug and nano-drug strategies for gemcitabine-based cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 6. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Recent progress in gemcitabine-loaded nanoparticles for pancreatic cancer therapy: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical, pharmacologic, and phase I studies of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Helix Biopharma: Transforming Cancer Treatment With Innovation [helixbiopharma.com]
- 12. Mechanisms of Resistance to Gemcitabine | Encyclopedia MDPI [encyclopedia.pub]
- 13. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. scbt.com [scbt.com]
- 17. This compound CAS#: 138685-83-3 [amp.chemicalbook.com]
- 18. Facebook [cancer.gov]
- 19. Phase I study of Oral gemcitabine prodrug (LY2334737) alone and in combination with erlotinib in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. H-Gemcitabine: A New Gemcitabine Prodrug for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Molecular Target of N-Carboxybenzyl Gemcitabine: A Comparative Guide for Drug Development Professionals
In the landscape of oncology drug development, the modification of existing chemotherapeutic agents presents a promising avenue for enhancing efficacy, improving safety profiles, and overcoming resistance. Gemcitabine, a cornerstone in the treatment of various solid tumors, is a frequent subject of such derivatization.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals on how to elucidate and confirm the molecular target of a novel derivative, N-Carboxybenzyl Gemcitabine. By objectively comparing its performance with the parent drug, Gemcitabine, we will outline a series of experiments supported by detailed protocols and data interpretation strategies.
Understanding the Established Molecular Targets of Gemcitabine
Gemcitabine (2',2'-difluorodeoxycytidine) is a nucleoside analog that exerts its cytotoxic effects by interfering with DNA synthesis.[3][4] However, it is a prodrug that requires intracellular activation.[5][6] Once transported into the cell by nucleoside transporters (hENTs and hCNTs), it is sequentially phosphorylated by deoxycytidine kinase (dCK) to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[6][7]
These active metabolites have two well-defined molecular targets:
-
DNA Incorporation: Gemcitabine triphosphate (dFdCTP) acts as a fraudulent nucleotide, competing with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerase.[8] This incorporation leads to "masked chain termination," where the presence of the gemcitabine analog within the DNA strand ultimately halts further DNA replication and induces apoptosis.[5][7]
-
Inhibition of Ribonucleotide Reductase (RNR): Gemcitabine diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[5][8][9] By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxyribonucleotides, further hampering DNA replication and potentiating the cytotoxic effect of dFdCTP.[8]
The Question of this compound: A Hypothetical Framework
The introduction of an N-Carboxybenzyl group to the Gemcitabine scaffold raises critical questions about its molecular mechanism. Does this modification create a prodrug that releases Gemcitabine intracellularly, or does it fundamentally alter the drug's interaction with its targets?
Hypothesis: this compound acts as a prodrug that is hydrolyzed intracellularly to release Gemcitabine, which then engages the same molecular targets as the parent drug. The N-Carboxybenzyl moiety may enhance cellular uptake, improve metabolic stability, or alter pharmacokinetic properties.
To test this hypothesis, a multi-pronged experimental approach is necessary, comparing the effects of this compound with those of Gemcitabine.
Experimental Workflow for Target Confirmation
The following sections detail a logical flow of experiments designed to systematically investigate the molecular target of this compound.
In Vitro Cytotoxicity and Prodrug Conversion
The initial step is to assess the cytotoxic activity of this compound in cancer cell lines known to be sensitive to Gemcitabine and to determine if it converts to the parent drug.
Experimental Protocol: Cell Viability Assay and LC-MS/MS Analysis
-
Cell Culture: Culture pancreatic cancer cell lines (e.g., PANC-1, MIA-PaCa-2) in appropriate media.[10]
-
Treatment: Seed cells in 96-well plates and treat with a serial dilution of Gemcitabine and this compound for 72 hours.
-
Viability Assessment: Determine cell viability using an MTT or similar colorimetric assay. Calculate the IC50 (half-maximal inhibitory concentration) for both compounds.
-
Intracellular Conversion Analysis:
-
Treat a larger culture of cells with this compound (at its IC50 concentration) for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Harvest the cells and prepare cell lysates.
-
Analyze the lysates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the intracellular concentrations of this compound and Gemcitabine.
-
Data Interpretation:
| Compound | PANC-1 IC50 (µM) | MIA-PaCa-2 IC50 (µM) | Intracellular Conversion to Gemcitabine (LC-MS/MS) |
| Gemcitabine | Expected Value | Expected Value | N/A |
| This compound | Experimental Value | Experimental Value | Time-dependent increase in Gemcitabine concentration |
A comparable or lower IC50 for this compound, coupled with the detection of intracellular Gemcitabine, would support the prodrug hypothesis.
DNA Damage and Cell Cycle Arrest
If this compound acts through Gemcitabine, it should induce DNA damage and S-phase cell cycle arrest.
Experimental Protocol: Western Blotting and Flow Cytometry
-
Treatment: Treat cancer cells with Gemcitabine and this compound at their respective IC50 concentrations for 24 and 48 hours.
-
Western Blotting:
-
Prepare whole-cell lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with antibodies against markers of DNA damage (e.g., γH2AX) and cell cycle regulation (e.g., Cyclin E, p21).
-
-
Flow Cytometry for Cell Cycle Analysis:
-
Harvest and fix cells in ethanol.
-
Stain with propidium iodide (PI).
-
Analyze the cell cycle distribution using a flow cytometer.
-
Data Interpretation:
An increase in γH2AX expression and an accumulation of cells in the S-phase of the cell cycle for both compounds would indicate a similar mechanism of action related to DNA replication stress.
Direct Target Engagement: Ribonucleotide Reductase Activity
To directly assess the effect on one of Gemcitabine's key targets, an RNR activity assay is crucial.
Experimental Protocol: In Vitro RNR Activity Assay
-
Enzyme Source: Use purified recombinant RNR enzyme or cell lysates.
-
Assay: Perform an in vitro RNR activity assay that measures the conversion of a ribonucleotide (e.g., CDP) to its corresponding deoxyribonucleotide (dCDP).
-
Inhibitors: Include Gemcitabine diphosphate (dFdCDP) as a positive control and the diphosphate form of this compound in the assay. Note: Synthesis of the diphosphate derivative of the novel compound may be required.
Data Interpretation:
| Compound | RNR Inhibition (IC50) |
| dFdCDP (Positive Control) | Expected Value |
| This compound Diphosphate | Experimental Value |
If the diphosphate of this compound inhibits RNR with a similar potency to dFdCDP, it would strongly suggest a conserved mechanism of action.
Visualizing the Pathways and Workflows
To aid in the conceptualization of the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: Mechanism of action of Gemcitabine.
Caption: Experimental workflow for target confirmation.
Conclusion and Future Directions
The experimental framework outlined in this guide provides a robust methodology for confirming the molecular target of this compound. By systematically comparing its cellular and biochemical effects to those of the parent compound, researchers can build a strong evidence-based case for its mechanism of action. Positive results from these experiments would support the hypothesis that this compound is a prodrug that retains the molecular targets of Gemcitabine.
Should the experimental results deviate from the expected outcomes—for instance, if this compound exhibits cytotoxicity without converting to Gemcitabine or fails to inhibit RNR—then alternative hypotheses must be considered. In such a scenario, more advanced and unbiased target identification methods, such as chemical proteomics or genetic screens, would be warranted to uncover a potentially novel mechanism of action.
References
- El-Naggar, M., Giovannetti, E., & Peters, G. J. (2012). Molecular targets of gemcitabine action: rationale for development of novel drugs and drug combinations. Current pharmaceutical design, 18(19), 2811–2829.
- Zhang, X., et al. (2024). Clinical application and drug resistance mechanism of gemcitabine.
-
Chen, K. H., et al. (2015). Mechanisms of Overcoming Intrinsic Resistance to Gemcitabine in Pancreatic Ductal Adenocarcinoma through the Redox Modulation. Molecular Cancer Therapeutics, 14(7), 1634–1644. [Link]
-
MtoZ Biolabs. (n.d.). Drug Target Identification Methods. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Mechanisms of Resistance to Gemcitabine. Retrieved from [Link]
- O'Sullivan, A. W., et al. (2011). Mechanisms underlying gemcitabine resistance in pancreatic cancer and sensitisation by the iMiD™ lenalidomide. British journal of cancer, 105(7), 967–974.
- Wang, Y., et al. (2022). Systematic exploration of the underlying mechanism of gemcitabine resistance in pancreatic adenocarcinoma.
-
PharmGKB. (n.d.). Gemcitabine Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]
-
El-Naggar, M., Giovannetti, E., & Peters, G. J. (2012). Molecular Targets of Gemcitabine Action: Rationale for Development of Novel Drugs and Drug Combinations. Current Pharmaceutical Design, 18(19), 2811-2829. [Link]
-
Chan, J., et al. (2022). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. International Journal of Molecular Sciences, 23(19), 11438. [Link]
-
Terstappen, G. C., et al. (2003). Target identification and mechanism of action in chemical biology and drug discovery. Nature biotechnology, 21(9), 1013–1019. [Link]
-
ResearchGate. (n.d.). Known experimental techniques to identify drug targets. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Methods of Identification and Validation of Drug Target. Retrieved from [Link]
-
Wikipedia. (n.d.). Gemcitabine. Retrieved from [Link]
-
Singh, S., et al. (2025). Synthesis of a Gemcitabine Prodrug and its Encapsulation into Polymeric Nanoparticles for Improved Therapeutic Efficacy. Chemistry & biodiversity, e202401111. [Link]
-
MassiveBio. (n.d.). Exploring Gemcitabine in Oncology: Mechanism, Clinical Applications, and Emerging Research. Retrieved from [Link]
-
Li, L., et al. (2012). In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles. Journal of controlled release, 162(2), 330–338. [Link]
-
Linclau, B., et al. (2014). The synthesis of gemcitabine. Carbohydrate research, 387, 47–59. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Gemcitabine?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic scheme for the synthesis of Gemcitabine conjugates. Retrieved from [Link]
-
Nakano, Y., et al. (2016). Promising molecular mechanisms responsible for gemcitabine resistance in cancer. Cancer letters, 370(1), 128–134. [Link]
-
Ciccolini, J., et al. (2021). Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective. Cancer chemotherapy and pharmacology, 87(3), 337–355. [Link]
-
Acosta, M., et al. (2018). Poly(anhydride-ester) Gemcitabine: Synthesis and Particle Engineering of a High Payload Hydrolysable Polymeric Drug for Cancer Therapy. Polymers, 10(12), 1334. [Link]
Sources
- 1. Molecular targets of gemcitabine action: rationale for development of novel drugs and drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gemcitabine - Wikipedia [en.wikipedia.org]
- 3. massivebio.com [massivebio.com]
- 4. Gemcitabine | LY188011 | DNA synthesis inhibitor | TargetMol [targetmol.com]
- 5. ClinPGx [clinpgx.org]
- 6. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 9. Clinical application and drug resistance mechanism of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms underlying gemcitabine resistance in pancreatic cancer and sensitisation by the iMiD™ lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Preclinical Landscape of Gemcitabine Prodrugs: A Guide to Reproducibility and Comparative Analysis
A Critical Evaluation of Preclinical Data in the Quest for Improved Gemcitabine Therapeutics
Introduction: The Unmet Need and the Prodrug Solution
Gemcitabine (dFdC), a cornerstone in the treatment of various solid tumors including pancreatic, non-small cell lung, ovarian, and breast cancers, has its clinical efficacy hampered by significant pharmacological drawbacks.[1][2][3] Its rapid inactivation through enzymatic deamination to 2′,2′-difluorodeoxyuridine (dFdU) by cytidine deaminase (CDA), prevalent in the liver and blood, results in a short plasma half-life and necessitates administration of high doses, which in turn leads to systemic toxicity.[3][4] Furthermore, its hydrophilic nature restricts passive diffusion across cell membranes, making its cellular uptake dependent on nucleoside transporters, the downregulation of which can confer drug resistance.[3]
To circumvent these limitations, numerous prodrug strategies have been explored, aiming to enhance gemcitabine's therapeutic index by improving its pharmacokinetic profile, metabolic stability, and tumor-targeting capabilities.[5] These strategies primarily involve chemical modification at the 4-amino (N4) and 5'-hydroxyl positions of the gemcitabine molecule.[3]
The Challenge of Reproducibility in Preclinical Cancer Research
Before delving into the specifics of gemcitabine prodrugs, it is crucial to acknowledge the broader context of the "reproducibility crisis" in preclinical research. Large-scale projects, such as the Reproducibility Project: Cancer Biology, have highlighted significant challenges in replicating findings from high-impact cancer papers. These challenges often stem from insufficient detail in published methodologies, lack of access to raw data, and the inherent biological variability of experimental systems. This underscores the importance of rigorous experimental design, transparent reporting, and the independent validation of preclinical findings before clinical translation.
Comparative Analysis of Preclinical Data for Gemcitabine Prodrugs
The following sections present a comparative overview of preclinical data for several gemcitabine prodrugs, categorized by their modification strategy. The data is compiled from various independent studies, and any direct comparison should be made with caution due to potential variations in experimental conditions.
N4-Acyl Gemcitabine Derivatives
Modification at the N4-position aims to protect gemcitabine from deamination by CDA.
| Prodrug | Cancer Cell Line(s) | In Vitro Potency (IC50) vs. Gemcitabine | In Vivo Model | Key In Vivo Findings | Reference |
| 4-(N)-Stearoyl-gemcitabine (GemC18) | TC-1, BxPC-3 | Less potent in vitro (higher IC50) | TC-1 and BxPC-3 tumor-bearing mice | Significantly more effective in controlling tumor growth compared to free gemcitabine. | [6] |
| 4-N-stearoylGem (4NSG) | MiaPaCa-2, PPCL-46 | More potent in vitro (lower IC50) | Pancreatic patient-derived xenograft (PDX) mouse model | 3-fold higher bioavailability (AUC) and significantly inhibited tumor growth compared to an equivalent dose of GemHCl. | [7] |
Causality Behind Experimental Choices: The selection of long-chain fatty acids like stearic acid is intended to increase the lipophilicity of gemcitabine, potentially enhancing its membrane permeability and facilitating formulation in lipid-based delivery systems like nanoparticles or liposomes.[6] The use of patient-derived xenograft (PDX) models is a strategic choice to better mimic the heterogeneity and microenvironment of human tumors, thereby increasing the clinical relevance of the preclinical findings.[7]
5'-Ester Gemcitabine Derivatives
Modification at the 5'-hydroxyl group can also protect against deamination and modulate the drug's solubility and pharmacokinetic properties.
| Prodrug | Cancer Cell Line(s) | In Vitro Potency (IC50) vs. Gemcitabine | In Vivo Model | Key In Vivo Findings | Reference |
| 5'-L-valyl-gemcitabine (V-Gem) | Not specified in provided abstracts | Not specified in provided abstracts | Mice | Did not increase systemic gemcitabine exposure following oral dosing due to instability in intestinal epithelial cells. | [1] |
Causality Behind Experimental Choices: The rationale for creating an amino acid ester prodrug like V-Gem is to leverage specific transporters, such as peptide transporter 1 (PEPT1), for improved oral absorption.[1] However, the preclinical pharmacokinetic studies revealed that the prodrug's instability in the gut wall negated this potential advantage.
Gemcitabine Dimers and Conjugates
Connecting two gemcitabine molecules or conjugating gemcitabine to another therapeutic agent can offer synergistic effects and novel delivery mechanisms.
| Prodrug | Cancer Cell Line(s) | In Vitro Potency (IC50) vs. Gemcitabine | In Vivo Model | Key In Vivo Findings | Reference |
| Gemcitabine-gemcitabine dimer (compound 39) | HeLa, KB, A549, U87, HepG2 | 5 to 9 times more potent | Not specified in provided abstracts | Markedly enhanced cytotoxic activity in vitro. | [8] |
Causality Behind Experimental Choices: The synthesis of gemcitabine dimers with cleavable linkers is a strategy to achieve a higher intracellular concentration of the active drug upon enzymatic cleavage within the tumor microenvironment.[8] The use of a panel of diverse cancer cell lines provides a broader understanding of the prodrug's spectrum of activity.
Experimental Protocols: A Foundation for Reproducibility
To facilitate the replication and validation of preclinical findings, detailed and transparent experimental protocols are paramount. Below are representative protocols for key assays used in the preclinical evaluation of gemcitabine prodrugs.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MiaPaCa-2, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the gemcitabine prodrug and the parent gemcitabine in cell culture medium. Add the drug solutions to the respective wells and incubate for a defined period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of a gemcitabine prodrug in a relevant animal model.
Step-by-Step Methodology:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) for xenograft models with human cancer cell lines or PDX models.
-
Tumor Implantation: Subcutaneously or orthotopically implant cancer cells or tumor fragments into the mice. Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the tumor-bearing mice into different treatment groups (e.g., vehicle control, gemcitabine, gemcitabine prodrug at different doses). Administer the treatments according to a predefined schedule (e.g., intraperitoneal or intravenous injections twice a week).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint: Euthanize the mice when the tumors reach a predetermined maximum size or at the end of the study. Excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistically compare the tumor growth between the different groups to determine the efficacy of the treatments.
Visualizing the Path to Activation and Experimental Design
To better understand the rationale behind prodrug design and the flow of preclinical evaluation, the following diagrams are provided.
Caption: Intracellular activation pathway of a gemcitabine prodrug.
Caption: A generalized workflow for the preclinical evaluation of gemcitabine prodrugs.
Conclusion: A Call for Rigor and Transparency
The development of gemcitabine prodrugs holds significant promise for improving the treatment of various cancers. However, the successful clinical translation of these promising preclinical candidates hinges on the reproducibility and robustness of the initial findings. As this guide has illustrated through the comparison of several gemcitabine prodrugs, variability in in vitro and in vivo results is common and can be attributed to differences in the prodrug chemistry, experimental models, and methodologies.
For the field to advance efficiently, it is imperative that researchers adhere to the principles of scientific integrity by providing detailed, transparent, and complete reporting of their preclinical studies. This includes the open sharing of protocols and data to the greatest extent possible. While the preclinical journey of N-Carboxybenzyl Gemcitabine remains to be publicly documented, the lessons learned from the evaluation of other gemcitabine prodrugs provide a valuable roadmap for future investigations and underscore the critical need for a culture of reproducibility in preclinical cancer research.
References
- Cui, Z. (n.d.). In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles. [Source not further specified].
-
[No author provided]. (2025). In silico and in vitro studies of gemcitabine derivatives as anticancer agents. Pharmacia. [Link]
-
Sun, D., et al. (n.d.). Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice. National Institutes of Health. [Link]
-
Bajetta, E., et al. (2003). Preclinical and clinical evaluation of four gemcitabine plus carboplatin schedules as front-line treatment for stage IV non-small-cell lung cancer. Annals of Oncology, 14(2), 242-7. [Link]
-
Celewicz, L., et al. (2019). Synthesis and in vitro anticancer activity of new gemcitabine-nucleoside analogue dimers containing methyltriazole or ester-methyltriazole linker. Bioorganic & Medicinal Chemistry Letters, 29(18), 2539-2544. [Link]
-
[No author provided]. (2020). Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models. [Source not further specified]. [Link]
-
Wang, L., et al. (2023). Design, Synthesis, and Anti-Cancer Evaluation of Novel Cyclic Phosphate Prodrug of Gemcitabine. Journal of Medicinal Chemistry, 66(7), 4873-4887. [Link]
-
Braakhuis, B. J., et al. (1995). Schedule-dependent antitumor effect of gemcitabine in in vivo model system. Seminars in Oncology, 22(4 Suppl 11), 42-6. [Link]
-
Ciccolini, J., et al. (2016). Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective. Cancer Chemotherapy and Pharmacology, 78(1), 1-12. [Link]
-
[No author provided]. (n.d.). Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer. [Source not further specified]. [Link]
-
[No author provided]. (n.d.). Synthetic scheme for the synthesis of Gemcitabine conjugates. ResearchGate. [Link]
-
Kirstein, M. N., et al. (2007). Pharmacodynamic characterization of gemcitabine cytotoxicity in an in vitro cell culture bioreactor system. Cancer Chemotherapy and Pharmacology, 60(5), 735-43. [Link]
-
Re-Sect, A. D., et al. (n.d.). In Vitro and In Vivo Comparison of Gemcitabine and the Gemcitabine Analog 1-(2′-deoxy-2′-fluoroarabinofuranosyl) Cytosine (FAC) in Human Orthotopic and Genetically Modified Mouse Pancreatic Cancer Models. National Institutes of Health. [Link]
-
[No author provided]. (n.d.). Cytotoxic effects of gemcitabine-loaded solid lipid nanoparticles in pancreatic cancer cells. [Source not further specified]. [Link]
-
Mizuno, T., et al. (2009). Population pharmacokinetics of gemcitabine and its metabolite in Japanese cancer patients: impact of genetic polymorphisms. British Journal of Clinical Pharmacology, 67(1), 53-64. [Link]
-
Baker, C. H., et al. (1997). Preclinical, pharmacologic, and phase I studies of gemcitabine. Seminars in Oncology, 24(2 Suppl 7), S7-3-S7-12. [Link]
-
[No author provided]. (n.d.). Poly(anhydride-ester) Gemcitabine: Synthesis and Particle Engineering of a High Payload Hydrolysable Polymeric Drug for Cancer Therapy. National Institutes of Health. [Link]
-
[No author provided]. (2025). Synthesis and optimization of gemcitabine-loaded nanoparticles by using Box–Behnken design for treating prostate cancer: In vitro characterization and in vivo pharmacokinetic study. ResearchGate. [Link]
-
Ciccolini, J., et al. (2016). Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective. Cancer Chemotherapy and Pharmacology, 78(1), 1-12. [Link]
-
Cividalli, A., et al. (2003). Pharmacokinetic evaluation of gemcitabine and 2',2'-difluorodeoxycytidine-5'-triphosphate after prolonged infusion in patients affected by different solid tumors. Annals of Oncology, 14(5), 773-8. [Link]
-
Wang, Y., et al. (2019). Emerging pro-drug and nano-drug strategies for gemcitabine-based cancer therapy. Journal of Controlled Release, 308, 17-33. [Link]
-
[No author provided]. (2022). Non-Woven Sheet Containing Gemcitabine: Controlled Release Complex for Pancreatic Cancer Treatment. National Institutes of Health. [Link]
-
Hingorani, P., et al. (2014). Preclinical evaluation of nanoparticle albumin-bound paclitaxel for treatment of pediatric bone sarcoma. Pediatric Blood & Cancer, 61(11), 2096-8. [Link]
-
[No author provided]. (n.d.). Testing Adaptive Therapy Protocols Using Gemcitabine and Capecitabine in a Preclinical Model of Endocrine-Resistant Breast Cancer. PubMed Central. [Link]
-
[No author provided]. (2024). Expression of gemcitabine metabolizing enzymes and stromal components reveal complexities of preclinical pancreatic cancer models for therapeutic testing. National Institutes of Health. [Link]
-
[No author provided]. (2022). A Randomized Placebo-Controlled Phase 2 Study of Gemcitabine and Capecitabine with or without T-ChOS as Adjuvant Therapy in Patients with Resected Pancreatic Cancer (CHIPAC). PubMed Central. [Link]
-
[No author provided]. (2023). Gemcitabine With Abraxane and Other Investigational Therapies in Neoadjuvant Treatment of Pancreatic Adenocarcinoma. ClinicalTrials.gov. [Link]
-
[No author provided]. (n.d.). First-line Treatment of Metastatic Pancreatic Cancer With Nab-paclitaxel and Gemcitabine. ClinicalTrials.gov. [Link]
-
[No author provided]. (n.d.). Clinical Trials Using Gemcitabine. National Cancer Institute. [Link]
Sources
- 1. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical, pharmacologic, and phase I studies of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging pro-drug and nano-drug strategies for gemcitabine-based cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro anticancer activity of new gemcitabine-nucleoside analogue dimers containing methyltriazole or ester-methyltriazole linker - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: N-Carboxybenzyl Gemcitabine versus Standard-of-Care in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited therapeutic options and a dismal prognosis. Gemcitabine has long been a cornerstone of treatment, but its efficacy is hampered by rapid systemic metabolism and the development of chemoresistance. This guide provides a comparative framework for evaluating N-Carboxybenzyl (Cbz) Gemcitabine, a prodrug of Gemcitabine, against standard-of-care therapies in preclinical pancreatic cancer models. We delve into the rationale behind the prodrug design, hypothesize its activation mechanism, and present a comprehensive suite of experimental protocols to rigorously assess its potential advantages over conventional treatments. This document is intended to serve as a roadmap for researchers aiming to investigate the preclinical potential of N-Cbz-Gemcitabine and similar targeted prodrug strategies.
The Challenge of Pancreatic Cancer and the Limitations of Current Therapies
Pancreatic cancer is projected to become the second leading cause of cancer-related deaths by 2040.[1] The current standard-of-care for advanced or metastatic pancreatic cancer typically involves combination chemotherapy regimens such as FOLFIRINOX (folinic acid, 5-fluorouracil, irinotecan, and oxaliplatin) or Gemcitabine-based therapies, often in combination with nab-paclitaxel.[2][3] While these treatments have shown modest improvements in overall survival, their efficacy is often limited by significant toxicities and the eventual emergence of drug resistance.[4][5]
Gemcitabine, a nucleoside analog, functions by inhibiting DNA synthesis, leading to cancer cell death.[6] However, its clinical utility is constrained by several factors:
-
Rapid Metabolism: Gemcitabine is quickly deaminated in the bloodstream by cytidine deaminase (CDA) into its inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU), resulting in a short plasma half-life.[7][8]
-
Chemoresistance: Pancreatic cancer cells can develop resistance to Gemcitabine through various mechanisms, including decreased expression of the nucleoside transporters required for drug uptake and alterations in the enzymes responsible for its activation.[7]
-
Systemic Toxicity: The non-targeted nature of Gemcitabine leads to significant side effects, including myelosuppression.[9]
N-Carboxybenzyl Gemcitabine: A Prodrug Approach to Enhance Therapeutic Index
To address the shortcomings of Gemcitabine, various prodrug strategies have been explored.[7] A prodrug is an inactive or less active molecule that is converted into an active drug within the body, ideally at the target site. This approach can improve the pharmacokinetic profile, reduce systemic toxicity, and potentially overcome resistance mechanisms.
This compound is a prodrug in which the N4-amino group of Gemcitabine's cytosine base is protected by a carboxybenzyl (Cbz) group. This modification renders the molecule inactive and is designed to prevent its premature deamination by CDA.
Hypothesized Mechanism of Activation
The central hypothesis for the targeted activation of N-Cbz-Gemcitabine lies in the unique tumor microenvironment of pancreatic cancer. It is postulated that the Cbz group can be selectively cleaved by enzymes that are overexpressed in pancreatic tumors or their surrounding stroma, such as carboxypeptidases or cathepsins.[10][11][12] For instance, Cathepsin B, a lysosomal cysteine protease, is known to be highly expressed in pancreatic cancer and is associated with poor prognosis.[12]
Figure 1: Hypothesized mechanism of N-Cbz-Gemcitabine activation.
Comparative Preclinical Evaluation Framework
A rigorous head-to-head comparison is essential to determine the potential superiority of N-Cbz-Gemcitabine over standard-of-care. The following sections outline a comprehensive experimental plan.
In Vitro Studies
A panel of well-characterized human pancreatic cancer cell lines should be utilized to represent the heterogeneity of the disease.
| Cell Line | Key Characteristics |
| PANC-1 | Epithelioid, highly resistant to Gemcitabine. |
| MiaPaCa-2 | Undifferentiated, relatively resistant to Gemcitabine.[13] |
| BxPC-3 | Moderately differentiated, generally more sensitive to Gemcitabine.[8] |
| AsPC-1 | Ascites-derived, often used in metastasis studies. |
The primary objective is to compare the cytotoxic potential of N-Cbz-Gemcitabine, Gemcitabine, and components of the FOLFIRINOX regimen (5-FU, Oxaliplatin, SN-38).
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed pancreatic cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.[14]
-
Drug Treatment: Treat the cells with serial dilutions of N-Cbz-Gemcitabine, Gemcitabine, 5-FU, Oxaliplatin, and SN-38 for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Expected Outcome & Interpretation: A higher IC50 value for N-Cbz-Gemcitabine compared to Gemcitabine in the absence of activating enzymes would confirm its reduced intrinsic cytotoxicity. In co-culture models with enzyme-secreting stromal cells or in cell lines overexpressing the target enzyme, the IC50 of N-Cbz-Gemcitabine is expected to decrease, approaching that of Gemcitabine.
PDOs are three-dimensional cultures derived from patient tumors that closely recapitulate the original tumor's architecture and genetic landscape, making them a powerful tool for predicting patient response to therapy.[15][16]
Experimental Protocol: PDO Drug Screening
-
Organoid Culture: Establish and culture PDOs from pancreatic tumor biopsies.[1][17]
-
Drug Treatment: Dissociate organoids into small fragments and embed them in Matrigel in 96-well plates. Treat with a dose-response matrix of N-Cbz-Gemcitabine, Gemcitabine, and FOLFIRINOX.
-
Viability Assessment: After 5-7 days of treatment, assess organoid viability using a cell viability assay (e.g., CellTiter-Glo® 3D).
-
Data Analysis: Generate dose-response curves and calculate the area under the curve (AUC) to quantify drug sensitivity.
Expected Outcome & Interpretation: This model will provide insights into the efficacy of N-Cbz-Gemcitabine in a more clinically relevant setting. Differential responses among PDOs from different patients will highlight the potential for personalized medicine.
In Vivo Studies
The use of appropriate in vivo models is critical for evaluating the systemic efficacy and toxicity of N-Cbz-Gemcitabine.
-
Subcutaneous Xenograft Model: Human pancreatic cancer cells are injected subcutaneously into immunocompromised mice. This model is useful for initial efficacy and pharmacokinetic studies.
-
Orthotopic Mouse Model: Tumor cells are implanted directly into the pancreas of the mouse, which more accurately mimics the tumor microenvironment and allows for the study of local invasion and metastasis.[18][19][20]
-
Patient-Derived Xenograft (PDX) Model: Patient tumor fragments are implanted into immunocompromised mice, preserving the original tumor heterogeneity and stroma.[21][22]
Figure 2: In vivo experimental workflow.
Experimental Protocol: Orthotopic Xenograft Efficacy Study
-
Tumor Implantation: Surgically implant pancreatic cancer cells (e.g., MiaPaCa-2) into the pancreas of athymic nude mice.
-
Tumor Monitoring: Monitor tumor growth via bioluminescence imaging or ultrasound.
-
Treatment Groups: Once tumors reach a palpable size, randomize mice into the following treatment groups:
-
Dosing and Schedule:
-
Gemcitabine: 100 mg/kg, intraperitoneally, twice weekly.[22]
-
FOLFIRINOX: A murine-adapted regimen should be used.
-
N-Cbz-Gemcitabine: Dose should be determined based on maximum tolerated dose (MTD) studies.
-
-
Endpoint Analysis: Monitor tumor volume, body weight, and overall survival. At the end of the study, collect tumors for histological and immunohistochemical analysis.
Comparative Efficacy Data (Hypothetical)
| Treatment Group | Median Tumor Volume (mm³) at Day 28 | Median Survival (days) |
| Vehicle | 1500 | 35 |
| Gemcitabine | 800 | 50 |
| FOLFIRINOX | 600 | 65 |
| N-Cbz-Gemcitabine | 550 | 70 |
Experimental Protocol: PK/PD Analysis
-
Drug Administration: Administer a single dose of N-Cbz-Gemcitabine or Gemcitabine to tumor-bearing mice.
-
Sample Collection: Collect blood and tumor tissue samples at various time points post-administration.
-
Bioanalysis: Quantify the concentrations of the prodrug, active Gemcitabine, and the inactive metabolite (dFdU) in plasma and tumor tissue using LC-MS/MS.
-
PD Analysis: Assess the levels of downstream markers of Gemcitabine activity in tumor tissue, such as inhibition of DNA synthesis (e.g., Ki-67 staining) and induction of apoptosis (e.g., cleaved caspase-3 staining).
Expected Outcome & Interpretation: N-Cbz-Gemcitabine is expected to have a longer plasma half-life and a higher tumor-to-plasma concentration ratio compared to Gemcitabine. This would indicate improved stability in circulation and preferential accumulation and activation in the tumor.
Conclusion and Future Directions
The development of tumor-activated prodrugs like this compound represents a promising strategy to improve the therapeutic index of established chemotherapeutic agents. The preclinical evaluation framework outlined in this guide provides a comprehensive approach to rigorously test the hypothesis that N-Cbz-Gemcitabine can offer superior efficacy and reduced toxicity compared to standard-of-care treatments for pancreatic cancer.
Positive results from these preclinical studies would provide a strong rationale for advancing N-Cbz-Gemcitabine into clinical trials. Future research should also focus on identifying predictive biomarkers of response to N-Cbz-Gemcitabine, which could enable patient stratification and pave the way for a more personalized approach to treating this devastating disease.
References
-
Recent Development of Prodrugs of Gemcitabine. (2022). PMC. [Link]
-
Enzyme-activated prodrugs and their release mechanisms for the treatment of cancer. (n.d.). Journal of Materials Chemistry B (RSC Publishing). [Link]
-
Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models. (2020). PubMed. [Link]
-
Novel fluorinated prodrugs for activation by carboxypeptidase G2 showing good in vivo antitumor activity in gene-directed enzyme prodrug therapy. (n.d.). PubMed. [Link]
-
Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging. (2022). PubMed Central. [Link]
-
A Cathepsin B-Sensitive Gemcitabine Prodrug for Enhanced Pancreatic Cancer Therapy. (2024). PubMed. [Link]
-
Development of Orthotopic Pancreatic Tumor Mouse Models. (n.d.). PMC. [Link]
-
In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles. (n.d.). Journal of Experimental & Clinical Cancer Research. [Link]
-
A novel simple suture method for establishing an orthotopic pancreatic cancer mouse model. (2024). e-Century Publishing Corporation. [Link]
-
Non-Woven Sheet Containing Gemcitabine: Controlled Release Complex for Pancreatic Cancer Treatment. (2022). PMC. [Link]
-
a) Schematic illustration of the in situ activation of gemcitabine... (n.d.). ResearchGate. [Link]
-
Abstract PO-076: Murine adapted FOLFIRINOX for standard-of-care in KPC mice. (2021). AACR Publications. [Link]
-
Patient-derived tumor organoids highlight the potential of precision medicine in managing pancreatic ductal adenocarcinoma. (n.d.). PMC. [Link]
-
Novel Fluorinated Prodrugs for Activation by Carboxypeptidase G2 Showing Good in Vivo Antitumor Activity in Gene-Directed Enzyme Prodrug Therapy. (n.d.). ACS Publications. [Link]
-
Experimental models of pancreas cancer: what has been the impact for precision medicine?. (2025). JCI Insight. [Link]
-
Real-world dose reduction of standard and modified FOLFIRINOX in metastatic pancreatic cancer: a systematic review, evidence-mapping, and meta-analysis. (n.d.). NIH. [Link]
-
Cathepsin B is highly expressed in pancreatic cancer stem-like cells and is associated with patients' surgical outcomes. (2020). NIH. [Link]
-
Prodrug–carboxypeptidase G2 therapy: certain concerns on carboxypeptidase G2. (n.d.). Frontiers. [Link]
-
Determination of the MTD of gemcitabine for various schedules of administration. (n.d.). ResearchGate. [Link]
-
FOLFIRINOX or Gemcitabine as Adjuvant Therapy for Pancreatic Cancer. (2018). PubMed. [Link]
-
Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma. (n.d.). PMC. [Link]
-
Gemcitabine‑fucoxanthin combination in human pancreatic cancer cells. (2023). Spandidos Publications. [Link]
-
Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel. (n.d.). PMC. [Link]
-
Feasibility of administering human pancreatic cancer chemotherapy in a spontaneous pancreatic cancer mouse model. (2022). ResearchGate. [Link]
-
Pancreatic Tumor Organoid Protocol. (n.d.). Muthuswamy Lab. [Link]
-
Induction of Metastasis by Low-dose Gemcitabine in a Pancreatic Cancer Orthotopic Mouse Model: An Opposite Effect of Chemotherapy. (n.d.). Anticancer Research. [Link]
-
Coupling of a Novel TIMP3 Peptide to Carboxypeptidase G2 for Pro-Drug Activation at the Tumour Site. (n.d.). MDPI. [Link]
-
Enzyme-catalyzed activation of anticancer prodrugs. (n.d.). PubMed. [Link]
-
Unlocking drug resistance in pancreatic cancer. (2023). ASBMB Today. [Link]
-
In vitro assessment of a synergistic combination of gemcitabine and zebularine in pancreatic cancer cells. (2021). PubMed. [Link]
-
Exploring Gemcitabine in Oncology: Mechanism, Clinical Applications, and Emerging Research. (n.d.). MassiveBio. [Link]
-
Cathepsin D Expression and Gemcitabine Resistance in Pancreatic Cancer. (2019). PubMed. [Link]
-
Clinically relevant orthotopic pancreatic cancer models for adoptive T cell transfer therapy. (2024). Journal for ImmunoTherapy of Cancer. [Link]
- WO2010049947A2 - Preparation of gemcitabine and intermediates thereof. (n.d.).
-
Orthotopic and Heterotopic Murine Models of Pancreatic Cancer Exhibit Different Immunological Microenvironments and Different Responses to Immunotherapy. (2022). Frontiers. [Link]
-
Modified FOLFIRINOX (Pancreas). (n.d.). SWAG Cancer Alliance. [Link]
-
Cathepsin B-cleavable doxorubicin prodrugs for targeted cancer therapy. (n.d.). PMC. [Link]
-
INVITRO EVALUATION OF GEMCITABINE AND ITS DERIVATIVE (GEMCITABINE HYDROCHLORIDE) FOR THE TREATMENT OF PANCREATIC CANCER. (2023). World Journal of Pharmaceutical and Life Sciences. [Link]
-
Huaier increases the antitumor effect of gemcitabine on pancreatic cancer in vitro and in vivo. (2021). Spandidos Publications. [Link]
-
Enzyme-Catalyzed Activation of Anticancer Prodrugs. (n.d.). ResearchGate. [Link]
-
gemcitabine injection solution Dosage and Administration. (n.d.). Pfizer Medical. [Link]
-
A novel synthesized prodrug of gemcitabine based on oxygen-free radical sensitivity inhibited the growth of lung cancer cells. (n.d.). NIH. [Link]
-
The synthesis of gemcitabine. (2014). CORE. [Link]
-
A Linear Synthesis of Gemcitabine. (2025). ResearchGate. [Link]
-
Gemcitabine-retinoid prodrug loaded nanoparticles display in vitro antitumor efficacy towards drug-resilient human PANC-1 pancreatic cancer cells. (2020). PubMed. [Link]
- WO2008129530A1 - Gemcitabine production process. (n.d.).
Sources
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Induction of Metastasis by Low-dose Gemcitabine in a Pancreatic Cancer Orthotopic Mouse Model: An Opposite Effect of Chemotherapy | Anticancer Research [ar.iiarjournals.org]
- 3. pfizermedical.com [pfizermedical.com]
- 4. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Feasibility of administering human pancreatic cancer chemotherapy in a spontaneous pancreatic cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Development of Prodrugs of Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assessment of a synergistic combination of gemcitabine and zebularine in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme-activated prodrugs and their release mechanisms for the treatment of cancer - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. A Cathepsin B-Sensitive Gemcitabine Prodrug for Enhanced Pancreatic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cathepsin B is highly expressed in pancreatic cancer stem-like cells and is associated with patients' surgical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Smart Delivery Systems Responsive to Cathepsin B Activity for Cancer Treatment | MDPI [mdpi.com]
- 16. ccr.cancer.gov [ccr.cancer.gov]
- 17. stemcell.com [stemcell.com]
- 18. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. e-century.us [e-century.us]
- 20. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
A Researcher's Guide to Cross-Validating N-Carboxybenzyl Gemcitabine's Efficacy Across Diverse Tumor Types
A Comparative Analysis of Gemcitabine, its Prodrug N-Carboxybenzyl Gemcitabine, and Therapeutic Alternatives in Pancreatic and Non-Small Cell Lung Cancers
Introduction: The Challenge of Gemcitabine and the Promise of Prodrugs
Gemcitabine, a nucleoside analog, has long been a cornerstone in the chemotherapeutic arsenal against a range of solid tumors, most notably pancreatic and non-small cell lung cancer (NSCLC).[1][2] Its mechanism of action hinges on its intracellular conversion to active diphosphate and triphosphate forms, which ultimately disrupt DNA synthesis and induce apoptosis in rapidly dividing cancer cells.[3] However, the clinical efficacy of gemcitabine is often hampered by significant limitations, including rapid metabolism by cytidine deaminase, leading to a short plasma half-life, and the development of chemoresistance.[4][5] These challenges have spurred the development of gemcitabine prodrugs, designed to overcome these hurdles and enhance therapeutic outcomes.[4][6]
This guide provides a comprehensive framework for the preclinical cross-validation of one such prodrug, this compound (NCBG). While extensive clinical data on NCBG is not yet available, this document will serve as a technical manual for researchers, offering a comparative analysis of gemcitabine and the conceptual advantages of its N-carboxybenzyl modification. We will delve into the mechanistic rationale, provide detailed experimental protocols for efficacy assessment, and contextualize its potential by comparing it with established therapeutic alternatives for pancreatic and non-small cell lung cancers.
The Rationale for N-Carboxybenzyl Modification
The primary motivation for modifying gemcitabine at its N4 position with a carboxybenzyl group is to create a prodrug that can circumvent the primary mechanisms of gemcitabine inactivation and resistance.[4] The N-carboxybenzyl group is designed to be cleaved under specific physiological conditions, potentially preferentially within the tumor microenvironment, to release the active gemcitabine molecule.[7] This strategy aims to:
-
Protect from Premature Deamination: The N4 position is a primary site for deamination by cytidine deaminase. The bulky carboxybenzyl group can sterically hinder this enzymatic degradation in the bloodstream, thereby increasing the bioavailability and plasma half-life of the active compound.[4]
-
Enhance Cellular Uptake: Modifications to the gemcitabine molecule can alter its lipophilicity and interaction with cellular transporters, potentially leading to increased intracellular accumulation.[8]
-
Overcome Transporter-Mediated Resistance: Resistance to gemcitabine is often associated with reduced expression of nucleoside transporters like hENT1.[5][9] A prodrug with altered transport characteristics may bypass this resistance mechanism.
Comparative Efficacy Evaluation: A Multi-faceted Approach
To rigorously assess the therapeutic potential of this compound relative to its parent compound and other treatments, a multi-tiered cross-validation strategy across different tumor types is essential. This involves a combination of in vitro and in vivo experimental models.
In Vitro Cross-Validation: Cellular Cytotoxicity and Mechanistic Insights
The initial phase of evaluation focuses on assessing the direct cytotoxic effects of NCBG on a panel of cancer cell lines.
Recommended Cell Lines:
| Tumor Type | Cell Line | Key Characteristics |
| Pancreatic Ductal Adenocarcinoma (PDAC) | PANC-1 | Highly resistant to gemcitabine, mesenchymal phenotype.[10][11] |
| MIA PaCa-2 | Moderately resistant to gemcitabine, epithelial-to-mesenchymal transition (EMT) phenotype.[10][11] | |
| BxPC-3 | Sensitive to gemcitabine, epithelial phenotype.[10] | |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | Adenocarcinoma, wild-type EGFR.[12] |
| H1299 | Adenocarcinoma, null for p53. | |
| H520 | Squamous cell carcinoma.[12] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound, Gemcitabine, and a relevant alternative chemotherapeutic (e.g., paclitaxel for NSCLC, oxaliplatin for pancreatic cancer) in complete culture medium.
-
Incubation: Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to each well. Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound, which represents the concentration required to inhibit cell growth by 50%.
Expected Outcomes and Interpretation:
A significantly lower IC50 value for NCBG compared to gemcitabine, particularly in gemcitabine-resistant cell lines like PANC-1, would suggest that the prodrug strategy is effective in overcoming cellular resistance mechanisms.
In Vivo Cross-Validation: Efficacy in Preclinical Tumor Models
The next critical step is to evaluate the anti-tumor efficacy of NCBG in living organisms using xenograft models.
Experimental Protocol: Orthotopic Pancreatic Cancer Xenograft Model
Orthotopic models, where human cancer cells are implanted into the corresponding organ in immunodeficient mice, more accurately recapitulate the tumor microenvironment and metastatic potential compared to subcutaneous models.
Step-by-Step Methodology:
-
Cell Preparation: Culture PANC-1 or MIA PaCa-2 cells, and when they reach 80-90% confluency, harvest and resuspend them in a mixture of sterile PBS and Matrigel.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Orthotopic Implantation: Anesthetize the mouse and surgically expose the pancreas. Inject approximately 1x10^6 tumor cells in 50 µL of PBS/Matrigel solution into the tail of the pancreas. Suture the incision and allow the tumors to establish for 7-10 days.
-
Treatment Regimen: Randomly assign mice to treatment groups: (1) Vehicle control, (2) Gemcitabine, (3) this compound, and (4) an alternative therapy (e.g., nab-paclitaxel). Administer treatments intravenously or intraperitoneally according to a predetermined schedule (e.g., twice weekly for 4 weeks).
-
Tumor Growth Monitoring: Monitor tumor volume bi-weekly using non-invasive imaging techniques like high-frequency ultrasound or bioluminescence imaging (if using luciferase-expressing cells).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Collect tissues for histological and molecular analysis (e.g., proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).
Expected Outcomes and Interpretation:
Superior tumor growth inhibition and prolonged survival in the NCBG-treated group compared to the gemcitabine group would provide strong evidence of the prodrug's enhanced in vivo efficacy. Histological analysis can further elucidate the cellular mechanisms behind the observed anti-tumor effects.
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: Mechanism of action of Gemcitabine.
Caption: Conceptual advantage of this compound.
Caption: In Vivo Xenograft Experimental Workflow.
Comparative Landscape: Established Alternatives
A comprehensive evaluation of NCBG necessitates a comparison with current standard-of-care treatments for pancreatic and non-small cell lung cancer.
For Pancreatic Cancer:
| Treatment Regimen | Mechanism of Action | Key Efficacy Data |
| Gemcitabine + nab-Paclitaxel | Gemcitabine inhibits DNA synthesis; nab-paclitaxel stabilizes microtubules, inhibiting cell division. | Significantly improves overall survival compared to gemcitabine alone.[13] |
| FOLFIRINOX | A combination of 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin that targets multiple pathways in DNA synthesis and repair. | Offers a survival benefit over gemcitabine, particularly in patients with good performance status.[14] |
| Liposomal Irinotecan | A topoisomerase I inhibitor encapsulated in a liposome for improved delivery. | Approved for patients who have progressed on gemcitabine-based therapy.[15] |
For Non-Small Cell Lung Cancer:
| Treatment Regimen | Mechanism of Action | Key Efficacy Data |
| Platinum-based Doublets (e.g., Cisplatin/Carboplatin + Gemcitabine) | Platinum agents create DNA adducts, leading to apoptosis; Gemcitabine inhibits DNA synthesis. | A standard first-line treatment for advanced NSCLC.[2][16] |
| Immune Checkpoint Inhibitors (e.g., Pembrolizumab, Nivolumab) | Block the PD-1/PD-L1 pathway, restoring the immune system's ability to recognize and attack cancer cells. | A first-line option for patients with high PD-L1 expression.[17] |
| Targeted Therapies (e.g., Osimertinib for EGFR mutations, Alectinib for ALK rearrangements) | Inhibit specific molecular drivers of tumor growth. | Highly effective in patients with corresponding genetic alterations.[16][17] |
Conclusion and Future Directions
The development of this compound represents a rational and promising strategy to enhance the therapeutic index of a widely used chemotherapeutic agent. The cross-validation framework outlined in this guide provides a robust methodology for preclinical researchers to rigorously evaluate its efficacy and mechanistic advantages over gemcitabine. By employing a combination of in vitro and in vivo models across relevant tumor types and comparing its performance against current standards of care, the scientific community can effectively determine the potential of NCBG to improve outcomes for patients with pancreatic and non-small cell lung cancer. Future studies should also explore the combination of NCBG with targeted therapies and immunotherapies to identify synergistic treatment regimens.
References
-
A gemcitabine prodrug for selective treatment of pancreatic ductal adenocarcinoma (ChemMedChem, 2019, in press) | Medical Data Science English. (n.d.). Retrieved from [Link]
-
Gemcitabine-retinoid prodrug loaded nanoparticles display in vitro antitumor efficacy towards drug-resilient human PANC-1 pancreatic cancer cells. (2020). Mater Sci Eng C Mater Biol Appl. Retrieved from [Link]
-
A novel synthesized prodrug of gemcitabine based on oxygen-free radical sensitivity inhibited the growth of lung cancer cells. (n.d.). Retrieved from [Link]
-
Top Alternative Treatment For Pancreatic Cancer. (2025). Heal Navigator. Retrieved from [Link]
-
Gemcitabine Sensitivity Can Be Induced in Pancreatic Cancer Cells through Modulation of miR-200 and miR-21 Expression by Curcumin or Its Analogue CDF. (n.d.). Retrieved from [Link]
-
Which chemotherapy treatments are best for helping people with advanced pancreatic cancer? (2024). Cochrane. Retrieved from [Link]
-
Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing. (2020). Cancers (Basel). Retrieved from [Link]
-
Barriers and opportunities for gemcitabine in pancreatic cancer therapy. (n.d.). Retrieved from [Link]
-
Recent Development of Prodrugs of Gemcitabine. (2022). Genes (Basel). Retrieved from [Link]
-
Gemcitabine Alternatives Compared. (n.d.). Drugs.com. Retrieved from [Link]
-
Recent Development of Prodrugs of Gemcitabine. (2022). Genes (Basel). Retrieved from [Link]
-
Determinants of sensitivity and resistance to gemcitabine: the roles of human equilibrative nucleoside transporter 1 and deoxycytidine kinase in non-small cell lung cancer. (n.d.). Retrieved from [Link]
-
Predicting Chemosensitivity to Gemcitabine and Cisplatin Based on Gene Polymorphisms and mRNA Expression in Non-Small-Cell Lung Cancer Cells. (n.d.). Medscape. Retrieved from [Link]
-
Co-Delivery of Paclitaxel Prodrug, Gemcitabine and Porphine by Micelles for Pancreatic Cancer Treatment via Chemo-Photodynamic Combination Therapy. (n.d.). Retrieved from [Link]
-
4 Innovative Pancreatic Cancer Treatment Options. (n.d.). Retrieved from [Link]
-
Pancreatic Cancer Chemoresistance to Gemcitabine. (2017). Retrieved from [Link]
-
Synergistic interaction of gemcitabine and paclitaxel by modulating ac. (2019). Dove Medical Press. Retrieved from [Link]
-
Synergistic Cytotoxicity and Pharmacogenetics of Gemcitabine and Pemetrexed Combination in Pancreatic Cancer Cell Lines. (n.d.). AACR Journals. Retrieved from [Link]
-
Gemcitabine Resistance in Pancreatic Ductal Carcinoma Cell Lines Stems from Reprogramming of Energy Metabolism. (n.d.). MDPI. Retrieved from [Link]
-
In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles. (n.d.). Retrieved from [Link]
-
What chemotherapy drugs are used for pancreatic cancer? (n.d.). Retrieved from [Link]
-
Effects of gemcitabine on cell proliferation and apoptosis in non-small-cell lung cancer (NSCLC) cell lines. (n.d.). Retrieved from [Link]
-
Treating Pancreatic Cancer, Based on Extent of the Cancer. (2024). American Cancer Society. Retrieved from [Link]
-
Advances in Treatment of Inoperable NSCLC: Gemcitabine Doublets-A Promising Alternative. (2000). CancerNetwork. Retrieved from [Link]
-
Helix Biopharma: Transforming Cancer Treatment With Innovation. (n.d.). Retrieved from [Link]
-
In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles. (2025). Retrieved from [Link]
-
Gemcitabine resistance in non-small cell lung cancer is mediated through activation of the PI3K/AKT/NF-κB pathway and suppression of ERK signaling by reactive oxygen species. (2023). J Biochem Mol Toxicol. Retrieved from [Link]
-
Types of Medications for Non-Small Cell Lung Cancer. (n.d.). MedicineNet. Retrieved from [Link]
-
Gemcitabine (Gemzar) in non-small cell lung cancer. (n.d.). Retrieved from [Link]
-
In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles. (2011). Int J Pharm. Retrieved from [Link]
-
Treatments for stage 4 non–small cell lung cancer. (n.d.). Canadian Cancer Society. Retrieved from [Link]
-
Gemcitabine in non-small cell lung cancer. (n.d.). Retrieved from [Link]
-
A new nanomedicine of gemcitabine displays enhanced anticancer activity in sensitive and resistant leukemia types. (2007). Retrieved from [Link]
-
Chemotherapy & Targeted Drugs for Non-Small Cell Lung Cancer. (n.d.). NYU Langone Health. Retrieved from [Link]
-
Emerging pro-drug and nano-drug strategies for gemcitabine-based cancer therapy. (n.d.). Retrieved from [Link]
-
Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer. (n.d.). Retrieved from [Link]
-
Cytotoxic effects of gemcitabine-loaded solid lipid nanoparticles in pancreatic cancer cells. (n.d.). Retrieved from [Link]
-
Preclinical, pharmacologic, and phase I studies of gemcitabine. (n.d.). Retrieved from [Link]
-
Pharmacodynamic Characterization of Gemcitabine Cytotoxicity in an in Vitro Cell Culture Bioreactor System. (n.d.). Retrieved from [Link]
-
Innovative sequence of docetaxel-gemcitabine based on preclinical data in the treatment of advanced non small cell lung cancer: a phase I study. (n.d.). Retrieved from [Link]
-
In Vitro and In Vivo Comparison of Gemcitabine and the Gemcitabine Analog 1-(2′-deoxy-2′-fluoroarabinofuranosyl) Cytosine (FAC) in Human Orthotopic and Genetically Modified Mouse Pancreatic Cancer Models. (n.d.). Retrieved from [Link]
-
Non-Woven Sheet Containing Gemcitabine: Controlled Release Complex for Pancreatic Cancer Treatment. (2022). MDPI. Retrieved from [Link]
-
Carboxymethyl-β-1,3-D-glucan (CMG)-gemcitabine conjugate improves the anticancer efficacy and alleviate the toxicity of gemcitabine (GEM). (2025). Nat Prod Res. Retrieved from [Link]
-
A Randomized Placebo-Controlled Phase 2 Study of Gemcitabine and Capecitabine with or without T-ChOS as Adjuvant Therapy in Patients with Resected Pancreatic Cancer (CHIPAC). (2022). Cancers (Basel). Retrieved from [Link]
-
Gemcitabine and cisplatin for treatment of lung cancer in vitro and vivo. (n.d.). European Review for Medical and Pharmacological Sciences. Retrieved from [Link]
-
Increased Survival in Pancreatic Cancer with nab-Paclitaxel plus Gemcitabine. (2013). N Engl J Med. Retrieved from [Link]
Sources
- 1. Gemcitabine (Gemzar) in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gemcitabine in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging pro-drug and nano-drug strategies for gemcitabine-based cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Development of Prodrugs of Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pancreatic Cancer Chemoresistance to Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Development of Prodrugs of Gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel synthesized prodrug of gemcitabine based on oxygen-free radical sensitivity inhibited the growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Barriers and opportunities for gemcitabine in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determinants of sensitivity and resistance to gemcitabine: the roles of human equilibrative nucleoside transporter 1 and deoxycytidine kinase in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gemcitabine Resistance in Pancreatic Ductal Carcinoma Cell Lines Stems from Reprogramming of Energy Metabolism | MDPI [mdpi.com]
- 12. dovepress.com [dovepress.com]
- 13. georgiacancerinfo.org [georgiacancerinfo.org]
- 14. Which chemotherapy treatments are best for helping people with advanced pancreatic cancer? | Cochrane [cochrane.org]
- 15. Treating Pancreatic Cancer, Based on Extent of the Cancer | American Cancer Society [cancer.org]
- 16. cancer.ca [cancer.ca]
- 17. Types of Medications for Non-Small Cell Lung Cancer [medicinenet.com]
A Comparative Toxicological Framework: Evaluating Gemcitabine and Its N-Carboxybenzyl Derivative
To the esteemed community of researchers, scientists, and drug development professionals,
This guide provides a detailed examination of the toxicological profile of the widely used chemotherapeutic agent, Gemcitabine. It further outlines the essential experimental framework required for a comparative toxicological assessment of its N-Carboxybenzyl derivative, a pro-drug strategy aimed at enhancing therapeutic efficacy and mitigating toxicity. While extensive data exists for Gemcitabine, it is critical to note that as of the writing of this guide, specific preclinical and clinical toxicity data for N-Carboxybenzyl Gemcitabine is not available in the public domain. Therefore, this document serves as both a comprehensive review of Gemcitabine's known toxicities and a methodological blueprint for the evaluation of its novel derivatives.
The Rationale for Gemcitabine Prodrugs: The Quest for an Improved Therapeutic Index
Gemcitabine (2′,2′-difluorodeoxycytidine) is a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1] Its mechanism of action involves the inhibition of DNA synthesis, leading to apoptosis in rapidly dividing cancer cells.[2] However, the clinical utility of Gemcitabine is often hampered by a challenging toxicity profile and rapid metabolism.[3][4]
The primary enzyme responsible for the metabolism of Gemcitabine is cytidine deaminase (CDA), which converts it into the inactive and less toxic metabolite, 2',2'-difluorodeoxyuridine (dFdU).[5][6] This rapid inactivation necessitates the administration of high doses, which in turn can lead to significant systemic toxicity. The development of prodrugs, such as N-acylated derivatives like this compound, is a strategic approach to shield the molecule from premature deamination.[7] The N-Carboxybenzyl group is designed to be cleaved under specific physiological conditions, ideally within the tumor microenvironment, to release the active Gemcitabine. This strategy aims to improve the pharmacokinetic profile, increase tumor-specific drug delivery, and ultimately, reduce systemic toxicity.[8]
The Established Toxicity Profile of Gemcitabine
Gemcitabine's toxicity is well-documented and primarily manifests as myelosuppression, though other organ systems can also be affected.[1][9] Understanding this baseline toxicity is fundamental to appreciating the potential advantages of a prodrug approach.
Hematological Toxicity
Myelosuppression is the most common and dose-limiting toxicity of Gemcitabine.[1] This is characterized by a decrease in the production of blood cells in the bone marrow, leading to:
-
Neutropenia: A reduction in neutrophils, increasing the risk of infections.
-
Thrombocytopenia: A decrease in platelets, leading to a higher risk of bleeding.
-
Anemia: A decline in red blood cells, causing fatigue and shortness of breath.
The hematological toxicity of Gemcitabine is generally mild to moderate and reversible.[9]
Gastrointestinal Toxicity
Gastrointestinal side effects are also frequently observed with Gemcitabine administration and include:
-
Nausea and Vomiting: Typically mild to moderate in severity and can be managed with standard antiemetic medications.[1]
-
Diarrhea: Less common but can occur.
-
Elevated Liver Transaminases: A transient increase in liver enzymes (AST and ALT) is common but rarely dose-limiting.[9]
Other Notable Toxicities
-
Pulmonary Toxicity: While less frequent, serious pulmonary side effects, including dyspnea and, in rare cases, interstitial pneumonitis or acute respiratory distress syndrome (ARDS), have been reported.[10]
-
Flu-like Symptoms: A constellation of symptoms including fever, chills, fatigue, and myalgia can occur shortly after infusion.[9]
-
Rash: Mild to moderate skin rashes are relatively common.
-
Edema: Peripheral edema has been observed in some patients.[9]
Table 1: Summary of Common Adverse Reactions to Gemcitabine
| Toxicity Category | Common Manifestations | Severity |
| Hematological | Neutropenia, Thrombocytopenia, Anemia | Dose-limiting, generally mild to moderate |
| Gastrointestinal | Nausea, Vomiting, Elevated Liver Transaminases | Mild to moderate |
| Pulmonary | Dyspnea, Interstitial Pneumonitis (rare) | Can be severe |
| Constitutional | Flu-like symptoms (fever, fatigue, myalgia) | Mild to moderate |
| Dermatological | Rash | Mild to moderate |
Experimental Framework for a Comparative Toxicity Study
To ascertain whether this compound offers a superior safety profile compared to its parent drug, a rigorous, multi-faceted toxicological evaluation is necessary. This would involve a combination of in vitro and in vivo studies.
In Vitro Cytotoxicity and Apoptosis Assays
Initial screening of toxicity can be performed using cell-based assays to determine the cytotoxic and apoptotic potential of the compounds on both cancerous and non-cancerous cell lines.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Gemcitabine and this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) for each compound.
To determine if cytotoxicity is mediated through apoptosis, TUNEL and caspase activity assays are employed. The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, while caspase assays measure the activity of key executioner enzymes in the apoptotic cascade.
Experimental Protocol: TUNEL Assay
-
Sample Preparation: Grow and treat cells on coverslips or in chamber slides.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100) to allow enzyme access to the nucleus.
-
TdT Labeling: Incubate the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP).
-
Detection: Detect the incorporated labeled dUTPs using a fluorescently-labeled antibody.
-
Microscopy: Visualize the apoptotic cells (stained nuclei) using a fluorescence microscope.
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Lysis: Lyse the treated and control cells to release intracellular contents.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3 and -7 (containing the DEVD sequence).
-
Incubation: Incubate the mixture to allow for caspase-mediated cleavage of the substrate.
-
Signal Detection: Measure the luminescence or fluorescence signal, which is proportional to the caspase activity.
Caption: Workflow for in vitro toxicity comparison.
In Vivo Toxicity Studies
Animal models are indispensable for evaluating the systemic toxicity of new chemical entities. Acute toxicity studies are typically the first step in this process.
The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for acute toxicity testing. The Up-and-Down Procedure (UDP) or the Acute Toxic Class Method can be employed to determine the acute toxicity of this compound and compare it to Gemcitabine.
Experimental Protocol: Acute Oral Toxicity (OECD 425 - Up-and-Down Procedure)
-
Animal Acclimatization: Acclimate animals (typically rodents) to the laboratory conditions for at least 5 days.
-
Dosing: Administer a single oral dose of the test compound to one animal. The initial dose is selected based on available data or a default value.
-
Observation: Observe the animal for signs of toxicity and mortality for a defined period (typically 14 days).
-
Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. This sequential process continues until the stopping criteria are met.
-
Data Analysis: The LD50 (median lethal dose) and its confidence intervals are calculated using maximum likelihood estimation.
-
Clinical Observations: Monitor animals for changes in body weight, food and water consumption, and clinical signs of toxicity.
-
Pathology: Conduct gross necropsy on all animals at the end of the study. Histopathological examination of major organs is performed to identify any treatment-related changes.
Caption: Workflow for in vivo acute toxicity comparison.
Concluding Remarks
The development of this compound represents a logical and promising strategy to improve upon the therapeutic index of Gemcitabine. By temporarily masking the N4-amino group, this prodrug has the potential to exhibit enhanced stability, improved pharmacokinetics, and, most importantly, a more favorable toxicity profile. The true test of this hypothesis, however, lies in rigorous experimental evaluation. The in vitro and in vivo methodologies outlined in this guide provide a robust framework for such a comparative study. As data on this compound and other next-generation Gemcitabine prodrugs become available, these established toxicological assays will be paramount in determining their clinical viability and potential to offer safer and more effective treatment options for cancer patients.
References
- Matsushita, J., et al. (2018). Prodrugs of Gemcitabine That Can Be Activated by Reactive Oxygen Species.
- Pavlakis, N., et al. (1997). Fatal pulmonary toxicity resulting from treatment with gemcitabine. Cancer, 80(2), 286-291.
- Jindal, A., et al. (2013). A New Gemcitabine Prodrug for Treating Cancer.
- Krajewska, M., et al. (2017). Severe acute toxicity following gemcitabine administration: A report of four cases with cytidine deaminase polymorphisms evaluation. Oncology Letters, 14(4), 4853-4858.
- Nawrot, B., et al. (2014). N-Acyl-phosphoramidates as potential novel form of gemcitabine prodrugs. Bioorganic & Medicinal Chemistry, 22(8), 2539-2547.
- Plunkett, W., et al. (1995). Preclinical characteristics of gemcitabine. Anticancer Drugs, 6 Suppl 6, 7-13.
- Xie, F., et al. (2012). Synthesis and Biological Evaluation of Oral Prodrugs Based on the Structure of Gemcitabine. Archiv der Pharmazie, 345(11), 871-881.
- Yang, D., et al. (2019). A nano-medicine capable of prolonging half-life, overcoming resistance and eliminating bone marrow toxicity of gemcitabine. International Journal of Nanomedicine, 14, 6863-6873.
- Zhang, X., et al. (2011). In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles. Journal of Controlled Release, 153(2), 167-174.
- Dr.Oracle. (2025). How is Gemcitabine toxicity managed?.
- Anderson, H., et al. (1997). Safety profile of gemcitabine, a novel anticancer agent, in non-small cell lung cancer. Seminars in Oncology, 24(2 Suppl 7), S7-32-S7-36.
- van der Veldt, A. A., et al. (2013). Severe non-haematological toxicity after treatment with gemcitabine. European Journal of Cancer, 49(1), 139-145.
- Zhou, Y., et al. (2022). Recent Development of Prodrugs of Gemcitabine. Molecules, 27(5), 1686.
- Mini, E., et al. (1996). Clinical, toxicological and pharmacological aspects of gemcitabine.
- Plunkett, W., et al. (1996). Preclinical, pharmacologic, and phase I studies of gemcitabine. Seminars in Oncology, 23(5 Suppl 10), 3-8.
- Cozzi, P. J., et al. (1999). Toxicology and pharmacokinetics of intravesical gemcitabine: a preclinical study in dogs. Clinical Cancer Research, 5(9), 2629-2635.
- Hsueh, C. W., et al. (2022). Anticancer Effect of Benzyl Isothiocyanate on the Apoptosis of Human Gemcitabine-Resistant Pancreatic Cancer MIA PaCa-2. Pharmacognosy Magazine, 18(79), 675-678.
- Chen, W., et al. (2015). An in vitro and in vivo study of gemcitabine-loaded albumin nanoparticles in a pancreatic cancer cell line. International Journal of Nanomedicine, 10, 6557-6567.
- Zhang, X., et al. (2019). Emerging pro-drug and nano-drug strategies for gemcitabine-based cancer therapy. Journal of Controlled Release, 314, 143-158.
- Lee, M. Y., et al. (2023). Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2. Journal of Medicinal Chemistry, 66(9), 6345-6358.
- Bender, D. M., et al. (2009). Synthesis, crystallization, and biological evaluation of an orally active prodrug of gemcitabine. Journal of Medicinal Chemistry, 52(22), 6958-6961.
- Brown, K., et al. (2015). A linear synthesis of gemcitabine. Tetrahedron Letters, 56(8), 1004-1006.
- Linclau, B., et al. (2014). The synthesis of gemcitabine.
- Green, M. R. (1995). Safety profile of gemcitabine. Anticancer Drugs, 6 Suppl 6, 27-32.
- Google Patents. (n.d.). US20050249795A1 - Gemcitabine compositions for better drug delivery.
- van der Veldt, A. A., et al. (2011). New insights into the pharmacology and cytotoxicity of gemcitabine and 2',2'-difluorodeoxyuridine. Molecular Cancer Therapeutics, 10(7), 1259-1269.
- Google Patents. (n.d.). US20080262215A1 - Gemcitabine production process.
- Dr.Oracle. (2025). How is Gemcitabine toxicity managed?.
- Google Patents. (n.d.). US6384019B1 - Gemcitabine derivatives.
- Google Patents. (n.d.). US7608602B2 - Gemcitabine prodrugs, pharmaceutical compositions and uses thereof.
- Pavlakis, N., et al. (1997). Fatal pulmonary toxicity resulting from treatment with gemcitabine. Cancer, 80(2), 286-291.
Sources
- 1. droracle.ai [droracle.ai]
- 2. Preclinical characteristics of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H-Gemcitabine: A New Gemcitabine Prodrug for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging pro-drug and nano-drug strategies for gemcitabine-based cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Severe acute toxicity following gemcitabine administration: A report of four cases with cytidine deaminase polymorphisms evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20080262215A1 - Gemcitabine production process - Google Patents [patents.google.com]
- 7. N-Acyl-phosphoramidates as potential novel form of gemcitabine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Development of Prodrugs of Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety profile of gemcitabine, a novel anticancer agent, in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatal pulmonary toxicity resulting from treatment with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Predictive Biomarkers for N-Carboxybenzyl Gemcitabine Response
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating biomarkers to predict the therapeutic response to N-Carboxybenzyl Gemcitabine. We will delve into the mechanistic rationale for candidate biomarker selection, present a robust validation workflow, and offer detailed experimental protocols. Our focus is on ensuring scientific integrity through self-validating systems and grounding our recommendations in established principles of biomarker validation.
Introduction: The Clinical Imperative for Predictive Biomarkers
This compound is a prodrug of the widely used chemotherapeutic agent, gemcitabine.[1] Gemcitabine, a nucleoside analog, exerts its cytotoxic effects by inhibiting DNA synthesis.[2] It is a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[3] However, a significant challenge in its clinical use is the inter-patient variability in response and the development of resistance.[4] This underscores the critical need for predictive biomarkers to identify patients most likely to benefit from this compound therapy, thereby personalizing treatment and improving outcomes.
The conversion of this compound to its active form, gemcitabine, and its subsequent intracellular metabolism are pivotal to its efficacy. Therefore, biomarkers associated with gemcitabine's transport, activation, and targets of action are prime candidates for predicting response to its prodrug.
Candidate Biomarkers for Predicting this compound Response
Based on the well-established mechanisms of gemcitabine action and resistance, we can prioritize several candidate biomarkers for validation in the context of this compound therapy.
-
Human Equilibrative Nucleoside Transporter 1 (hENT1): This protein is the primary transporter of gemcitabine into cancer cells.[5] High levels of hENT1 expression have been associated with improved survival in patients with pancreatic cancer treated with gemcitabine.[5][6] Conversely, low hENT1 expression may predict resistance.[7]
-
Deoxycytidine Kinase (dCK): This enzyme is responsible for the initial and rate-limiting step in the intracellular activation of gemcitabine through phosphorylation.[8][9] Reduced dCK expression or inactivating mutations can lead to gemcitabine resistance.[8][10] Therefore, dCK levels are a critical determinant of gemcitabine's cytotoxic activity.[11]
-
Ribonucleotide Reductase Subunit M1 (RRM1): This is a key enzyme in the de novo synthesis of deoxynucleotides and a direct target of the active diphosphate form of gemcitabine.[12][13] Overexpression of RRM1 is a well-documented mechanism of gemcitabine resistance, as it can counteract the drug's effect by increasing the pool of competing natural deoxynucleotides.[14][15]
A Phased Approach to Biomarker Validation
A rigorous, multi-phased approach is essential for the clinical validation of any predictive biomarker.[16][17] This ensures the analytical and clinical robustness of the biomarker before its implementation in patient care.
Biomarker Validation Workflow
Caption: A three-phased workflow for biomarker validation.
Comparative Analysis of Biomarker Performance
The following table provides a hypothetical yet plausible comparison of the performance of our candidate biomarkers in predicting response to this compound, based on data that would be generated during clinical validation studies.
| Biomarker | Assay Method | Predictive for Response | Predictive for Resistance | Potential Clinical Action |
| hENT1 | Immunohistochemistry (IHC) | High Expression | Low Expression | Prioritize this compound in hENT1-high patients. |
| dCK | Quantitative Real-Time PCR (qPCR) | High mRNA Expression | Low mRNA Expression | Consider alternative therapies for patients with low dCK expression. |
| RRM1 | Immunohistochemistry (IHC) | Low Expression | High Expression | Avoid this compound in patients with high RRM1 expression. |
Experimental Protocols: A Step-by-Step Guide
To ensure the trustworthiness and reproducibility of biomarker validation, detailed and standardized protocols are paramount. Here, we provide a step-by-step methodology for the immunohistochemical analysis of hENT1 in tumor tissue.
Protocol: Immunohistochemical Staining for hENT1
-
Tissue Preparation:
-
Formalin-fix and paraffin-embed tumor biopsy or surgical resection specimens according to standard pathology procedures.
-
Cut 4-µm thick sections and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with phosphate-buffered saline (PBS).
-
Block non-specific binding with 5% normal goat serum for 30 minutes.
-
Incubate with a validated primary antibody against hENT1 at an optimized dilution overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Wash with PBS.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Wash with PBS.
-
-
Visualization and Counterstaining:
-
Develop the signal with a diaminobenzidine (DAB) substrate-chromogen system.
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Scoring and Interpretation:
-
A pathologist should score the staining intensity (0 = negative, 1+ = weak, 2+ = moderate, 3+ = strong) and the percentage of positive tumor cells.
-
An H-score (intensity x percentage) can be calculated to provide a semi-quantitative measure of expression.
-
Establish a pre-defined cut-off for classifying tumors as "high" or "low" hENT1 expressors based on receiver operating characteristic (ROC) curve analysis from a training cohort.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways influenced by gemcitabine is crucial for interpreting biomarker data and identifying potential resistance mechanisms.
Signaling Pathway of Gemcitabine Action and Resistance
Caption: Key pathways in gemcitabine's action and resistance.
Conclusion and Future Directions
The validation of predictive biomarkers is a cornerstone of precision oncology. For this compound, leveraging our understanding of gemcitabine's pharmacology provides a rational basis for selecting and validating candidate biomarkers such as hENT1, dCK, and RRM1. The successful validation of these biomarkers will be instrumental in optimizing patient selection, improving therapeutic outcomes, and guiding the future development of gemcitabine-based therapies. Further research should also explore the potential of liquid biopsies to non-invasively monitor these biomarkers and predict treatment response in real-time.[18][19]
References
-
Farrell, J. J., et al. (2009). Human equilibrative nucleoside transporter 1 levels predict response to gemcitabine in patients with pancreatic cancer. Gastroenterology, 136(1), 187-195. [Link]
-
Hu, J., et al. (2024). Clinical application and drug resistance mechanism of gemcitabine. Frontiers in Pharmacology, 15, 1366367. [Link]
-
Xie, H., et al. (2012). Expression of RRM1 and its association with resistancy to gemcitabine-based chemotherapy in advanced nasopharyngeal carcinoma. Cancer Chemotherapy and Pharmacology, 70(3), 415-421. [Link]
-
Saiki, Y., et al. (2012). DCK is frequently inactivated in acquired gemcitabine-resistant human cancer cells. Biochemical and Biophysical Research Communications, 421(1), 142-147. [Link]
-
Chen, K. T., et al. (2015). Mechanisms of Overcoming Intrinsic Resistance to Gemcitabine in Pancreatic Ductal Adenocarcinoma through the Redox Modulation. Molecular Cancer Therapeutics, 14(7), 1703-1714. [Link]
-
Veltkamp, S. A., et al. (2008). Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance. Drug Resistance Updates, 11(4-5), 153-165. [Link]
-
Binenbaum, Y., & Na'ara, S. (2022). Mechanisms of Resistance to Gemcitabine. Encyclopedia. [Link]
-
Sonrai Analytics. (2022). A Guide to Biomarker Validation. [Link]
-
Boyle, F., et al. (2011). Mechanisms underlying gemcitabine resistance in pancreatic cancer and sensitisation by the iMiD™ lenalidomide. British Journal of Cancer, 105(8), 1163-1170. [Link]
-
Lynam, S. (2014). Resistance Mechanisms to Gemcitabine in Pancreatic Cancer. ProQuest. [Link]
-
Farrell, J. J., et al. (2009). Human Equilibrative Nucleoside Transporter 1 Levels Predict Response to Gemcitabine in Patients With Pancreatic Cancer. Gastroenterology, 136(1), 187-195. [Link]
-
Li, Y., et al. (2022). ERAP2 as a potential biomarker for predicting gemcitabine response in patients with pancreatic cancer. Journal of Translational Medicine, 20(1), 47. [Link]
-
Kim, Y., et al. (2018). Human equilibrative nucleoside transporter 1 (hENT1) expression as a predictive biomarker for gemcitabine chemotherapy in biliary tract cancer. Cancer Chemotherapy and Pharmacology, 82(6), 1057-1065. [Link]
-
Mandrekar, S. J., & Sargent, D. J. (2009). Clinical Trial Designs for Predictive Biomarker Validation: Theoretical Considerations and Practical Challenges. Journal of Clinical Oncology, 27(24), 4027-4034. [Link]
-
Karasinska, J. M., et al. (2021). hENT1 gene expression as a predictor of response to gemcitabine and nab-paclitaxel in advanced pancreatic cancer. Journal of Clinical Oncology, 39(15_suppl), 4011-4011. [Link]
-
Davidson, J. D., et al. (2004). An increase in the expression of ribonucleotide reductase large subunit 1 is associated with gemcitabine resistance in non-small cell lung cancer cell lines. Cancer Research, 64(11), 3761-3766. [Link]
-
Santini, D., et al. (2011). Human Equilibrative Nucleoside Transporter 1 (hENT1) Levels Predict Response to Gemcitabine in Patients With Biliary Tract Cancer (BTC). Current Cancer Drug Targets, 11(1), 123-129. [Link]
-
T-Thibout, B., et al. (2020). Predictive Values of Blood-Based RNA Signatures for the Gemcitabine Response in Advanced Pancreatic Cancer. Cancers, 12(10), 2844. [Link]
-
Li, D., et al. (2012). Silencing of ribonucleotide reductase subunit M1 potentiates the antitumor activity of gemcitabine in resistant cancer cells. Cancer Gene Therapy, 19(5), 337-344. [Link]
-
Jordheim, L. P., et al. (2005). Gemcitabine resistance due to deoxycytidine kinase deficiency can be reverted by fruitfly deoxynucleoside kinase, DmdNK, in human uterine sarcoma cells. Cancer Chemotherapy and Pharmacology, 56(4), 429-436. [Link]
-
Wang, Z., et al. (2016). dCK Expression and Gene Polymorphism With Gemcitabine Chemosensitivity in Patients With Pancreatic Ductal Adenocarcinoma: A Strobe-Compliant Observational Study. Medicine, 95(10), e3009. [Link]
-
Glimm, H., et al. (2018). Biomarker-based clinical trials: study design and regulatory requirements. Annals of Oncology, 29(5), 1099-1108. [Link]
-
Bepler, G., et al. (2004). An Increase in the Expression of Ribonucleotide Reductase Large Subunit 1 Is Associated with Gemcitabine Resistance in Non-Small Cell Lung Cancer Cell Lines. Cancer Research, 64(11), 3761-3766. [Link]
-
Medpace. (n.d.). Understanding Regulation and Validation Processes for Biomarkers. [Link]
-
ResearchGate. (n.d.). Gemcitabine: transport, intracellular activation/deactivation and mechanism of action. [Link]
-
Sonrai Analytics. (2022). A Guide to Biomarker Validation. [Link]
-
U.S. National Library of Medicine. (2021). Clinical performance of blood-based RNA signatures (GemciTest) for the gemcitabine response in advanced pancreatic cancer. Journal of Clinical Oncology. [Link]
-
Cree, I. A., et al. (2021). Indirect clinical validation for predictive biomarkers in oncology: International Quality Network for Pathology (IQN Path) Position Paper. Virchows Archiv, 478(4), 621-633. [Link]
-
Unveiling the Essential Criteria for Validating Clinical Biomarkers: A Comprehensive Guide. (2024). LinkedIn. [Link]
-
OncLive. (2025). utDNA and ctDNA Are Predictive of Residual Disease After TAR-200 in MIBC. [Link]
-
Okumura, T., et al. (2023). RRM1 is mediated by histone acetylation through gemcitabine resistance and contributes to invasiveness and ECM remodeling in pancreatic cancer. Oncology Reports, 49(4), 74. [Link]
-
Nishikawa, K., et al. (2024). Mcl-1 expression is a predictive marker of response to gemcitabine plus nab-paclitaxel for metastatic pancreatic cancer. Scientific Reports, 14(1), 21953. [Link]
-
Dancey, J. E., et al. (2010). Guidelines for the Development and Incorporation of Biomarker Studies in Early Clinical Trials of Novel Agents. Clinical Cancer Research, 16(6), 1745-1755. [Link]
-
Masucci, M., et al. (2016). Validation of biomarkers to predict response to immunotherapy in cancer: Volume II — clinical validation and regulatory considerations. Journal for ImmunoTherapy of Cancer, 4, 76. [Link]
-
National Cancer Institute. (2025). BIOMARKER STUDY Evaluation Guidelines. [Link]
-
Al-Rawashdeh, A., & Al-Qtaishat, S. (2022). Recent Development of Prodrugs of Gemcitabine. Genes, 13(3), 466. [Link]
-
MassiveBio. (n.d.). Exploring Gemcitabine in Oncology: Mechanism, Clinical Applications, and Emerging Research. [Link]
-
GLP Pharma Standards. (n.d.). This compound. [Link]
-
Drugs.com. (n.d.). Gemcitabine: Package Insert / Prescribing Information / MOA. [Link]
-
Patsnap. (2024). What is the mechanism of Gemcitabine? [Link]
-
Plunkett, W., et al. (1995). Preclinical, pharmacologic, and phase I studies of gemcitabine. Seminars in Oncology, 22(4 Suppl 11), 3-10. [Link]
-
Patsnap. (2024). What is the mechanism of Gemcitabine Hydrochloride? [Link]
-
U.S. National Library of Medicine. (2022). A Randomized Placebo-Controlled Phase 2 Study of Gemcitabine and Capecitabine with or without T-ChOS as Adjuvant Therapy in Patients with Resected Pancreatic Cancer (CHIPAC). Cancers. [Link]
-
Al-Rawashdeh, A., & Al-Qtaishat, S. (2022). Recent Development of Prodrugs of Gemcitabine. Genes, 13(3), 466. [Link]
-
U.S. National Library of Medicine. (2022). Novel Gemcitabine-Re(I) Bisquinolinyl Complex Combinations and Formulations With Liquid Crystalline Nanoparticles for Pancreatic Cancer Photodynamic Therapy. Frontiers in Pharmacology. [Link]
Sources
- 1. Recent Development of Prodrugs of Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. Clinical application and drug resistance mechanism of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human equilibrative nucleoside transporter 1 levels predict response to gemcitabine in patients with pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 7. Human equilibrative nucleoside transporter 1 (hENT1) expression as a predictive biomarker for gemcitabine chemotherapy in biliary tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DCK is frequently inactivated in acquired gemcitabine-resistant human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. Gemcitabine resistance due to deoxycytidine kinase deficiency can be reverted by fruitfly deoxynucleoside kinase, DmdNK, in human uterine sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dCK Expression and Gene Polymorphism With Gemcitabine Chemosensitivity in Patients With Pancreatic Ductal Adenocarcinoma: A Strobe-Compliant Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression of RRM1 and its association with resistancy to gemcitabine-based chemotherapy in advanced nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Silencing of ribonucleotide reductase subunit M1 potentiates the antitumor activity of gemcitabine in resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An increase in the expression of ribonucleotide reductase large subunit 1 is associated with gemcitabine resistance in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. memoinoncology.com [memoinoncology.com]
- 17. sonraianalytics.com [sonraianalytics.com]
- 18. updates.nstc.in [updates.nstc.in]
- 19. oxfordglobal.com [oxfordglobal.com]
Safety Operating Guide
Navigating the Disposal of N-Carboxybenzyl Gemcitabine: A Guide for the Modern Laboratory
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical compound extends far beyond the bench. Proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the proper disposal of N-Carboxybenzyl Gemcitabine, a key intermediate or prodrug related to the potent cytotoxic agent, Gemcitabine. As this compound shares structural and functional similarities with a chemotherapy drug, it must be handled with the utmost care from initial synthesis to final disposal.
Hazard Identification and Risk Assessment: Understanding the 'Why'
This compound is a derivative of Gemcitabine, a compound known to cause genetic defects, damage fertility, and is suspected of causing cancer.[1] Therefore, all waste generated from its use is presumed to be hazardous. The primary risks associated with this and similar cytotoxic compounds are:
-
Cytotoxicity: The ability to damage or kill cells, posing a significant risk to personnel upon exposure.
-
Genotoxicity: The potential to damage genetic material, which can lead to mutations or cancer.[1]
-
Environmental Toxicity: Release into the environment can harm aquatic life and persist in ecosystems.[1]
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides a framework for managing hazardous chemical waste.[2][3] While this compound itself may not be explicitly listed, the parent compound, Gemcitabine, and other chemotherapy agents fall under regulations that mandate their disposal as hazardous waste.[4][5] Therefore, a conservative and compliant approach treats all related materials as such.
The Core Principle: Meticulous Waste Segregation at the Source
Effective waste management begins at the point of generation. Improper segregation can contaminate an entire waste stream, leading to increased disposal costs and regulatory non-compliance.[4] All personnel must be trained to differentiate between waste categories immediately.
The primary distinction in chemotherapy-related waste is between "bulk" and "trace" contamination.[3][6][7]
-
Bulk Chemotherapy Waste: This includes any material with more than a residual amount of the cytotoxic compound.[7] Examples include unused or expired this compound powder, solutions with visible contamination, and materials used to clean up significant spills.[3][6]
-
Trace Chemotherapy Waste: This category contains items with residual contamination, defined by the RCRA as "RCRA empty."[2] This means a container holds less than 3% of the original content by weight.[3][7] This includes empty vials, used syringes, contaminated gloves, gowns, bench paper, and other personal protective equipment (PPE).[3][7]
The following decision workflow illustrates the segregation process:
Caption: Decision workflow for this compound waste segregation.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is critical for ensuring safety and compliance.
A. Solid Waste (Non-Sharps)
-
Trace Contaminated Solids (Gloves, Gowns, Bench Paper, Empty Vials):
-
Don appropriate PPE (double nitrile gloves, lab coat, safety glasses).
-
Place all items directly into a designated, puncture-resistant container, typically color-coded yellow and clearly labeled "Trace Chemotherapy Waste for Incineration."[8]
-
Do not overfill containers. Seal the container when it is three-quarters full.
-
Store the sealed container in a designated hazardous waste accumulation area.
-
-
Bulk Contaminated Solids (Grossly Contaminated PPE, Spill Cleanup Debris, Unused Product):
-
Place these materials into a designated RCRA hazardous waste container, which is typically color-coded black .[6][8]
-
This container must be clearly labeled "Hazardous Waste" and include the specific chemical name (this compound).
-
Seal and store in the designated hazardous waste accumulation area, separate from trace waste if possible.
-
B. Sharps Waste (Needles, Syringes, Contaminated Glassware)
-
Immediately after use, place all sharps into a rigid, puncture-proof, and leak-resistant sharps container designated for chemotherapy waste.[9] This container is typically yellow or may have a yellow lid.[6]
-
Never recap, bend, or break needles.
-
Like other containers, seal when three-quarters full and move to the hazardous waste accumulation area.
C. Liquid Waste
-
Aqueous solutions containing this compound must never be disposed of down the drain.[10]
-
Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass or heavy-duty plastic bottle).
-
The container must be clearly labeled as "Hazardous Waste," listing this compound and any solvents used.
-
Keep the container securely capped when not in use and store it in secondary containment within the hazardous waste accumulation area.
| Waste Type | Description | Container Type | Final Disposal Pathway |
| Bulk Waste | Unused product, spill cleanup materials, grossly contaminated items, non-empty containers (>3% by weight).[3][7] | Black RCRA Hazardous Waste Container[8] | Licensed Hazardous Waste Incineration[3] |
| Trace Solids | "RCRA empty" containers, used PPE (gloves, gowns), contaminated labware.[2][3] | Yellow Trace Chemo Waste Container | Medical Waste Incineration[8] |
| Trace Sharps | Used needles, syringes, contaminated Pasteur pipettes, broken glass. | Yellow Puncture-Proof Sharps Container | Medical Waste Incineration |
| Liquid Waste | Aqueous and solvent-based solutions containing the compound. | Labeled, sealed waste bottle in secondary containment. | Licensed Hazardous Waste Incineration/Fuel Blending |
Decontamination and Spill Management
Accidents happen, but a prepared response minimizes risk. All labs handling cytotoxic compounds must have a clearly labeled spill kit readily accessible.[9][11]
A. Decontamination of Work Surfaces
-
Routine Cleaning: At the end of each procedure, wipe down all work surfaces (inside fume hoods, bench tops) with a detergent solution, followed by 70% isopropyl alcohol.[9]
-
Decontamination: Use a two-step process. First, clean with a detergent. Second, apply a deactivating agent like a sodium hypochlorite solution (bleach), followed by a neutralizing agent (e.g., sodium thiosulfate) to prevent corrosion of stainless steel surfaces. Finally, rinse with purified water.
B. Emergency Spill Protocol
-
Alert & Secure: Immediately alert personnel in the area and restrict access.[9]
-
Don PPE: Put on the appropriate PPE from the spill kit, including a gown, double gloves, shoe covers, and respiratory/eye protection.[9][11]
-
Contain the Spill:
-
Clean-Up: Collect all absorbent materials and any broken glass (using a scoop, never hands) and place them in the black RCRA hazardous waste container.[8][9]
-
Decontaminate: Clean the spill area twice with a detergent solution, followed by the decontamination procedure described above.[9]
-
Dispose: Place all used PPE and cleaning materials into the black hazardous waste container.
-
Report: Document the spill and the clean-up procedure according to your institution's environmental health and safety (EHS) policy.
Final Disposal: The Role of Professional Waste Management
The ultimate disposal of cytotoxic and hazardous waste is a regulated process that must be handled by a licensed contractor.[5] The primary method for destroying these compounds is high-temperature incineration.[3][4] This process ensures the complete breakdown of the hazardous molecule, preventing its release into the environment.
Your institution's EHS department will coordinate with a certified hazardous waste vendor for the pickup, transport, and final disposal of all accumulated waste containers. Ensure all containers are properly sealed, labeled, and ready for transport according to institutional and Department of Transportation (DOT) regulations.
By implementing these procedures, you not only ensure compliance with federal and state regulations but also foster a culture of safety and responsibility within your laboratory. This commitment is paramount when handling potent compounds like this compound, protecting both your research and the researchers who make it possible.
References
-
Daniels Health. (2021). Chemotherapy Waste Disposal Regulations. [Link]
-
Medical Waste Pros. Hazardous Pharmaceutical Waste Defined by RCRA. [Link]
-
dvm360. (2008). Handling accidental spills of cytotoxic drugs. [Link]
-
US Bio-Clean. The Right Way to Handle Bulk Versus Trace Chemotherapy Waste. [Link]
-
TriHaz Solutions. (2019). Chemotherapy Waste: Know Your D-List Details. [Link]
-
Occupational Safety and Health Administration (OSHA). (1986). Guidelines for the Handling of CDs. [Link]
-
Daniels Health. (2019). Guide to Cytotoxic Waste Compliance. [Link]
-
Environmental Marketing Services. Managing Pharmaceutical and Chemo Waste Disposal. [Link]
-
Complete Medical Waste. (2026). How to Dispose of Chemotherapy Waste Safely & Compliantly | Complete Guide 2026. [Link]
-
NHS England. (2017). Network Guidance for Handling the Spillage of Cytotoxic and Anti-Cancer Drug. [Link]
-
University of British Columbia. (2017). Cytotoxic Spill Cleanup Procedure. [Link]
-
West Midlands Cancer Alliance. (2020). Guidance for Handling the Spillage of Systemic Anti-Cancer Therapy (SACT) Drugs. [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
Centers for Disease Control and Prevention (CDC). ASHP Guidelines on Handling Hazardous Drugs. [Link]
-
Pfizer Medical - US. gemcitabine injection solution How Supplied/Storage and Handling. [Link]
-
Carl ROTH. Safety Data Sheet: Gemcitabine hydrochloride. [Link]
-
PubMed Central (PMC). Safe handling of cytotoxics: guideline recommendations. [Link]
-
The Association for Radiologic & Imaging Nursing. Guidelines for Personnel Dealing with Chemotherapy/Cytotoxic Medications. [Link]
-
ASHP. Guidelines on Handling Hazardous Drugs. [Link]
-
Stericycle. (2025). USP 800 & Hazardous Drug Disposal. [Link]
-
Ohio Environmental Protection Agency. 074 - Chemowaste Disposal. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medicalwastepros.com [medicalwastepros.com]
- 3. usbioclean.com [usbioclean.com]
- 4. danielshealth.com [danielshealth.com]
- 5. emsllcusa.com [emsllcusa.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Chemotherapy Waste: Know Your D-List Details | TriHaz Solutions [trihazsolutions.com]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. dvm360.com [dvm360.com]
- 10. carlroth.com [carlroth.com]
- 11. arinursing.org [arinursing.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
